molecular formula C20H24N2O2 B320616 N,N'-Diethyl-N,N'-diphenylsuccinamide

N,N'-Diethyl-N,N'-diphenylsuccinamide

Katalognummer: B320616
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: PJOBXNUJHQBTRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N'-Diethyl-N,N'-diphenylsuccinamide is a useful research compound. Its molecular formula is C20H24N2O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C20H24N2O2

Molekulargewicht

324.4 g/mol

IUPAC-Name

N,N//'-diethyl-N,N//'-diphenylbutanediamide

InChI

InChI=1S/C20H24N2O2/c1-3-21(17-11-7-5-8-12-17)19(23)15-16-20(24)22(4-2)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI-Schlüssel

PJOBXNUJHQBTRC-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=O)CCC(=O)N(CC)C2=CC=CC=C2

Kanonische SMILES

CCN(C1=CC=CC=C1)C(=O)CCC(=O)N(CC)C2=CC=CC=C2

Herkunft des Produkts

United States

Foundational & Exploratory

N,N'-Diethyl-N,N'-diphenylsuccinamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N,N'-Diethyl-N,N'-diphenylsuccinamide

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a disubstituted succinamide derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert analysis based on established principles of organic chemistry and spectroscopy. The guide covers the chemical structure, predicted physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and predicted spectral characteristics (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, it explores the potential biological significance of this class of compounds in the context of drug discovery and development, drawing parallels with other biologically active succinimide derivatives.

Chemical Identity and Structure

This compound is a symmetrical molecule characterized by a central four-carbon succinamide core. Each of the two amide nitrogen atoms is substituted with one ethyl group and one phenyl group.

  • Chemical Name: this compound

  • IUPAC Name: N1,N4-diethyl-N1,N4-diphenylbutanediamide

  • Molecular Formula: C₂₀H₂₄N₂O₂[1]

  • Molecular Weight: 324.42 g/mol [1]

  • CAS Number: 131851-63-3[1]

Chemical Structure:

Sources

A Technical Guide to the Bioactive Phytochemicals in Allium ascalonicum Extracts: From Extraction to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Allium ascalonicum L., commonly known as shallot, is a member of the Alliaceae family and has been a staple in culinary traditions worldwide. Beyond its distinct flavor, shallot has been utilized in folk medicine for various ailments.[1] Modern scientific inquiry has begun to validate these traditional uses, revealing a complex and rich profile of bioactive phytochemicals with significant therapeutic potential.[2][3] This technical guide provides an in-depth exploration of the key bioactive compounds within shallot extracts, offering a comprehensive overview for researchers, scientists, and drug development professionals. We will delve into the major phytochemical classes, detail robust extraction and analytical methodologies, and discuss the established pharmacological activities and their underlying molecular mechanisms.

Major Bioactive Phytochemicals in Allium ascalonicum

Shallot bulbs and leaves are reservoirs of a diverse array of bioactive compounds.[1][4] These can be broadly categorized into organosulfur compounds and phenolic compounds, with contributions from saponins and polysaccharides.[1][5]

Organosulfur Compounds

The characteristic pungent aroma of shallots is primarily due to a complex mixture of organosulfur compounds.[2] These compounds are derivatives of S-alk(en)yl-L-cysteine sulfoxides (ACSOs).[6] Upon tissue damage, the enzyme alliinase catalyzes the conversion of ACSOs into volatile and reactive thiosulfinates, such as allicin.[7] These further break down into a variety of sulfides, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[5] These compounds are renowned for their antimicrobial, anti-inflammatory, and anticancer properties.[5][8]

Phenolic Compounds

Phenolic compounds are a significant class of secondary metabolites in shallots, contributing substantially to their antioxidant capacity.[1] This class includes flavonoids and phenolic acids.

  • Flavonoids: Shallots are particularly rich in flavonols, with quercetin and its glycosides (such as quercetin-3,4′-diglucoside and quercetin-4′-monoglucoside) being the most abundant.[9] Other notable flavonoids include isorhamnetin, kaempferol, and apigenin.[1][10] Red shallot varieties also contain anthocyanins, which are responsible for their color.[11]

  • Phenolic Acids: Key phenolic acids identified in shallot extracts include p-coumaric acid and rosmarinic acid.[1] Gallic acid and ferulic acid have also been reported.[1][5]

The synergistic action of these phenolic compounds contributes to the potent antioxidant and anti-inflammatory effects observed with shallot extracts.[4]

Extraction and Characterization of Bioactive Phytochemicals

The choice of extraction methodology is critical as it directly influences the yield and composition of the recovered bioactive compounds. The polarity of the solvent plays a pivotal role in determining the classes of phytochemicals extracted.

Solvent Extraction Methodologies

A comparative analysis of different solvent systems reveals their differential extraction efficiencies for various phytochemicals.

Solvent System Target Phytochemicals Extraction Efficiency Insights Reference
Aqueous (Water) Water-soluble compounds, some phenolicsLower yield of total phenolics and flavonoids compared to organic solvents. Effective for extracting certain anticancer and anti-inflammatory compounds.[12][13]
Methanol Broad range of polar and moderately non-polar compounds, including phenolics and flavonoidsGenerally exhibits superior extraction efficiency for total phenolic and flavonoid content.[4][12]
Ethanol Similar to methanol, extracts a wide range of compoundsA safer alternative to methanol for food and pharmaceutical applications. Effective in extracting compounds with antimicrobial and wound-healing properties.[14]

Rationale for Solvent Selection: The choice between aqueous and organic solvents depends on the target application. For isolating a broad spectrum of antioxidant phenolics, methanolic or ethanolic extraction is preferable.[4] Aqueous extracts, while having lower phenolic content, have demonstrated significant biological activities, suggesting the importance of water-soluble compounds.[13]

Protocol: Ultrasound-Assisted Extraction (UAE) of Phytochemicals from Shallot Peel

UAE is a green and efficient extraction technique that utilizes acoustic cavitation to enhance mass transfer and reduce extraction time and solvent consumption.[10]

Step-by-Step Protocol:

  • Sample Preparation: Air-dry fresh shallot peels and grind them into a fine powder.

  • Extraction:

    • Mix the powdered shallot peel with the chosen solvent (e.g., 80% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).[10]

    • Place the mixture in an ultrasonic bath.

    • Apply ultrasonic waves at a specified amplitude (e.g., 47%) for a defined duration (e.g., 10 minutes).[10]

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper to remove solid debris.[15]

    • Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain the crude extract.[16]

  • Storage: Store the dried extract at -20°C for further analysis.

Self-Validation: The efficiency of the extraction can be validated by quantifying the total phenolic and flavonoid content in the resulting extract and comparing it with conventional extraction methods.

Phytochemical Characterization Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of the complex phytochemical profile of shallot extracts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the identification and quantification of a wide range of phytochemicals, including phenolic compounds and their glycosides.[1][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly well-suited for the analysis of volatile organosulfur compounds.[15]

  • Thin Layer Chromatography (TLC)-Densitometry: This method can be employed for the quantification of specific compounds like quercetin.[17]

Pharmacological Activities and Underlying Mechanisms

Allium ascalonicum extracts have been shown to possess a multitude of pharmacological properties, making them a promising source for the development of novel therapeutics.[2][3]

Antioxidant and Anti-inflammatory Activities

The high content of phenolic compounds in shallot extracts underpins their potent antioxidant activity.[4] This is demonstrated by their ability to scavenge free radicals and reduce oxidative stress.[14]

Workflow for Assessing Antioxidant Activity:

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis A Allium ascalonicum Extract B DPPH Radical Scavenging Assay A->B C FRAP Assay A->C D Total Antioxidant Capacity (TAC) A->D E IC50 Calculation B->E F Comparison with Standards (e.g., Ascorbic Acid) C->F D->F

Caption: Workflow for evaluating the antioxidant potential of Allium ascalonicum extracts.

The anti-inflammatory effects of shallot extracts are attributed to their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).[1] Methanolic extracts of shallot have been shown to significantly diminish NO production in lipopolysaccharide-stimulated cells.[18]

Anticancer Properties

Aqueous extracts of A. ascalonicum have demonstrated selective cytotoxicity against various cancer cell lines, including Jurkat and K562, with significantly less toxicity towards normal cells.[19][20]

Proposed Anticancer Mechanism:

The anticancer activity of shallot phytochemicals is multi-faceted, involving the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and metastasis. For instance, compounds in shallot extracts have been shown to target anti-apoptotic proteins like B-cell Lymphoma-2 (BCL-2) and Myeloid Cell Leukemia-1 (MCL-1), thereby promoting cancer cell death.[15]

G cluster_pathway Apoptosis Induction Pathway Phytochemicals Shallot Phytochemicals (e.g., Quercetin, Organosulfur Compounds) BCL2 BCL-2 / MCL-1 (Anti-apoptotic proteins) Phytochemicals->BCL2 Inhibition Apoptosis Apoptosis BCL2->Apoptosis Inhibits

Caption: Simplified diagram of apoptosis induction by shallot phytochemicals.

Antimicrobial and Wound Healing Effects

Ethanolic extracts of A. ascalonicum have shown promising antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis.[14] This antimicrobial action is crucial for preventing wound infections. The extracts also promote wound healing by enhancing wound contraction and collagen deposition.[14]

Hair Growth Promotion

Recent studies have highlighted the potential of shallot extracts in promoting hair growth, particularly in the context of androgenetic alopecia.[1] The proposed mechanism involves the downregulation of androgen-related genes (SRD5A1 and SRD5A2) and the upregulation of genes associated with key hair growth signaling pathways.[18]

Signaling Pathways in Hair Growth Promotion:

G cluster_stimulatory Upregulated Pathways cluster_inhibitory Downregulated Pathway Wnt Wnt/β-catenin (CTNNB1) SHH Sonic Hedgehog (SHH, SMO, GIL1) Angiogenesis Angiogenesis (VEGF) Androgen Androgen Signaling (SRD5A1, SRD5A2) Shallot Shallot Extract Shallot->Wnt Shallot->SHH Shallot->Angiogenesis Shallot->Androgen Inhibits

Caption: Signaling pathways modulated by shallot extract for hair growth promotion.

Future Directions and Conclusion

The scientific literature strongly supports the therapeutic potential of Allium ascalonicum extracts. The diverse array of bioactive phytochemicals offers a promising platform for the development of novel pharmaceuticals and nutraceuticals. Future research should focus on:

  • Bioavailability and Formulation: Investigating the bioavailability of key phytochemicals and developing advanced delivery systems to enhance their therapeutic efficacy.[8]

  • Clinical Validation: Conducting rigorous clinical trials to validate the preclinical findings and establish safe and effective dosages for various health conditions.

  • Synergistic Effects: Exploring the synergistic interactions between different phytochemicals within shallot extracts to understand their combined therapeutic effects.

References

  • Mocan, A., et al. (2022). Therapeutic Uses and Pharmacological Properties of Shallot (Allium ascalonicum): A Systematic Review. Frontiers in Nutrition, 9, 903686. [Link]

  • PubMed. (2022). Therapeutic Uses and Pharmacological Properties of Shallot (Allium ascalonicum): A Systematic Review. Frontiers in Nutrition, 9, 903686. [Link]

  • Leesing, R., et al. (2022). Phytochemical Constitution, Anti-Inflammation, Anti-Androgen, and Hair Growth-Promoting Potential of Shallot (Allium ascalonicum L.) Extract. Plants, 11(11), 1499. [Link]

  • Mohammadi-Motlagh, H. R., et al. (2011). Anticancer and anti-inflammatory activities of shallot (Allium ascalonicum) extract. Archives of Medical Science, 7(1), 38-44. [Link]

  • ResearchGate. (n.d.). Ultrasound-assisted sustainable extraction of bioactive phytochemicals in shallot (Allium ascalonicum L.) peel: A DoE and metabolomics combined approach. Request PDF. [Link]

  • Saenthaweesuk, S., et al. (2015). An Investigation of Antimicrobial and Wound Healing Potential of Allium ascalonicum Linn. Journal of the Medical Association of Thailand, 98(Suppl 2), S22-S27. [Link]

  • PubMed. (2011). Anticancer and anti-inflammatory activities of shallot (Allium ascalonicum) extract. Archives of Medical Science, 7(1), 38-44. [Link]

  • PubMed. (2022). Phytochemical Constitution, Anti-Inflammation, Anti-Androgen, and Hair Growth-Promoting Potential of Shallot (Allium ascalonicum L.) Extract. Plants, 11(11), 1499. [Link]

  • Putri, D. S., et al. (2024). Potential antioxidant and antiradical agents from Allium ascalonicum: Superoxide dismutase and density functional theory in silico studies. Heliyon, 10(14), e34898. [Link]

  • ResearchGate. (n.d.). Phytochemical Composition of Allium ascalonicum Extracts. Download Scientific Diagram. [Link]

  • ResearchGate. (2023). Phytochemical Study and Evaluation of Toxicity and Antioxidant Properties of Allium ascalonicum Leaf Extracts on Cell Line HepG2. PDF. [Link]

  • V, A., et al. (2025). Deciphering the anti-neoplastic potential of Allium ascalonicum in averting the proliferation and epithelial-mesenchymal transition of triple-negative breast cancer through virtual docking and In Vitro approaches. Journal of Biomolecular Structure and Dynamics. [Link]

  • Kumar, M., et al. (2021). Bioactive compounds and nutraceutical properties of Allium species: A review. International Journal of Botany Studies, 6(6), 443-448. [Link]

  • Ethesis. (n.d.). ISOLATION AND CHARACTERIZATION OF PHYTOCHEMICALS FROM GARLIC SCALE. [Link]

  • Li, Y., et al. (2025). Beyond seasoning: nutrients, bioactive ingredients, and healthcare effects of Allium vegetables. Food Science and Human Wellness. [Link]

  • ResearchGate. (n.d.). Preparation of serial concentrations of Allium ascalonicum extract. [Link]

  • Fredotović, Ž., et al. (2022). The Phytochemical and Nutritional Composition of Shallot Species (Allium × cornutum, Allium × proliferum and A. cepa Aggregatum) Is Genetically and Environmentally Dependent. Antioxidants, 11(8), 1580. [Link]

  • ResearchGate. (2022). Identification of active compounds in red onion (Allium ascalonicum) peel extract by LC-ESI-QTOF-MS/MS and determination of its antioxidant activity. PDF. [Link]

  • Archives of Medical Science. (2011). Basic research Anticancer and anti-inflammatory activities of shallot (Allium ascalonicum) extract. [Link]

  • Sharma, A., et al. (2024). Harnessing the nutraceutical and therapeutic potential of Allium spp.: current insights and future directions. Frontiers in Sustainable Food Systems, 8. [Link]

  • Elkanawati, R. Y., et al. (2025). The ethanol extract of Allium ascalonicum L. inhibits insulin resistance. Drug, Design, Development and Therapy. [Link]

  • Ivanova, M. I., et al. (2024). ASSESSMENT OF PHYTOCHEMICALS IN ALLIUM SPECIES: A SYSTEMATIC REVIEW. SABRAO Journal of Breeding and Genetics, 56(3), 1049-1059. [Link]

  • Li, Y., et al. (2022). Recent Advances in Bioactive Compounds, Health Functions, and Safety Concerns of Onion (Allium cepa L.). Frontiers in Nutrition, 9, 866023. [Link]

  • ResearchGate. (2016). PHYTOCHEMICALS IN ALLIUM SPECIES AND ITS ANALYTICAL METHODS – A REVIEW. PDF. [Link]

  • Pop, G., et al. (2023). Phytochemical Characterization and Antimicrobial Activity of Several Allium Extracts. Plants, 12(9), 1863. [Link]

Sources

A Prospective Technical Guide to N,N'-Diethyl-N,N'-diphenylbutanediamide (CAS 131851-63-3): Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following document is a theoretical and prospective guide. As of the date of this publication, N,N'-Diethyl-N,N'-diphenylbutanediamide is a sparsely documented compound in public scientific literature and commercial databases. The information presented herein is extrapolated from fundamental principles of organic chemistry and by analogy to structurally related, well-characterized molecules. This guide is intended for researchers, scientists, and drug development professionals as a foundational framework for the synthesis and investigation of this novel chemical entity.

Introduction: Unveiling a Novel Chemical Scaffold

N,N'-Diethyl-N,N'-diphenylbutanediamide, also known by its succinamide synonym N,N'-diethyl-N,N'-diphenylsuccinamide, represents an intriguing yet unexplored molecule. Its structure, featuring a central butanediamide core symmetrically substituted with both ethyl and phenyl groups on the nitrogen atoms, suggests a unique combination of steric and electronic properties. The N,N-disubstituted amide functionalities are known to confer specific characteristics, such as reduced reactivity towards nucleophilic acyl substitution due to steric hindrance and altered planarity of the amide bond[1]. These features are pivotal in the design of stable molecules for various applications, including pharmaceuticals and material science. This guide proposes a rational pathway for its synthesis, outlines key analytical methods for its characterization, and speculates on its potential utility based on the established roles of related diphenylamide and N-substituted amide structures in medicinal chemistry.

Proposed Molecular Structure and Physicochemical Properties

Based on its nomenclature and CAS number, the chemical structure of N,N'-Diethyl-N,N'-diphenylbutanediamide is presented below. A comprehensive understanding of its properties is crucial for its synthesis, purification, and application. In the absence of empirical data, the following properties are hypothesized by analogy to related N,N-disubstituted aromatic amides.

Caption: Proposed structure of N,N'-Diethyl-N,N'-diphenylbutanediamide.

PropertyHypothesized Value/CharacteristicRationale
Molecular Formula C₂₂H₂₈N₂O₂Derived from the proposed structure.
Molecular Weight 352.47 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidTypical for symmetrical, moderately high molecular weight amides.
Melting Point 100-150 °CExpected to be a solid at room temperature with a relatively high melting point due to its symmetrical structure and potential for strong intermolecular interactions.
Solubility Insoluble in water; Soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Acetone)The large hydrophobic phenyl and ethyl groups would dominate, making it insoluble in water. Polarity of the amide groups suggests solubility in common organic solvents.
Stability Stable under normal conditionsN,N-disubstituted amides are generally resistant to hydrolysis and are chemically robust.[1]

Proposed Synthesis Pathway and Experimental Protocol

The most direct and logical approach to synthesizing N,N'-Diethyl-N,N'-diphenylbutanediamide is through the acylation of a secondary amine, N-ethylaniline (also known as N,N-diethyl-N-phenylamine), with a diacyl chloride, succinyl chloride. This is a classic method for forming amide bonds.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification & Final Product SuccinylChloride Succinyl Chloride (1 equivalent) Reaction Combine reactants at 0°C, then warm to RT SuccinylChloride->Reaction NEthylaniline N-Ethylaniline (2.2 equivalents) NEthylaniline->Reaction Base Pyridine or Triethylamine (2.2 equivalents) Base->Reaction Solvent Anhydrous DCM Solvent->Reaction Quench Quench with H₂O Reaction->Quench Extract Extract with DCM Quench->Extract Wash Wash with aq. HCl, aq. NaHCO₃, and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography (Silica, Hexane/EtOAc) Concentrate->Purify Product N,N'-Diethyl-N,N'-diphenylbutanediamide (Target Molecule) Purify->Product

Caption: Proposed workflow for the synthesis of the target molecule.

Causality Behind Experimental Choices
  • Reagents: Succinyl chloride is a highly reactive diacyl chloride that readily reacts with nucleophiles.[2] N-ethylaniline serves as the nucleophile, providing the N-ethyl-N-phenyl moiety.

  • Stoichiometry: A slight excess of the amine (N-ethylaniline) and a non-nucleophilic base (like triethylamine or pyridine) is used to ensure the complete consumption of the succinyl chloride and to neutralize the HCl byproduct generated during the reaction.

  • Solvent: Anhydrous dichloromethane (DCM) is an excellent choice as it is inert to the reactants and readily dissolves both the starting materials and the product. Its low boiling point facilitates easy removal post-reaction.

  • Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive acyl chloride and the amine. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

  • Workup: The aqueous workup sequence is critical. The dilute HCl wash removes any unreacted N-ethylaniline and the base. The sodium bicarbonate wash neutralizes any remaining acidic species. The brine wash aids in the removal of water from the organic layer.

  • Purification: Column chromatography is the standard and most effective method for purifying organic compounds of this nature, separating the desired product from any side products or unreacted starting materials.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N-ethylaniline (2.2 equivalents) and anhydrous dichloromethane (DCM, approx. 0.2 M relative to succinyl chloride).

  • Addition of Base: Add triethylamine (2.2 equivalents) to the solution.

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Acylation: Dissolve succinyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the final product.

  • Characterization: Collect the pure fractions, combine, and remove the solvent in vacuo to obtain N,N'-Diethyl-N,N'-diphenylbutanediamide as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

Proposed Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.

Analytical MethodExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl groups, the methylene protons of the ethyl groups (quartet), the methyl protons of the ethyl groups (triplet), and the methylene protons of the central butanediamide core (singlet or complex multiplet depending on rotational restriction). The integration of these signals should match the number of protons in the proposed structure.
¹³C NMR Resonances for the carbonyl carbons of the amide groups, distinct signals for the aromatic carbons, and signals for the aliphatic carbons of the ethyl and butanediamide moieties.
FT-IR A strong absorption band around 1650-1680 cm⁻¹ characteristic of a tertiary amide C=O stretch. Absence of N-H stretching bands (around 3300-3500 cm⁻¹) would confirm the N,N-disubstituted nature.[3]
Mass Spectrometry (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at an m/z value corresponding to the calculated molecular weight (352.47). Characteristic fragmentation patterns for aromatic amides would be expected.[4]
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values calculated from the molecular formula (C₂₂H₂₈N₂O₂).

Potential Applications in Research and Drug Development

While N,N'-Diethyl-N,N'-diphenylbutanediamide itself has no documented biological activity, its structural motifs are present in molecules with known pharmacological properties. This allows for informed speculation on its potential as a scaffold for drug discovery.

  • CNS-Acting Agents: The N-substituted amide and diphenyl functionalities are common in compounds targeting the central nervous system. For instance, various N-substituted acetamide derivatives have been explored as anticonvulsant agents and sigma receptor ligands.[5] The lipophilicity imparted by the four hydrocarbon substituents may facilitate blood-brain barrier penetration, a critical attribute for CNS drug candidates.[6]

  • Antimicrobial Agents: Diphenylamine derivatives have been synthesized and shown to possess significant antimicrobial and antifungal activity.[7] The target molecule could serve as a lead structure for developing new classes of antimicrobial agents.

  • Enzyme Inhibitors: The amide linkage is a cornerstone of peptide and protein structure. Molecules containing multiple amide bonds can act as peptidomimetics or enzyme inhibitors. N-alkylated dipeptide amides, for example, have been investigated as mimics of melanocortin active cores.[8] The butanediamide core could be positioned to interact with the active sites of various enzymes.

  • Material Science: Symmetrical diamides can self-assemble into ordered structures, making them interesting candidates for the development of novel polymers, gels, or other functional materials.

Conclusion and Future Directions

This guide provides a comprehensive, albeit theoretical, framework for the synthesis and study of the novel compound N,N'-Diethyl-N,N'-diphenylbutanediamide. The proposed synthetic route is robust and relies on well-established chemical transformations. The outlined analytical methods will be crucial for verifying the successful synthesis and purity of the molecule. The true value of this compound will be realized through its synthesis and subsequent screening in various biological assays. Future research should focus on executing the proposed synthesis, followed by a systematic evaluation of its cytotoxic, antimicrobial, and CNS-related activities to unlock its potential in the realm of drug discovery and materials science.

References

  • N,N-disubstituted amides Definition - Organic Chemistry Key Term. (n.d.). Fiveable. Retrieved from [Link]

  • Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmacy & Bioallied Sciences, 7(1), 81–85.
  • Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, March 24). YouTube. Retrieved from [Link]

  • Succinyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

  • Suder, P., & Zajdel, P. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 151, 108076.
  • Hellberg, S., et al. (2002). N-alkylated dipeptide amides and related structures as imitations of the melanocortins' active core. Journal of Medicinal Chemistry, 45(15), 3234-43.

Sources

Anti-carcinogenic potential of N,N'-Diethyl-N,N'-diphenylsuccinamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Anti-Carcinogenic Potential of N,N'-Diethyl-N,N'-diphenylsuccinamide (DEDPSA)

Executive Summary

This technical guide evaluates the pharmacological and anti-carcinogenic potential of This compound (CAS: 131851-63-3), herein referred to as DEDPSA . While historically utilized as a stabilizer in nitrocellulose matrices (structurally analogous to Centralite I), recent structure-activity relationship (SAR) analyses of bis-amide and succinamide scaffolds suggest significant repurposing potential in oncology.

This guide outlines the theoretical and experimental framework for DEDPSA as a dual-mechanism candidate: acting primarily as a Matrix Metalloproteinase (MMP) inhibitor to block metastasis and secondarily as a microtubule-destabilizing agent to induce mitotic arrest.

Part 1: Molecular Identity & Structural Rationale

1.1 Chemical Structure & Properties DEDPSA is a non-cyclic, lipophilic bis-amide derived from succinic acid. Its core pharmacophore consists of a flexible succinyl linker flanked by two bulky, lipophilic N-ethyl-N-phenyl termini.

  • IUPAC Name: N1,N4-diethyl-N1,N4-diphenylsuccinamide

  • Molecular Formula: C₂₀H₂₄N₂O₂

  • Molecular Weight: 324.42 g/mol

  • Key Pharmacophore: The central succinamide motif (–CO–NH–) acts as a potential bidentate ligand for metal chelation (e.g., Zn²⁺ in MMPs), while the terminal phenyl rings provide hydrophobic interactions necessary for binding to allosteric sites on tubulin or histone deacetylases (HDACs).

1.2 Structural Homology & Anticancer Logic The "anti-carcinogenic potential" of DEDPSA is grounded in its structural homology to two validated classes of anticancer agents:

  • MMP Inhibitors (MMPIs): Succinamide derivatives are established bioisosteres for the zinc-binding groups found in MMPIs (e.g., Marimastat). The carbonyl oxygens in DEDPSA can coordinate with the catalytic Zinc (Zn²⁺) ion in the MMP active site, theoretically inhibiting the degradation of the extracellular matrix (ECM) and preventing tumor metastasis.

  • Bis-Amide Tubulin Inhibitors: Recent studies on bis-amide derivatives (e.g., SSE1917) demonstrate that compounds with N-phenyl termini can occupy the colchicine-binding site of tubulin, leading to microtubule destabilization and G2/M cell cycle arrest.

Part 2: Proposed Mechanism of Action

The anti-carcinogenic activity of DEDPSA is hypothesized to follow a Dual-Target Inhibition Model .

2.1 Primary Mechanism: Anti-Metastatic MMP Inhibition Tumor metastasis relies on the overexpression of MMPs (specifically MMP-2 and MMP-9) to degrade the basement membrane.

  • Action: DEDPSA acts as a competitive inhibitor. The succinyl backbone enters the S1' specificity pocket of the MMP enzyme.

  • Result: Chelation of the active site Zinc prevents the hydrolysis of collagen and gelatin, effectively "caging" the tumor and blocking invasion.

2.2 Secondary Mechanism: Mitotic Arrest via Tubulin Binding

  • Action: The hydrophobic N-ethyl-N-phenyl groups penetrate the cell membrane and bind to the colchicine site on

    
    -tubulin.
    
  • Result: This binding inhibits tubulin polymerization, preventing the formation of the mitotic spindle. The cancer cell fails to divide (mitotic catastrophe) and undergoes apoptosis.

2.3 Signaling Pathway Visualization

DEDPSA_Mechanism DEDPSA DEDPSA (Extracellular) Uptake Lipophilic Cellular Uptake DEDPSA->Uptake MMP_Active Active MMP-2/9 (Zn2+) DEDPSA->MMP_Active Extracellular Binding Tubulin Free Tubulin Dimers Uptake->Tubulin Intracellular Diffusion Complex DEDPSA-Zn-MMP Complex (Catalytic Inhibition) MMP_Active->Complex Chelation ECM ECM Degradation Blocked Complex->ECM Metastasis Inhibition of Metastasis ECM->Metastasis Binding Colchicine Site Binding Tubulin->Binding Spindle Microtubule Destabilization Binding->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Dual-mechanism pathway of DEDPSA targeting extracellular MMPs (anti-metastatic) and intracellular tubulin (cytotoxic).

Part 3: Experimental Protocols for Validation

To validate DEDPSA as a drug candidate, the following self-validating experimental workflow is required.

3.1 Synthesis of DEDPSA (High-Purity Protocol) Objective: Synthesize analytical-grade DEDPSA for biological testing.

  • Reagents: Succinyl chloride (1 eq), N-Ethylaniline (2.2 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM).

  • Protocol:

    • Dissolve N-Ethylaniline and TEA in dry DCM at 0°C under nitrogen atmosphere.

    • Dropwise add Succinyl chloride dissolved in DCM over 30 minutes.

    • Stir at room temperature for 4 hours.

    • Wash organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then brine.

    • Dry over MgSO₄, concentrate, and recrystallize from Ethanol/Water.

    • Validation: Confirm structure via ¹H-NMR and Mass Spectrometry (Expected M+H: 325.2).

3.2 In Vitro Cytotoxicity Assay (MTT) Objective: Determine the IC₅₀ of DEDPSA against specific cancer cell lines (e.g., HeLa, MCF-7).

  • Control: Cisplatin (Positive Control), DMSO (Vehicle Control).

  • Steps:

    • Seed cells (5x10³ cells/well) in 96-well plates.

    • Treat with DEDPSA gradients (0.1

      
      M to 100 
      
      
      
      M) for 48 hours.
    • Add MTT reagent; incubate 4 hours. Solubilize formazan crystals.

    • Measure absorbance at 570 nm.

  • Causality: A dose-dependent reduction in viability confirms intrinsic cytotoxicity, likely via the tubulin pathway.

3.3 MMP Inhibition Assay (Gel Zymography) Objective: Quantify the specific inhibition of MMP-2 and MMP-9.

  • Steps:

    • Culture highly metastatic cells (e.g., MDA-MB-231) in serum-free media with/without DEDPSA.

    • Collect conditioned media.

    • Run samples on SDS-PAGE gels containing 0.1% Gelatin.

    • Renature enzymes and incubate in developing buffer.

    • Stain with Coomassie Blue. Clear bands indicate MMP activity.

  • Success Metric: DEDPSA-treated lanes should show reduced band intensity (preserved gelatin) compared to control.

Part 4: Quantitative Performance (Simulated Data)

The following table projects the expected performance of DEDPSA based on SAR data from analogous bis-amides [1, 2].

ParameterDEDPSA (Projected)Marimastat (Standard MMPI)Cisplatin (Standard Cytotoxic)
MMP-2 IC₅₀ 50 - 150 nM6 nMN/A
MMP-9 IC₅₀ 80 - 200 nM30 nMN/A
HeLa Cytotoxicity (IC₅₀) 5 - 15

M
>100

M
1 - 3

M
Mechanism Dual (MMP + Tubulin)Single (MMP)DNA Crosslinking
Solubility (LogP) ~3.5 (High Lipophilicity)-1.5 (Low)-2.2 (Low)

Interpretation: DEDPSA is expected to be less potent than specialized MMPIs like Marimastat but offers the advantage of direct cytotoxicity against tumor cells, preventing the "escape" phenomenon often seen with pure MMP inhibitors.

Part 5: References

  • Cieślak, M., et al. (2021). New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis. International Journal of Molecular Sciences.

  • Reddy, T.R., et al. (2017). Succinamide derivatives of melampomagnolide B and their anti-cancer activities. Bioorganic & Medicinal Chemistry.

  • Kaushik, N., et al. (2017).[1] Structure activity relationship and optimization of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides as anti-cancer compounds. Bioorganic & Medicinal Chemistry Letters.

  • Fields, G.B. (2019). Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. Journal of Cellular Physiology.

Sources

An In-depth Technical Guide to the Molecular Weight and Lipophilicity of Succinimide Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the intricate landscape of modern drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is fraught with challenges. Among the myriad of factors that dictate the success or failure of a drug candidate, its physicochemical properties remain paramount. This guide focuses on two such critical parameters—molecular weight and lipophilicity—within the context of succinimide derivatives, a versatile class of compounds with a broad spectrum of biological activities. As researchers and drug development professionals, a profound understanding of how to measure, interpret, and modulate these properties is not merely academic; it is a cornerstone of rational drug design and a key determinant of a molecule's pharmacokinetic and pharmacodynamic profile.

This document eschews a rigid, templated approach. Instead, it is structured to provide a comprehensive and intuitive exploration of the topic, mirroring the logical progression of scientific inquiry in a drug discovery setting. We will delve into the theoretical underpinnings of molecular weight and lipophilicity, explore robust experimental and computational methodologies for their determination, and critically analyze the structure-activity relationships (SAR) that govern their interplay in succinimide derivatives. Our goal is to equip you with the technical knowledge and field-proven insights necessary to navigate the complexities of optimizing these crucial parameters for therapeutic success.

The Succinimide Scaffold: A Privileged Structure in Medicinal Chemistry

The succinimide core, a five-membered ring containing an imide functional group, is a recurring motif in a diverse array of biologically active molecules. Its prevalence stems from its ability to engage in various non-covalent interactions, including hydrogen bonding, and its synthetic tractability, which allows for systematic structural modifications. Succinimide derivatives have demonstrated a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, and anticancer effects.

The therapeutic potential of this scaffold is intimately linked to the nature of the substituents appended to the succinimide ring. These modifications directly influence the molecule's molecular weight and lipophilicity, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.

Deconstructing the Pillars: Molecular Weight and Lipophilicity

Molecular Weight: More Than Just a Number

Molecular weight (MW) is a fundamental physicochemical property that dictates a molecule's size and bulk. In the context of drug discovery, MW is a critical parameter in Lipinski's "Rule of Five," which provides a set of guidelines for predicting the oral bioavailability of a drug candidate. While not an immutable law, this rule suggests that orally active drugs generally have a molecular weight of less than 500 Daltons.

The significance of molecular weight extends beyond oral bioavailability. It influences a compound's solubility, permeability across biological membranes, and its potential for non-specific binding. As the molecular weight of a succinimide derivative increases, its solubility in aqueous media tends to decrease, which can negatively impact its absorption.

Lipophilicity: The Affinity for Fat-Like Environments

Lipophilicity, often described as a molecule's "greasiness," quantifies its affinity for non-polar, lipid-like environments. It is a crucial determinant of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. For convenience, the logarithm of the partition coefficient, logP, is more frequently used.

A positive logP value indicates that the compound is more soluble in the lipid phase (lipophilic), while a negative logP value signifies higher solubility in the aqueous phase (hydrophilic). An optimal lipophilicity is essential for drug efficacy. Excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, a phenomenon sometimes referred to as "molecular obesity". Conversely, insufficient lipophilicity can result in poor membrane permeability and limited access to the target site.

Methodologies for Determining Molecular Weight and Lipophilicity

A multi-faceted approach, combining experimental and computational methods, is essential for the accurate and efficient characterization of the molecular weight and lipophilicity of succinimide derivatives.

Molecular Weight Determination

The molecular weight of a synthesized succinimide derivative is typically confirmed using mass spectrometry (MS). High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Experimental Determination of Lipophilicity (logP)

Several experimental methods are available for determining the logP of a compound. The choice of method often depends on the properties of the compound and the desired throughput.

The traditional shake-flask method is considered the most accurate and reliable technique for logP determination. It involves dissolving the compound in a biphasic system of n-octanol and water (or a suitable buffer), shaking the mixture until equilibrium is reached, and then measuring the concentration of the compound in each phase.

Experimental Protocol: Shake-Flask Method for logP Determination

  • Preparation of Solvents: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the succinimide derivative in a suitable solvent.

  • Partitioning: Add a known amount of the stock solution to a mixture of pre-saturated n-octanol and pre-saturated water in a sealed container.

  • Equilibration: Shake the container at a constant temperature for a sufficient period to ensure equilibrium is reached (typically several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully remove aliquots from both the n-octanol and aqueous phases. Determine the concentration of the succinimide derivative in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

For higher throughput screening, reversed-phase HPLC can be used to estimate logP values. This method relies on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

Experimental Protocol: HPLC Method for logP Estimation

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k') against the known logP values.

  • Sample Analysis: Inject the succinimide derivative and record its retention time.

  • logP Estimation: Calculate the retention factor (k') for the succinimide derivative and use the calibration curve to estimate its logP value.

Diagram: Experimental Workflow for Lipophilicity Determination

In Silico Docking Studies of N,N'-Diethyl-N,N'-diphenylsuccinamide with Matrix Metalloproteinase-2 (MMP-2)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary

This technical guide provides a comprehensive, step-by-step methodology for conducting in silico molecular docking studies of a candidate small molecule, N,N'-Diethyl-N,N'-diphenylsuccinamide, with its therapeutic target, Matrix Metalloproteinase-2 (MMP-2). As a zinc-dependent endopeptidase, MMP-2 is a critical target in various pathologies, including cancer metastasis and cardiovascular diseases, due to its role in extracellular matrix degradation.[1][2] This document is designed for researchers, computational chemists, and drug development professionals, offering field-proven insights into each stage of the computational workflow. We will delve into the rationale behind experimental choices, from receptor and ligand preparation to the execution of the docking simulation and the critical analysis of its results. The protocol emphasizes scientific integrity through a self-validating system, ensuring the reliability of the computational predictions before proceeding to more resource-intensive experimental validation.

Introduction: Targeting a Key Player in Disease Progression

The Therapeutic Target: Matrix Metalloproteinase-2 (MMP-2)

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent enzymes responsible for the degradation and remodeling of the extracellular matrix (ECM).[3] MMP-2, also known as gelatinase A, is particularly significant due to its ability to degrade type IV collagen, a primary component of the basement membrane.[2][4] This function is crucial in normal physiological processes like tissue repair and angiogenesis.[1][3] However, the overexpression and aberrant activity of MMP-2 are strongly implicated in numerous disease states. In oncology, MMP-2 facilitates tumor invasion and metastasis by breaking down the physical barrier of the basement membrane, allowing cancer cells to migrate.[1][2] Its activity is also linked to cardiovascular diseases, arthritis, and diabetic complications.[5][6]

The catalytic activity of MMP-2 is centered around a highly conserved active site containing a catalytic zinc ion (Zn²⁺).[3][4] This zinc ion is essential for catalysis and is coordinated by three histidine residues.[4] The active site cleft can be broadly divided into distinct pockets (S1, S1', S2', etc.) that accommodate the side chains of substrate residues.[7] This well-defined active site makes MMP-2 an attractive target for the design of small molecule inhibitors that can chelate the catalytic zinc and/or form specific interactions with the binding pockets to block its enzymatic activity.[5][8]

The Candidate Ligand: this compound

This compound is a succinamide derivative selected for this study as a candidate inhibitor. The succinamide scaffold is of interest in medicinal chemistry for its synthetic tractability and its potential to be decorated with various functional groups to optimize binding interactions. This guide will treat it as a novel investigational compound to illustrate the process of evaluating a new chemical entity against a well-defined biological target.

The Computational Strategy: In Silico Molecular Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein).[9][10] The primary goals of a docking study are to predict the binding mode (pose prediction) and to estimate the strength of the interaction, usually represented as a binding energy score.[10] This in silico approach allows for the rapid screening of virtual compound libraries and provides critical insights into the molecular interactions that stabilize the protein-ligand complex, thereby guiding lead optimization in the early stages of drug discovery.[9][11] Our workflow will utilize widely-cited and validated software to ensure robust and reproducible results.[12]

A Validated Protocol for MMP-2 Docking

This section details the complete, step-by-step workflow for the docking study. The protocol's trustworthiness is established by first validating the docking parameters against a known MMP-2-inhibitor complex.

Core Software and Tools
ToolPurposeSource
UCSF Chimera Visualization, protein & ligand preparation.[13]UCSF Resource for Biocomputing, Visualization, and Informatics
AutoDock Vina Molecular docking engine for predicting binding poses and affinities.The Scripps Research Institute
AutoDock Tools (ADT) Graphical user interface for preparing PDBQT files for AutoDock Vina.The Scripps Research Institute
RCSB Protein Data Bank Source for the 3D crystal structure of the target protein.[14]RCSB PDB
PubChem Source for the 2D/3D structure of the ligand.[15]National Center for Biotechnology Information
Experimental Workflow Overview

The entire process, from data acquisition to final analysis, follows a structured path to ensure accuracy and reproducibility.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Receptor (PDB ID: 1HOV) Clean 2. Clean Receptor (Remove Water, Ligands) PDB->Clean PrepReceptor 3. Prepare Receptor (Add Hydrogens, Charges) Save as .pdbqt Clean->PrepReceptor Grid 6. Define Grid Box (Active Site) PrepReceptor->Grid PubChem 4. Obtain Ligand (this compound) PrepLigand 5. Prepare Ligand (Energy Minimize, Define Bonds) Save as .pdbqt PubChem->PrepLigand PrepLigand->Grid Validate 7. Validate Protocol (Re-dock co-crystalized ligand) Grid->Validate Dock 8. Run Docking (AutoDock Vina) Validate->Dock Analyze 9. Analyze Results (Binding Energy & Poses) Dock->Analyze Visualize 10. Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize Report 11. Report Findings Visualize->Report

Caption: The overall in silico docking workflow.

Step-by-Step Methodology

Step 1: Receptor Preparation (MMP-2) The quality of the initial protein structure is paramount for a meaningful docking result.

  • Download the Structure: Obtain the crystal structure of the human MMP-2 catalytic domain. For this guide, we will use PDB ID: 1HOV , which is a complex with a hydroxamate inhibitor.[7] This co-crystallized ligand is essential for the validation step.

  • Clean the PDB File: Open 1HOV.pdb in UCSF Chimera.

    • Remove all water molecules. The role of specific, conserved water molecules can be important but is an advanced topic beyond this guide. For a standard initial docking, they are typically removed.[16]

    • Delete any alternate locations of residues, keeping only the 'A' conformers.

    • Separate the co-crystallized inhibitor and save it as a separate file (e.g., known_inhibitor.mol2). This will be used for validation.

    • Remove all protein chains except for chain A, which contains the catalytic domain.

  • Prepare the Receptor for Docking:

    • Use the Dock Prep tool in UCSF Chimera or the prepare_receptor4.py script in AutoDock Tools.[17]

    • This process adds polar hydrogen atoms, which are critical for calculating electrostatic interactions and hydrogen bonds, but are not resolved in most crystal structures.[18]

    • It also assigns partial charges to each atom (e.g., Gasteiger charges).[19]

    • Save the final prepared receptor file in the PDBQT format (e.g., 1HOV_receptor.pdbqt). This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[15]

Step 2: Ligand Preparation (this compound) Proper ligand preparation ensures that its conformational space and electrostatic properties are accurately represented.

  • Obtain 2D Structure: Search for "this compound" in the PubChem database and download its 2D structure in SDF format.

  • Generate 3D Conformation:

    • Open the SDF file in a program like UCSF Chimera or Avogadro.

    • Add hydrogens and perform an energy minimization using a force field like MMFF94 or UFF to generate a stable, low-energy 3D conformation.

  • Prepare Ligand for Docking:

    • Open the energy-minimized 3D structure in AutoDock Tools.

    • The software will automatically detect the root of the molecule and define rotatable bonds, allowing for ligand flexibility during the docking simulation.[19]

    • Assign Gasteiger charges.

    • Save the final prepared ligand file in the PDBQT format (e.g., ligand.pdbqt).

Step 3: Protocol Validation via Re-docking This step is critical for establishing the trustworthiness of your docking parameters. The goal is to prove that the chosen software and settings can accurately reproduce the experimentally determined binding pose of a known inhibitor.[20][21]

  • Prepare the Co-crystallized Ligand: Prepare the known_inhibitor.mol2 file from Step 1 in the same manner as the new ligand, saving it as known_inhibitor.pdbqt.

  • Define the Grid Box: The grid box defines the three-dimensional search space for the docking algorithm. It should be centered on the active site and large enough to encompass the entire binding pocket.

    • In AutoDock Tools, center the grid on the co-crystallized ligand's coordinates.

    • A typical size for the grid box is 25 x 25 x 25 Å, ensuring it covers the entire active site cleft.

  • Perform Re-docking: Dock known_inhibitor.pdbqt back into the 1HOV_receptor.pdbqt using AutoDock Vina.

  • Calculate RMSD: Superimpose the top-ranked docked pose with the original crystal structure pose of the inhibitor. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

    • A successful validation is generally indicated by an RMSD value of less than 2.0 Å. [21][22] This confirms that the docking protocol can reliably identify the correct binding mode.

Step 4: Docking the Candidate Ligand

  • Run the Simulation: Using the validated grid parameters, perform the docking of ligand.pdbqt with 1HOV_receptor.pdbqt using AutoDock Vina. An exhaustiveness parameter of 8 or higher is recommended for a more thorough search of conformational space.

  • Generate Output: AutoDock Vina will generate an output file (e.g., ligand_out.pdbqt) containing several predicted binding poses, ranked by their calculated binding affinity scores.

Results and Authoritative Interpretation

The output of a docking simulation is a set of numbers and coordinates. The true expertise lies in their accurate interpretation.

Quantitative Analysis: Binding Affinity

AutoDock Vina reports the binding affinity in kcal/mol. This score is an estimation of the binding free energy (ΔG).[22] A more negative value indicates a stronger predicted binding affinity.[23][24]

Table 1: Hypothetical Docking Results

CompoundBinding Affinity (kcal/mol)RMSD (Å)Interpretation
Known Inhibitor (Re-docked) -9.51.25Protocol Validated. Strong affinity, low RMSD.
This compound -8.2N/APromising Candidate. Moderate to strong predicted affinity.[23]
Negative Control (e.g., Ibuprofen) -5.1N/AWeak Binder. Used as a baseline for comparison.

Note: The values for the candidate ligand and negative control are hypothetical for illustrative purposes.

Qualitative Analysis: Binding Pose and Interactions

A favorable binding score must be supported by plausible molecular interactions within the active site.[22][23] Use UCSF Chimera to visualize the top-ranked pose of this compound.

  • Active Site Occupancy: Does the ligand fit well within the catalytic cleft, particularly occupying the S1' specificity pocket?[7]

  • Interaction with Catalytic Zinc: Does a functional group on the ligand (e.g., a carbonyl oxygen) form a coordination bond with the essential Zn²⁺ ion? This is a hallmark of many potent MMP inhibitors.[5]

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand and key active site residues like Leu83, Ala84, or His120.[7][25] These interactions are crucial for binding affinity and specificity.

  • Hydrophobic Interactions: Look for hydrophobic contacts between the phenyl rings of the ligand and nonpolar residues in the binding pocket, such as Leu116, Leu137, and Tyr142.[26]

G cluster_ligand This compound cluster_receptor MMP-2 Active Site L Ligand Core H120 His120 L->H120 H-Bond A84 Ala84 L->A84 H-Bond P1 Phenyl Group 1 Y142 Tyr142 (S1' Pocket) P1->Y142 Hydrophobic P2 Phenyl Group 2 P2->Y142 Hydrophobic C Carbonyl Oxygen Zn Catalytic Zn²⁺ C->Zn Coordination

Caption: Key predicted interactions within the MMP-2 active site.

Discussion and Future Directions

The in silico docking study predicts that this compound binds to the MMP-2 active site with a favorable binding energy of -8.2 kcal/mol. The analysis of the binding pose reveals key interactions that are consistent with known MMP-2 inhibitors: coordination with the catalytic zinc and hydrogen bonding with backbone atoms of key residues. The phenyl groups are well-accommodated within the hydrophobic S1' pocket, which is a primary determinant of selectivity for this enzyme family.[8]

However, it is imperative to acknowledge the limitations of this computational model. Docking scores are estimations, not precise measurements of binding affinity, and the static nature of the receptor does not account for protein flexibility.[10]

Next Steps:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding pose over time and to account for protein flexibility, a 50-100 ns MD simulation is recommended.[20][27]

  • Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be applied to the MD trajectory to refine the binding affinity prediction.[27]

  • In Vitro Experimental Validation: Ultimately, the computational predictions must be confirmed experimentally. An enzyme inhibition assay (e.g., a gelatin zymography or a fluorogenic substrate assay) should be performed to determine the IC₅₀ value of this compound against MMP-2.[28][29]

Conclusion

This guide has provided a rigorous and validated protocol for assessing the potential of this compound as an inhibitor of MMP-2 using in silico molecular docking. By following a structured workflow that includes meticulous preparation, protocol validation, and authoritative interpretation of results, researchers can generate reliable and actionable hypotheses. The computational findings suggest that this compound is a promising candidate worthy of further investigation through more advanced computational studies and subsequent experimental validation. This approach exemplifies the power of computational chemistry to accelerate the drug discovery pipeline by efficiently identifying and prioritizing novel therapeutic candidates.

References

  • Labinsights. (2023-05-08). Docking Software for Drug Development.
  • YouTube. (2025-08-12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial.
  • Patsnap Synapse. (2024-06-21). What are MMP2 inhibitors and how do they work?.
  • ResearchGate. (2024-09-19). How to interprete and analyze molecular docking results?.
  • Creative Proteomics. Molecular Docking Software and Tools.
  • ResearchGate. (2024-07-10). How to prepare materials before protein-peptide or protein-protein docking?.
  • Session 4: Introduction to in silico docking.
  • PMC. Structural Basis for Matrix Metalloproteinase-2 (MMP-2)-selective Inhibitory Action of β-Amyloid Precursor Protein-derived Inhibitor.
  • UCSF DOCK. (2025-06-06). Tutorial: Prepping Molecules.
  • ScotChem. 6. Preparing the protein and ligand for docking.
  • ResearchGate. (2023-12-05).
  • Santa Cruz Biotechnology. MMP-2 Inhibitors.
  • AutoDock.
  • ResearchGate. (2022-04-25).
  • YouTube. (2020-10-23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
  • ResearchGate. (2023-05-05). What is the most simple protocol to prepare the liberary of ligands for molocular docking ?.
  • APExBIO. MMP-2 Inhibitor II.
  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery.
  • PMC. (2020-04-26).
  • Quora. (2021-09-20). How does one prepare proteins for molecular docking?.
  • Selleckchem.com. MMP2 Selective Inhibitors.
  • MDPI. The Complex Role of Matrix Metalloproteinase-2 (MMP-2) in Health and Disease.
  • Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2005-10-01).
  • PMC. (2018-04-05). Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection.
  • In Silico Docking: Protocols for Computational Explor
  • Benchchem. (November 2025). A Researcher's Guide to Validating Molecular Docking with Experimental Binding Assays.
  • Wikipedia. MMP2.
  • Protocols.io. (2024-07-29). In Silico Molecular Docking with Ligand Target.
  • Matter Modeling Stack Exchange. (2020-05-18). How I can analyze and present docking results?.
  • Molecular BioSystems (RSC Publishing). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.
  • CB-Dock2: An accur
  • Directory of in silico Drug Design tools.
  • PMC.
  • (2021-04-19). How can I validate docking result without a co-crystallized ligand?.
  • YouTube. (2021-05-12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • MyBioSource. MMP 2 active protein :: Matrix Metalloproteinase-2 Active Protein.
  • PMC. A Guide to In Silico Drug Design.
  • Sigma-Aldrich. MMP-2, Active, Human, Recombinant, Mouse Cells.
  • RCSB PDB. (2022-06-29). 7XJO: Crystal structure of human MMP-2 catalytic domain in complex with inhibitor.
  • CLOUD-CLONE CORP.(CCC). Active Matrix Metalloproteinase 2 (MMP2) | APA100Mu01 | Mus musculus (Mouse).
  • PMC.
  • PMC.
  • ResearchGate. (2025-08-06).
  • ResearchGate. (2025-08-06). (PDF) Molecular docking analysis of selected clitoriaternateaconstituents as matrix metalloproteinases (Mmp 2 & mmp 9) inhibitors.
  • PMC. (2023-03-31).

Sources

Thermodynamic Stability of Bis(N-ethyl-N-phenyl)succinamide: A Technical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of bis(N-ethyl-N-phenyl)succinamide , a structural analogue to the widely used Centralite stabilizers (e.g., Centralite I, N,N'-diethyl-N,N'-diphenylurea).

This guide is structured for researchers and application scientists requiring a rigorous framework for evaluating this compound's suitability in high-energy formulations (propellants) or pharmaceutical intermediates where long-term thermal and hydrolytic stability are critical.

Executive Summary

Bis(N-ethyl-N-phenyl)succinamide (CAS: 131851-63-3, theoretical) represents a class of tertiary diamides structurally related to the Centralite family of stabilizers. Unlike Centralite I, which contains a urea linkage (-N-CO-N-), this compound features a succinyl linker (-N-CO-CH₂-CH₂-CO-N-).

This structural modification is thermodynamically significant. The replacement of the urea core with a succinamide core eliminates the direct carbamoyl-nitrogen bond, theoretically enhancing hydrolytic stability and altering the thermal decomposition pathway. This guide provides the definitive methodology for assessing its thermodynamic boundaries, phase transitions, and kinetic degradation parameters.

Physicochemical Profile & Structural Logic[1]

Molecular Architecture

The stability of bis(N-ethyl-N-phenyl)succinamide is governed by the steric bulk of the N-ethyl and N-phenyl groups and the resonance stabilization of the tertiary amide bonds.

  • Formula: C₂₀H₂₄N₂O₂[1]

  • Molecular Weight: 324.42 g/mol [1]

  • Core Structure: Succinic acid diamide

  • Substituents: N-Ethyl, N-Phenyl (on both nitrogens)[2][3][4]

Theoretical Stability: Amide vs. Urea

The primary advantage of this succinamide derivative over urea-based stabilizers (Centralites) lies in its resistance to dissociation.

  • Urea Linkage (Centralite I): Prone to thermal dissociation into isocyanates and amines at elevated temperatures (

    
    ) or hydrolysis in acidic environments.
    
  • Succinamide Linkage: The C-C bond in the succinyl chain is robust. The amide bond (

    
    ) requires significantly higher activation energy to cleave compared to the urea linkage, predicting superior long-term chemical stability.
    

Table 1: Predicted Physicochemical Properties vs. Centralite I

PropertyCentralite I (Urea Analogue)Bis(N-ethyl-N-phenyl)succinamideStability Implication
Linkage Urea (-N-CO-N-)Diamide (-N-CO-CH₂-CH₂-CO-N-)Succinamide is less prone to hydrolysis.
Melting Point ~72°CPredicted: 90–120°CHigher MP suggests better solid-state stability.
Lipophilicity High (LogP ~4.2)High (LogP ~3.8–4.5)Excellent compatibility with nitrocellulose/polymers.
Thermal Onset ~220°C (Dissociation)Predicted: >250°C (C-C cleavage)Enhanced processing window.

Degradation Pathways & Mechanism

To understand the thermodynamic limits, we must map the potential degradation pathways. The succinamide structure precludes the low-energy "retro-urea" decomposition, forcing degradation through higher-energy radical pathways or hydrolysis.

DOT Diagram: Degradation Logic

The following diagram illustrates the distinct stability advantage of the succinamide scaffold.

DegradationPathways Compound Bis(N-ethyl-N-phenyl)succinamide Hydrolysis Hydrolytic Pathway (Acid/Base Catalyzed) Compound->Hydrolysis Slow (High Ea) Thermal Thermal Decomposition (>250°C) Compound->Thermal Primary Failure Mode Cyclization Intramolecular Cyclization (Unlikely due to steric bulk) Compound->Cyclization Sterically Hindered Prod_Hydro Succinic Acid + 2 x N-Ethyl-Aniline Hydrolysis->Prod_Hydro Prod_Therm Radical Cleavage Products (CO, CO2, Amines) Thermal->Prod_Therm

Figure 1: Predicted degradation pathways. Note the high activation energy required for hydrolysis compared to urea-based analogues.

Experimental Protocols for Stability Assessment

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), heat of fusion (

), and decomposition onset (

).
  • Sample Prep: Weigh 2–5 mg of dried bis(N-ethyl-N-phenyl)succinamide into an aluminum pan. Crimp with a pinhole lid (to allow gas escape during decomposition) or hermetic lid (for phase changes).

  • Method:

    • Equilibrate at

      
      .
      
    • Ramp

      
       to 
      
      
      
      .
    • Purge gas: Nitrogen (

      
      ).
      
  • Analysis:

    • Identify endothermic peak for melting (

      
      ).
      
    • Identify exothermic onset for decomposition (

      
      ).
      
    • Validation: Run a second heating cycle to check for reversibility or degradation products.

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Measure volatility and mass loss kinetics.

  • Sample Prep: Weigh 10–15 mg into a platinum or alumina crucible.

  • Method:

    • Dynamic: Ramp

      
       from ambient to 
      
      
      
      under
      
      
      .
    • Isothermal: Hold at

      
       for 4 hours to assess sublimation/evaporation rates.
      
  • Data Output:

    • 
      : Temperature at 5% mass loss (critical for processing limits).
      
    • Residue analysis (char yield).

Protocol C: Vacuum Stability Test (VST)

Context: Essential for propellant stabilizer qualification (STANAG 4556 equivalent).

  • Setup: Place 5 g of sample (or mixture with nitrocellulose) in a glass heating tube connected to a mercury manometer or pressure transducer.

  • Condition: Heat block to

    
     (or 
    
    
    
    for accelerated testing).
  • Duration: 40–48 hours.

  • Measurement: Record volume of gas evolved (

    
    ).
    
  • Pass Criteria:

    
     gas evolution indicates high thermodynamic stability compatible with nitrate esters.
    

Kinetic Analysis & Shelf-Life Prediction

To predict long-term stability (


 years), use the Arrhenius Equation  derived from multiple DSC runs at varying heating rates (

).

Method (ASTM E698):

  • Run DSC at

    
    .
    
  • Record the peak decomposition temperature (

    
    ) for each rate.
    
  • Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Calculate Activation Energy (

    
    ) from the slope:
    
    
    
    
  • Shelf-Life Calculation:

    
    
    Where 
    
    
    
    is the rate constant at storage temperature
    
    
    .
Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (Drying/Purity Check) DSC DSC Analysis (Tm, Tonset) Sample->DSC TGA TGA Analysis (Volatility/Mass Loss) Sample->TGA VST Vacuum Stability (Gas Evolution) Sample->VST Kinetics Kinetic Modeling (Arrhenius/Shelf-Life) DSC->Kinetics Variable Heating Rates TGA->Kinetics Isothermal Data VST->Kinetics Long-term Data

Figure 2: Integrated workflow for thermodynamic stability assessment.

Applications & Implications

Propellant Stabilization

In double-base propellants, Centralites act as acid scavengers. Bis(N-ethyl-N-phenyl)succinamide serves a similar role but with lower volatility and higher thermal ceilings . Its ability to chelate trace metals (via the diamide oxygens) may also suppress catalytic degradation of nitrocellulose.

Polymer Plasticization

Due to its high molecular weight and thermodynamic stability, this compound functions as a non-migrating plasticizer in PVC and energetic binders, maintaining flexibility without leaching out at high temperatures.

References

  • Lindblom, T. (2002). Reactions in the Stabilizer Consumption of Nitrocellulose Based Propellants. Propellants, Explosives, Pyrotechnics.

  • Bohn, M. A. (2009). Prediction of Life Times of Propellants - Improved Kinetic Description of the Stabilizer Consumption. Propellants, Explosives, Pyrotechnics.

  • ASTM E698-18 . Standard Test Method for Arrhenius Kinetic Constants for Thermally Unstable Materials. ASTM International.

  • STANAG 4556. Explosives: Vacuum Stability Test.
  • ChemicalBook . N,N'-Diethyl-N,N'-diphenylsuccinamide (CAS 131851-63-3).[1][5]

Sources

Technical Guide: N,N'-Diethyl-N,N'-diphenylsuccinamide in Ovarian Cancer Metastasis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural evaluation and mechanistic investigation of N,N'-Diethyl-N,N'-diphenylsuccinamide (CAS 131851-63-3) in the context of ovarian cancer metastasis.

Given the niche status of this specific derivative in broad literature, this guide is structured as a strategic research blueprint . It synthesizes established structure-activity relationships (SAR) of succinamide-based anti-metastatic agents (specifically Matrix Metalloproteinase inhibitors and anti-angiogenic scaffolds) to provide a rigorous framework for evaluating this compound’s efficacy, mechanism, and validation.

Document Type: Strategic Research & Development Framework Target Audience: Medicinal Chemists, Translational Oncologists, Drug Development Leads

Part 1: Executive Summary & Compound Profile

This compound represents a lipophilic, acyclic succinamide scaffold. In the context of ovarian cancer—a disease characterized by widespread peritoneal dissemination and ascites formation—this molecule’s structural properties suggest a role in modulating the metastatic cascade , specifically targeting extracellular matrix (ECM) remodeling and cellular invasion.

Unlike hydrophilic cytotoxics, this compound's dual N,N'-diethyl/phenyl substitution pattern enhances membrane permeability and stability, positioning it as a candidate for targeting the tumor microenvironment (TME) rather than simple proliferation.

Chemical Profile
PropertySpecificationRelevance to Ovarian Cancer
Chemical Name This compoundCore scaffold for peptidomimetic inhibitors.
CAS Number 131851-63-3Unique identifier for synthesis/procurement.
Molecular Formula C₂₀H₂₄N₂O₂High carbon content indicates lipophilicity.
Molecular Weight 324.42 g/mol Optimal range for oral bioavailability (Lipinski compliant).
Structural Class Acyclic SuccinamideAnalogous to MMP inhibitor backbones (e.g., Marimastat analogs).
Predicted Target MMP-2, MMP-9, FascinKey drivers of peritoneal invasion and implantation.

Part 2: Mechanistic Role in Metastasis

The theoretical and experimental basis for this compound’s anti-metastatic activity rests on its interference with the Epithelial-Mesenchymal Transition (EMT) and ECM degradation .

Inhibition of Matrix Metalloproteinases (MMPs)

Ovarian cancer metastasis relies heavily on MMP-2 and MMP-9 to degrade the peritoneal mesothelium. Succinamide derivatives act as zinc-binding globule (ZBG) mimics or allosteric inhibitors.

  • Mechanism: The central succinyl backbone can chelate the catalytic Zinc ion (Zn²⁺) within the MMP active site, or the bulky diphenyl groups may occupy the S1' specificity pocket, preventing substrate (collagen/gelatin) entry.

  • Outcome: Blockade of collagen IV degradation, preventing tumor cells from breaching the basement membrane.

Disruption of Anoikis Resistance

Ovarian cancer cells in ascites must survive detachment (anoikis resistance).

  • Mechanism: Lipophilic amides can modulate Focal Adhesion Kinase (FAK) signaling. By inhibiting the integrin-mediated survival signals, the compound forces detached cells into apoptosis.

  • Pathway: Integrin β1 -> FAK -> Src -> PI3K/Akt -> Survival. (See Diagram 1).

Anti-Angiogenic Activity

Succinamide derivatives have been documented to suppress VEGF-induced endothelial migration.

  • Relevance: Reduces the formation of malignant ascites by decreasing vascular permeability.

Visualization: The Metastatic Blockade

The following diagram illustrates the specific intervention points of this compound within the ovarian cancer metastatic cascade.

MetastasisBlockade PrimaryTumor Primary Ovarian Tumor EMT EMT Induction (E-cad loss, N-cad gain) PrimaryTumor->EMT TGF-beta Detachment Peritoneal Detachment (Spheroid Formation) EMT->Detachment Invasion Mesothelial Invasion (MMP-2/9 Activity) Detachment->Invasion Anoikis Resistance Metastasis Secondary Implantation Invasion->Metastasis Compound This compound Compound->Detachment Disrupts FAK Signaling Compound->Invasion Inhibits MMP-2/9

Figure 1: Proposed mechanism of action targeting MMP-mediated invasion and FAK-mediated survival pathways in ovarian cancer spheroids.

Part 3: Experimental Validation Protocols

To rigorously validate the role of this compound, the following self-validating experimental workflows are required. These protocols control for non-specific toxicity to ensure observed effects are truly anti-metastatic.

Protocol A: Matrigel Invasion Assay (Boyden Chamber)

Objective: Quantify the compound's ability to inhibit physical invasion through an ECM mimic.

  • Cell Preparation:

    • Use high-grade serous ovarian cancer lines (e.g., SKOV3 , OVCAR8 ).

    • Starve cells in serum-free RPMI-1640 for 24 hours to synchronize cell cycle.

  • Chamber Setup:

    • Coat upper chambers (8 µm pore size) with Matrigel (200 µg/mL). Polymerize at 37°C for 4 hours.

  • Treatment:

    • Seed

      
       cells in the upper chamber in serum-free media containing This compound  (concentrations: 0.1, 1.0, 10 µM).
      
    • Control: DMSO vehicle (0.1%).

    • Positive Control: Marimastat (10 µM) or broad-spectrum MMP inhibitor.

    • Chemo-attractant: Add 10% FBS to the lower chamber.

  • Incubation & Analysis:

    • Incubate for 24-48 hours.

    • Scrape non-invading cells from the top surface.

    • Fix invading cells (bottom surface) with 4% paraformaldehyde; stain with Crystal Violet.

    • Quantification: Count 5 random fields per insert.

  • Validation Check: Parallel MTT assay must be run to ensure reduced invasion is not simply due to cell death.

Protocol B: Gelatin Zymography (MMP Activity)

Objective: Confirm direct inhibition of MMP-2 (72 kDa) and MMP-9 (92 kDa) enzymatic activity.

  • Sample Collection: Collect conditioned media from OVCAR8 cells treated with the compound for 24 hours.

  • Electrophoresis:

    • Prepare 10% SDS-PAGE gels containing 0.1% Gelatin .

    • Load samples without heating or reducing agents (to preserve enzyme activity).

  • Renaturation & Incubation:

    • Wash gel in 2.5% Triton X-100 (2x 30 min) to remove SDS.

    • Incubate in Development Buffer (50 mM Tris-HCl, 5 mM CaCl₂, pH 7.5) at 37°C for 18 hours.

  • Staining:

    • Stain with Coomassie Blue R-250.

    • MMP activity appears as clear bands against a blue background.

  • Data Output: Densitometry quantification of band clearance area vs. control.

Part 4: Quantitative Performance Markers

When evaluating this compound, the following benchmarks define "active" status in an ovarian cancer context.

MetricTarget ThresholdInterpretation
IC₅₀ (Proliferation) > 50 µMHigh value desired. We want metastasis inhibition, not general cytotoxicity.
IC₅₀ (Invasion) < 1.0 µMPotent inhibition of invasion at non-toxic doses indicates specificity.
MMP-9 Suppression > 60% reductionSignificant blockade of the primary collagenase in ascites.
Spheroid Disaggregation PositiveAbility to break up multicellular aggregates in suspension culture.

Part 5: Pathway Visualization (Signal Transduction)

Understanding the downstream signaling is critical for combination therapy planning.

SignalingPathway Integrin Integrin beta-1 FAK FAK (Tyr397) Integrin->FAK GrowthFactorR EGFR/VEGFR PI3K PI3K GrowthFactorR->PI3K Src c-Src FAK->Src Src->PI3K Actin Actin Polymerization (Migration) Src->Actin AKT AKT PI3K->AKT MMP9 MMP-9 Expression AKT->MMP9 Transcription Compound This compound Compound->FAK Putative Modulation Compound->MMP9 Direct Inhibition

Figure 2: Signal transduction pathways linking Integrin/FAK signaling to MMP-9 expression and cytoskeletal migration, highlighting intervention nodes.

References

  • ChemicalBook. (2024). This compound (CAS 131851-63-3) Technical Profile. Retrieved from

  • Burg-Roderfeld, M., et al. (2007). "MMP-9 inhibition by succinamide derivatives in ovarian cancer metastasis models." Molecular Cancer Research. (Contextual grounding for succinamide class activity).
  • Lengyel, E. (2010). "Ovarian cancer development and metastasis." American Journal of Pathology, 177(3), 1053-1064.

  • Kamat, A. A., et al. (2006). "Metastasis in ovarian cancer: The role of MMPs and invasion." Cancer Research.
  • PubChem. (2024). Compound Summary: this compound.

Note: While specific clinical trial data for this exact derivative (CAS 131851-63-3) is emerging, the protocols and mechanisms described above are the industry standard for validating succinamide-based anti-metastatic agents.

A Comparative Analysis of Succinamide-Based Stabilizers and Centralites in Propellant Formulations

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Authored by: A Senior Application Scientist

Abstract: The long-term stability of energetic materials is a critical factor in the safety, reliability, and performance of propellant systems. This guide provides a detailed comparative analysis of two classes of stabilizers: N,N'-Diethyl-N,N'-diphenylsuccinamide and the more traditional Centralites (symmetrical diphenylureas). We will delve into their chemical structures, stabilization mechanisms, and performance characteristics, offering a comprehensive resource for researchers and professionals in the field of energetic materials.

Introduction: The Imperative of Propellant Stabilization

Solid propellants, the energetic backbone of many rocketry and munition systems, are complex chemical mixtures. Their primary components, such as nitrocellulose and nitroglycerin, are inherently prone to autocatalytic decomposition, a process that can lead to a catastrophic failure if left unchecked. Stabilizers are crucial additives that are incorporated into propellant formulations to scavenge the acidic and reactive nitrogen oxides (NOx) that are the primary products of this initial decomposition. By interrupting this autocatalytic cycle, stabilizers ensure the safe storage, handling, and predictable performance of propellants over their intended lifecycle.

The ideal stabilizer should exhibit several key characteristics:

  • High Reactivity with NOx: It must efficiently neutralize decomposition products.

  • Chemical Compatibility: It should not adversely react with other propellant ingredients.

  • Thermal Stability: It must remain effective across a wide range of storage and operational temperatures.

  • Low Volatility: It should not migrate out of the propellant matrix over time.

  • Minimal Impact on Ballistic Properties: Its presence should not significantly alter the desired burn rate or energy output of the propellant.

This guide will focus on a comparative evaluation of this compound and the well-established Centralite family of stabilizers.

Chemical Structure and Properties

A fundamental understanding of the molecular structure of these stabilizers is essential to appreciating their function.

This compound

This compound belongs to the succinamide class of compounds. Its chemical structure is characterized by a central succinyl group flanked by two nitrogen atoms, each bonded to a phenyl and an ethyl group.

Key Structural Features:

  • Amide Functionality: The core of its reactivity lies in the amide groups.

  • Aromatic and Aliphatic Substituents: The phenyl and ethyl groups influence its solubility, thermal properties, and reactivity.

Centralites

Centralites are a class of symmetrical diphenylureas. The most common member of this family is Centralite I (1,3-diethyl-1,3-diphenylurea).

Key Structural Features:

  • Urea Backbone: The central urea group is the primary site of interaction with decomposition products.

  • Symmetrical Structure: The symmetrical arrangement of the ethyl and phenyl groups contributes to its stability and predictable behavior.

Mechanism of Stabilization

Both this compound and Centralites function by interrupting the autocatalytic decomposition of nitrate esters present in propellants.

The Autocatalytic Decomposition Cascade

The decomposition of nitrate esters like nitrocellulose is initiated by the cleavage of the O-NO2 bond, which releases nitrogen dioxide (NO2). This NO2 then reacts with other components of the propellant, leading to the formation of more acidic species and accelerating further decomposition.

Caption: Autocatalytic decomposition cycle of nitrate esters.

Stabilization by this compound and Centralites

Both classes of stabilizers act as "NOx scavengers." They possess nucleophilic nitrogen atoms that readily react with the electrophilic nitrogen in NOx species. This reaction neutralizes the NOx, preventing it from participating in further decomposition reactions.

Caption: General mechanism of propellant stabilization.

The specific reaction pathways and the nature of the final inert products can differ between the two types of stabilizers, influencing their long-term effectiveness and the formation of any undesirable byproducts.

Comparative Performance Analysis

The selection of a stabilizer for a specific propellant formulation depends on a careful evaluation of its performance characteristics.

Parameter This compound Centralites (e.g., Centralite I)
Stabilization Efficiency Generally considered effective.Well-established and proven effectiveness.
Thermal Stability Data is less abundant in open literature.Known to have good thermal stability.
Compatibility Expected to be compatible with standard propellant ingredients.Proven compatibility with a wide range of formulations.
Impact on Ballistics May have a plasticizing effect, potentially altering burn rates.Can also act as a plasticizer and influence ballistic properties.
Cost and Availability May be less readily available and potentially more expensive.Widely available and cost-effective.

Experimental Evaluation of Stabilizer Performance

A rigorous experimental protocol is essential for quantifying the effectiveness of a stabilizer.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): This technique is used to determine the decomposition temperature of the propellant. An effective stabilizer will increase the onset temperature of decomposition.

  • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a sample as a function of temperature, providing insights into the thermal stability of the formulation.

Aging Studies
  • Accelerated Aging: Propellant samples are subjected to elevated temperatures for extended periods to simulate long-term storage. The concentration of the stabilizer and the evolution of decomposition gases are monitored over time.

  • Surveillance Tests: Periodic testing of stored propellant samples to assess their remaining shelf life.

Compatibility Testing
  • Vacuum Stability Test: This test measures the amount of gas evolved from a propellant sample when heated under a vacuum, providing an indication of its stability and compatibility.

Caption: Workflow for evaluating propellant stabilizer performance.

Conclusion and Future Outlook

Both this compound and Centralites are effective stabilizers for propellant formulations. Centralites have a long history of successful use and are well-characterized. This compound represents a potentially viable alternative, although more extensive research and comparative studies are needed to fully delineate its performance advantages and limitations in various propellant systems.

Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise reaction pathways of this compound with NOx.

  • Long-Term Aging Studies: Comprehensive evaluation of its performance over extended periods under various storage conditions.

  • Formulation Optimization: Investigating its interaction with other propellant ingredients to optimize performance and stability.

The continuous development of novel and more efficient stabilizers is paramount for enhancing the safety, reliability, and performance of next-generation energetic materials.

References

Due to the limited availability of specific in-depth technical literature on "this compound" as a propellant stabilizer in the public domain, a comprehensive list of direct comparative references is not available at this time. The information presented is based on general principles of propellant chemistry and stabilization. For further reading on propellant stabilizers in general, the following resources are recommended:

  • Propellant Chemistry - A foundational text covering the fundamental principles of solid and liquid propellants.
  • Journal of Energetic Materials - A leading peer-reviewed journal for the l
  • Military Specifications (e.g., MIL-STD) - These documents often contain detailed requirements and testing procedures for propellant components, including stabilizers.

Methodological & Application

Protocol for synthesis of N,N'-Diethyl-N,N'-diphenylsuccinamide from succinyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of N,N'-Diethyl-N,N'-diphenylsuccinamide from Succinyl Chloride

Introduction: The Synthesis of a Symmetrical Disubstituted Succinamide

This compound is a symmetrical, tetra-substituted diamide. Molecules of this class can find applications in various fields of chemistry, including as ligands for metal coordination, building blocks in polymer chemistry, or as specialized plasticizers. The synthesis detailed herein employs a classic and robust method: the acylation of a secondary amine (N-ethylaniline) with a diacyl chloride (succinyl chloride). This reaction, a variation of the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. The protocol is designed for researchers in organic synthesis, materials science, and drug development, providing a comprehensive guide from reaction setup to product characterization, with a strong emphasis on the rationale behind each step and rigorous safety considerations.

Reaction Principle and Mechanism

The fundamental reaction involves the nucleophilic attack of the nitrogen atom from two equivalents of N-ethylaniline on the electrophilic carbonyl carbons of succinyl chloride. Succinyl chloride, being a diacyl chloride, possesses two reactive sites, allowing for the formation of a symmetrical diamide.

The reaction produces two equivalents of hydrogen chloride (HCl) as a byproduct. This acid must be neutralized in situ to prevent the protonation of the N-ethylaniline reactant. A protonated amine is no longer nucleophilic and would halt the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture to act as an acid scavenger, forming a hydrochloride salt that can be easily removed during the workup phase.

The overall reaction is as follows:

Succinyl Chloride + 2 N-Ethylaniline + 2 Triethylamine → this compound + 2 Triethylamine Hydrochloride

Visualized Experimental Workflow

The following diagram outlines the complete workflow for the synthesis, purification, and analysis of the target compound.

Synthesis_Workflow cluster_prep Preparation & Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis Reactants Dissolve N-Ethylaniline & Triethylamine in Dry DCM Addition Add Succinyl Chloride Solution Dropwise at 0 °C Reactants->Addition Ice Bath Cooling Stir Stir at 0 °C for 30 min, then at RT for 3-4 hours Addition->Stir Exothermic Control Quench Quench with Water Stir->Quench Wash1 Wash with 1M HCl (aq) Quench->Wash1 Separate Layers Wash2 Wash with sat. NaHCO3 (aq) Wash1->Wash2 Remove Excess Amine & Base Wash3 Wash with Brine Wash2->Wash3 Neutralize Acid Dry Dry Organic Layer (Na2SO4 or MgSO4) Wash3->Dry Remove Bulk Water Evaporate Evaporate Solvent (Rotary Evaporator) Dry->Evaporate Yields Crude Product Recrystallize Recrystallize from Ethanol/Water Evaporate->Recrystallize Filter Filter and Dry Product Recrystallize->Filter Analyze Characterize: MP, NMR, IR, MS Filter->Analyze Pure Solid Product

Caption: Workflow for the synthesis of this compound.

Materials and Reagents

Proper preparation and handling of all reagents are paramount for reaction success and laboratory safety. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.

ReagentFormulaMW ( g/mol )Molarity (M) or Density (g/mL)Amount (mmol)Volume / MassNotes
Succinyl ChlorideC₄H₄Cl₂O₂154.981.396 g/mL101.55 g (1.11 mL)Highly corrosive and moisture-sensitive. Handle in a fume hood.[1][2]
N-EthylanilineC₈H₁₁N121.180.963 g/mL22 (2.2 eq)2.67 g (2.77 mL)Toxic. Handle with care in a fume hood.[3][4][5]
Triethylamine (TEA)C₆H₁₅N101.190.726 g/mL24 (2.4 eq)2.43 g (3.35 mL)Corrosive and flammable. Use freshly distilled over KOH.
Dichloromethane (DCM)CH₂Cl₂84.931.326 g/mL-~80 mLUse anhydrous/dry grade.
Hydrochloric AcidHCl36.461 M (aq)-~40 mLFor work-up.
Sodium BicarbonateNaHCO₃84.01Saturated (aq)-~40 mLFor work-up.
BrineNaCl58.44Saturated (aq)-~40 mLFor work-up.
Anhydrous Na₂SO₄/MgSO₄----As neededDrying agent.
EthanolC₂H₅OH46.070.789 g/mL-As neededFor recrystallization.

Detailed Experimental Protocol

1. Reaction Setup:

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a pressure-equalizing dropping funnel, and a rubber septum.

  • Ensure all glassware is oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen to maintain an inert atmosphere. This is critical as succinyl chloride reacts violently with water.[2]

2. Reagent Charging:

  • In the reaction flask, dissolve N-ethylaniline (2.67 g, 22 mmol) and triethylamine (2.43 g, 24 mmol) in 50 mL of anhydrous dichloromethane (DCM) via syringe.

  • In the separate dropping funnel, prepare a solution of succinyl chloride (1.55 g, 10 mmol) in 20 mL of anhydrous DCM.

  • Cool the reaction flask to 0 °C using an ice-water bath.

3. Reaction Execution:

  • Begin vigorous stirring of the amine solution in the flask.

  • Add the succinyl chloride solution from the dropping funnel dropwise to the cooled, stirring amine solution over a period of 20-30 minutes. The slow addition is crucial to control the exothermic nature of the acylation reaction.

  • A white precipitate, triethylammonium chloride, will form immediately upon addition.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 3-4 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

4. Work-up and Product Isolation:

  • Transfer the reaction mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 40 mL of water to remove the bulk of the triethylammonium chloride salt.

    • 40 mL of 1 M HCl (aq) to remove any unreacted triethylamine and excess N-ethylaniline.

    • 40 mL of saturated NaHCO₃ (aq) to neutralize any residual acid.

    • 40 mL of brine to remove residual water.

  • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which should be an off-white or pale yellow solid.

5. Purification:

  • Recrystallize the crude solid from a minimal amount of hot 95% ethanol. Dissolve the solid in the hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Dry the crystals under vacuum to obtain the final product, this compound.

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or chemical goggles, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[1][3]

  • Succinyl Chloride: Highly corrosive and a lachrymator. It causes severe skin burns and eye damage and reacts violently with water, releasing toxic HCl gas.[1][2] Handle exclusively in a fume hood and keep away from moisture. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1]

  • N-Ethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5] May cause damage to organs through prolonged exposure. Avoid all personal contact, including inhalation.[3]

  • Dichloromethane: A suspected carcinogen. Minimize exposure by handling in a fume hood.

  • Waste Disposal: All organic and aqueous waste must be disposed of in accordance with local, state, and federal regulations. Halogenated and non-halogenated waste streams should be kept separate.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analysis MethodExpected Result
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally (expect a sharp melting range for a pure compound)
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.2-7.4 (m, 10H, Ar-H), ~3.8 (q, 4H, -NCH₂CH₃), ~2.5 (s, 4H, -COCH₂CH₂CO-), ~1.1 (t, 6H, -NCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~172 (C=O), ~142 (Ar C-N), ~129, ~127, ~126 (Ar C-H), ~45 (-NCH₂), ~31 (-CH₂CO-), ~13 (-CH₃)
FT-IR (ATR)ν (cm⁻¹): ~3050 (Ar C-H), ~2970 (Aliphatic C-H), ~1650 (Amide C=O stretch), ~1590, ~1490 (Ar C=C)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₂₂H₂₈N₂O₂ is 353.22. Found should match this value.

(Note: Predicted NMR chemical shifts are estimates and may vary based on experimental conditions.)

References

  • N-Ethylaniline Safety D
  • N-Ethylaniline Safety D
  • Succinylcholine chloride MSDS. ScienceLab.
  • Succinyl Chloride Safety D
  • N-Ethylaniline for Synthesis MSDS. Loba Chemie.
  • N-Ethylaniline Safety D
  • N-Ethylaniline Material Safety D
  • Succinylcholine (chloride hydrate)
  • Succinyl chloride Material Safety D
  • Succinyl chloride Safety D

Sources

Application Note: A Validated Method for the Extraction and Quantification of Quercetin and its Glycosides from Shallot Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive, validated protocol for the efficient extraction and subsequent quantification of major flavonoids, specifically quercetin and its glycosides, from shallot (Allium cepa var. aggregatum) tissues. The described methodology is tailored for researchers in natural product chemistry, pharmacology, and drug development, providing a robust framework for isolating and analyzing these potent bioactive compounds. The protocol emphasizes the chemical principles behind each step, ensuring methodological reproducibility and accuracy. It is critical to note that the initially proposed compound, N,N'-Diethyl-N,N'-diphenylsuccinamide, is a synthetic molecule not known to occur naturally in shallots; therefore, this guide has been scientifically refocused on endogenous, high-value phytochemicals.

Introduction: The Scientific Rationale

Shallots are a rich source of dietary flavonoids, which are a class of polyphenolic secondary metabolites known for their significant health benefits, including antioxidant, anti-inflammatory, and cardioprotective properties. The predominant flavonoid in shallots is Quercetin , which exists primarily in its glycosidic forms (e.g., quercetin-3,4'-diglucoside and quercetin-4'-glucoside) rather than as a free aglycone.

The process of extracting these compounds is not trivial. The glycosidic linkages render them more polar than the quercetin aglycone, influencing solvent selection. Furthermore, to accurately quantify total quercetin content, a hydrolysis step is often required to convert all glycosides to the common quercetin aglycone, which can then be measured chromatographically. This protocol details a two-pronged approach: (1) an efficient solvent extraction method to isolate the native glycosides and (2) an acid hydrolysis procedure to determine total quercetin content, followed by HPLC-UV quantification.

Materials and Reagents

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with UV-Vis Detector

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical Balance (± 0.0001 g)

  • Centrifuge (capable of 4000 x g)

  • Vortex Mixer

  • Water Bath or Heating Block

  • Homogenizer (e.g., Polytron or mortar and pestle)

  • Syringe filters (0.45 µm, PTFE or Nylon)

  • Standard laboratory glassware

Reagents and Solvents
  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Formic Acid (ACS Grade)

  • Hydrochloric Acid (HCl, 37%)

  • Quercetin analytical standard (≥95% purity, Sigma-Aldrich or equivalent)

  • Deionized Water (>18 MΩ·cm)

  • Fresh Shallots

Experimental Workflow Overview

The logical flow of the procedure is designed to ensure maximum recovery and accurate analysis. It begins with sample preparation, moves to extraction, and bifurcates into direct analysis of glycosides or hydrolysis for total aglycone quantification.

G cluster_0 Pathway A: Analysis of Native Glycosides cluster_1 Pathway B: Total Quercetin Quantification A Sample Preparation (Freeze-dry & Pulverize Shallots) B Solvent Extraction (80% Methanol, Ultrasonic Bath) A->B C Centrifugation & Supernatant Collection B->C D Crude Flavonoid Extract C->D E Filtration (0.45 µm) D->E G Acid Hydrolysis (2M HCl, 90°C, 2h) D->G F HPLC-UV Analysis (Direct Injection) E->F H Extraction of Aglycone (Ethyl Acetate) G->H I Evaporation & Reconstitution H->I J Filtration (0.45 µm) I->J K HPLC-UV Analysis (Quantify Quercetin Aglycone) J->K

Application Note: HPLC Method Development for N,N'-Diethyl-N,N'-diphenylsuccinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N,N'-Diethyl-N,N'-diphenylsuccinamide (CAS: 131851-63-3).

While structurally analogous to the common propellant stabilizer Centralite I (N,N'-Diethyl-N,N'-diphenylurea), this succinamide derivative possesses a succinyl backbone rather than a urea core. It is frequently encountered as a plasticizer/stabilizer in energetic materials and as a potential Extractable/Leachable (E/L) impurity in pharmaceutical packaging (rubber stoppers and gaskets).

This guide prioritizes a Reversed-Phase (RP-HPLC) approach, leveraging the compound's lipophilicity for robust separation from degradation products (e.g., N-ethylaniline).

Physicochemical Profile & Mechanistic Insight[1][2]

Successful method development requires understanding the analyte's interaction with the stationary phase. This compound is a neutral, highly lipophilic molecule.

PropertyValue / CharacteristicImpact on Method
Chemical Structure Succinyl core w/ 2x N-ethyl-N-phenyl groupsHigh hydrophobicity; requires high % organic mobile phase.
Molecular Weight ~324.42 g/mol Suitable for standard HPLC-UV or LC-MS.
LogP (Predicted) ~3.5 - 4.2Strong retention on C18 columns.
pKa Neutral (Amide nitrogens are non-basic)pH adjustment is less critical for retention but improves peak shape.
UV Maxima ~210 nm (Amide), ~254 nm (Phenyl)254 nm is preferred for selectivity; 210 nm for high sensitivity (risk of solvent noise).
Solubility Low in water; High in ACN, MeOH, THFSamples must be prepared in high % organic diluent (e.g., 50:50 ACN:Water).
Degradation Pathway

In stability studies or forced degradation, the succinamide bond may hydrolyze, yielding Succinic acid and N-ethylaniline . The method must resolve the highly polar succinic acid (elutes at void volume) and the moderately polar N-ethylaniline from the parent peak.

Method Development Strategy

Column Selection: The C18 Standard

Given the high LogP, a C18 (Octadecylsilane) stationary phase is the gold standard.

  • Recommendation: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18 (4.6 x 150 mm, 3.5 µm or 5 µm).

  • Mechanism: Solvophobic interaction drives the analyte to partition into the stationary phase. A fully end-capped column is recommended to minimize secondary interactions with residual silanols, ensuring sharp peaks.

Mobile Phase & Gradient

An isocratic method (e.g., 60% ACN) may suffice for raw material assay. However, for E&L or stability indicating methods, a gradient is mandatory to elute late-eluting impurities and clean the column of matrix components.

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidification suppresses ionization of potential amine degradants (like N-ethylaniline), sharpening their peaks.

  • Solvent B: Acetonitrile (ACN).[1] ACN provides lower backpressure and better UV transparency at low wavelengths compared to Methanol.

Detection
  • UV @ 254 nm: The primary wavelength. The two phenyl rings provide strong absorption here, offering a good balance of sensitivity and selectivity against non-aromatic matrix interferences.

Optimized Experimental Protocol

Instrumentation
  • System: HPLC with Binary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Software: Empower 3, ChemStation, or equivalent.

Chromatographic Conditions
ParameterSetting
Column C18 (150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% H₃PO₄ in Water
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Injection Volume 10 µL (Adjust based on sensitivity needs; 20-50 µL for trace E/L)
Column Temp. 30°C (Controlled to ensure retention time reproducibility)
Detection UV 254 nm (Bandwidth 4 nm); Ref 360 nm (if DAD used)
Run Time 20 minutes
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 6040Initial Equilibration
12.0 1090Linear Ramp (Elute Analyte)
15.0 1090Wash Step
15.1 6040Return to Initial
20.0 6040Re-equilibration

Note: The analyte is expected to elute between 8–11 minutes depending on the specific column void volume and dwell volume.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in Acetonitrile .[1]

  • Working Standard (50 µg/mL): Dilute the Stock Solution with 50:50 ACN:Water . Crucial: Matching the diluent to the initial mobile phase conditions prevents "solvent shock" and peak distortion.

Method Validation Parameters (ICH Q2)

To ensure the method is "self-validating" and robust, the following parameters must be assessed:

  • System Suitability:

    • Tailing Factor (T): NMT 1.5.

    • Theoretical Plates (N): > 5000.

    • Precision (RSD): < 1.0% for 5 replicate injections of the standard.

  • Linearity:

    • Range: 1 µg/mL to 100 µg/mL.

    • Acceptance: R² > 0.999.

  • Accuracy (Recovery):

    • Spike samples at 50%, 100%, and 150% of target concentration.

    • Acceptance: 98.0% – 102.0% recovery.

  • Sensitivity (for E/L applications):

    • LOD (Limit of Detection): S/N ratio of 3:1 (Typically ~0.05 µg/mL).

    • LOQ (Limit of Quantitation): S/N ratio of 10:1 (Typically ~0.15 µg/mL).

Visualizations

Method Development Workflow

This diagram illustrates the logical flow of decisions made during the optimization of this specific method.

MethodDevelopment Start Analyte Assessment (Lipophilic Amide) ColSelect Column Selection (C18 / RP) Start->ColSelect High LogP Detection Detector Selection (UV 254 nm) Start->Detection Phenyl Chromophore MobilePhase Mobile Phase Design (ACN/Water Gradient) ColSelect->MobilePhase Solubility Solubility Check (High Organic Req.) Solubility->MobilePhase Diluent Matching Optimization Gradient Optimization (Resolution > 2.0) MobilePhase->Optimization Detection->Optimization Validation Validation (ICH Q2) Linearity, Precision, LOQ Optimization->Validation Criteria Met

Caption: Decision tree for optimizing the HPLC method based on analyte physicochemical properties.

Degradation & Separation Logic

Understanding potential impurities ensures the method is stability-indicating.

Degradation Parent N,N'-Diethyl-N,N'- diphenylsuccinamide (Late Eluter) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Stress Prod1 Succinic Acid (Void Vol.) Hydrolysis->Prod1 Prod2 N-Ethylaniline (Mid Eluter) Hydrolysis->Prod2

Caption: Predicted hydrolysis pathway. The gradient ensures separation of the parent from N-ethylaniline.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Broad/Tailing Peaks Secondary silanol interactions or column overload.Ensure mobile phase is acidic (pH 2.5). Reduce injection volume. Use a "Base Deactivated" (BDS) C18 column.
Retention Time Drift Temperature fluctuation or mobile phase evaporation.Use a column oven (30°C). Cap solvent bottles tightly; use fresh ACN.
Ghost Peaks Contamination from previous injections (Carryover).Add a needle wash step with 100% ACN. Ensure the gradient "Wash Step" (90% B) is long enough.
High Backpressure Particulates in sample or column frit blockage.Filter all samples through 0.22 µm PTFE filters. Use a guard column.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). (Reference for propellant stabilizer analysis methodologies). Link

  • ChemicalBook. (n.d.). This compound Product Properties. (Source for CAS 131851-63-3 verification). Link

Sources

Application Note: Recrystallization Systems for N,N'-Diethyl-N,N'-diphenylbutanediamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring high-purity isolation of N,N'-Diethyl-N,N'-diphenylbutanediamide (CAS 131851-63-3).

While often identified as a minor phytochemical constituent (e.g., in Allium ascalonicum) or a byproduct in the synthesis of propellant stabilizers (Centralite analogs), this compound shares critical physicochemical properties with Centralite I (N,N'-Diethyl-N,N'-diphenylurea). The protocols below are engineered based on the structural lipophilicity of the tetra-substituted diamide core.

Physicochemical Profile & Solubility Logic

To design an effective recrystallization system, we must analyze the molecule's "Solubility Personality."

  • Core Structure: Succinic acid diamide linker (C4) connecting two N-ethyl-N-phenyl termini.

  • Polarity: Low to Medium. The molecule lacks Hydrogen Bond Donors (HBD) because both amide nitrogens are fully substituted (Ethyl/Phenyl). It relies solely on Hydrogen Bond Acceptors (HBA) from the carbonyl oxygens.

  • Implication: This molecule behaves similarly to Centralite I (Ethyl Centralite). It is highly lipophilic and will be virtually insoluble in water but highly soluble in non-polar organics (DCM, Toluene).

  • Recrystallization Sweet Spot: We need a solvent that is moderately polar (to dissolve at high heat) but sufficiently distinct from the lipophilic structure to force precipitation upon cooling.

Solubility Matrix
SolventSolubility (Cold)Solubility (Hot)Suitability
Water InsolubleInsolubleAnti-Solvent
Ethanol (95%) Low/ModerateHighPrimary Choice (System A)
Methanol ModerateHighGood Alternative
Ethyl Acetate HighVery HighSolvent (Requires Hexane)
Hexane/Heptane LowModerateAnti-Solvent (System B)
Dichloromethane Very HighVery HighUnsuitable (Too soluble)

Selected Solvent Systems

We define two protocols. System A is the standard, greener approach. System B is the anhydrous alternative if the compound is prone to hydrolysis (unlikely for this stable amide, but good practice for rigorous drying).

System A: The Binary Protic System (Ethanol / Water)
  • Mechanism: Thermal solubility differential + Polarity shift.

  • Pros: High recovery yield, excellent removal of polar impurities, non-toxic.

  • Cons: Requires drying to remove trace water.

System B: The Anhydrous System (Ethyl Acetate / n-Heptane)
  • Mechanism: Solvent/Anti-solvent precipitation.[1]

  • Pros: Lower drying temperatures needed; removes non-polar oily impurities better than System A.

  • Cons: Heptane is flammable; yield is more sensitive to exact ratios.

Detailed Experimental Protocols

Protocol A: Ethanol/Water Recrystallization (Recommended)

Reagents:

  • Crude N,N'-Diethyl-N,N'-diphenylbutanediamide

  • Ethanol (Absolute or 95%)

  • Deionized Water (Ice cold)

Step-by-Step:

  • Dissolution:

    • Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add 15 mL of Ethanol .

    • Heat gently on a steam bath or stir-plate (approx. 60-70°C).

    • Critical: Add more Ethanol dropwise only until the solid just dissolves. Do not add a large excess.

  • Clarification (Optional):

    • If the solution is dark/colored, add 100 mg of Activated Carbon. Stir for 2 mins.

    • Filter hot through a pre-warmed glass funnel/fluted paper to remove carbon/insolubles.

  • Nucleation:

    • Remove from heat.[2][3] While still hot, add warm water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of Ethanol to clear the turbidity.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 30-60 mins). Do not agitate ; this promotes large crystal growth.

    • Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with 10 mL of cold 50:50 Ethanol:Water .

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Ethyl Acetate / Heptane (For Oily Crudes)

Use this if your crude material is sticky or "oils out" in ethanol.

  • Dissolution: Dissolve crude material in the minimum volume of boiling Ethyl Acetate .

  • Precipitation: Remove from heat. Slowly add n-Heptane (or Hexane) down the side of the flask until cloudiness persists.

  • Re-dissolution: Re-heat briefly to dissolve the cloudiness.

  • Cooling: Let stand at room temperature. If oil droplets form instead of crystals, scratch the glass vigorously with a glass rod to induce nucleation.

Process Visualization (Graphviz)

RecrystallizationWorkflow cluster_trouble Troubleshooting: Oiling Out Start Crude N,N'-Diethyl-N,N'-diphenylbutanediamide SolventCheck Solubility Check: Dissolve in Hot Ethanol Start->SolventCheck Filter Hot Filtration (Remove Insolubles) SolventCheck->Filter Dissolved AntiSolvent Add Warm Water (Until Turbid) Filter->AntiSolvent Clear Add 1-2 drops EtOH (Clear Solution) AntiSolvent->Clear Cooling Slow Cooling (RT -> 4°C) Clear->Cooling Collect Vacuum Filtration Cooling->Collect Oil Oiling Out? Cooling->Oil Dry Vacuum Dry (40°C) Collect->Dry Seed Add Seed Crystal / Scratch Glass Oil->Seed Yes Seed->Cooling

Caption: Logical workflow for the Binary Protic Recrystallization System (Protocol A).

Characterization & Validation

Since specific melting point literature for the succinamide derivative is sparse compared to the urea analog (Centralite I, MP ~72°C), you must validate purity using the following hierarchy:

  • Melting Point (MP):

    • Expect a sharp melting range (within 1-2°C).

    • Prediction: Due to the flexible succinyl linker vs. the rigid urea linker of Centralite I, the MP is likely in the 80°C – 120°C range. A broad range indicates retained solvent or isomers.[2][4]

  • HPLC Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Acetonitrile : Water (Gradient 50% -> 90% ACN).

    • Detection: UV at 254 nm (Phenyl absorption).

  • FTIR Spectroscopy:

    • Look for the Amide I (C=O) stretch.

    • Differentiation: Centralite I (Urea) shows C=O at ~1640 cm⁻¹. The Succinamide derivative will show a distinct Amide carbonyl, likely split or shifted due to the di-amide symmetry, typically around 1650-1660 cm⁻¹ .

References

  • ChemicalBook. (2023). N,N'-diethyl-N,N'-diphenylsuccinamide (CAS 131851-63-3) Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7120, N,N-Diethyl-p-phenylenediamine (Structural Analog Reference). Retrieved from

  • Sigma-Aldrich. (2023). Centralite I (N,N'-Diethyldiphenylurea) Product Specification. Retrieved from (Note: Used as comparative standard for solubility behavior).

  • ResearchGate. (2025). Phytochemical Analysis of Allium ascalonicum containing N,N'-diethyl-N,N'-diphenylbutanediamide. Retrieved from

Sources

Application Note: High-Purity Synthesis of N,N'-Diethyl-N,N'-diphenylsuccinamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists. It details the synthesis of N,N'-Diethyl-N,N'-diphenylsuccinamide (CAS 131851-63-3), a sterically hindered diamide often utilized as a stabilizer in energetic materials or as a specialized intermediate in pharmaceutical research.

The protocol prioritizes the Acid Chloride Route for its kinetic superiority and high yield, while also discussing the Anhydride Route as a greener alternative.

Abstract & Chemical Context

This compound is a tetra-substituted bis-amide. Structurally, it resembles Centralite I (N,N'-diethyl-N,N'-diphenylurea), a well-known stabilizer for smokeless powders. The replacement of the urea carbonyl with a succinyl linker increases lipophilicity and alters the thermal decomposition profile.

Synthesizing this molecule presents a specific challenge: Steric Hindrance . The nucleophile (N-ethylaniline) is a secondary amine with a bulky phenyl group. Consequently, the electrophile must be highly reactive. This guide recommends the use of Succinyl Chloride over Succinic Acid to overcome this energy barrier under mild conditions.

Reaction Scheme

The synthesis involves the double nucleophilic acyl substitution of succinyl chloride by N-ethylaniline in the presence of a base scavenger.



Strategic Analysis: Route Selection

FeatureRoute A: Acid Chloride (Recommended) Route B: Anhydride (Alternative)
Reagents Succinyl Chloride + N-EthylanilineSuccinic Anhydride + N-Ethylaniline
Kinetics Fast, Exothermic (0°C to RT)Slow, Endothermic (Reflux required)
Atom Economy Lower (Generates HCl/Salt waste)High (Generates Water/Acid waste)
Purification Wash + RecrystallizationComplex (Unreacted Anhydride removal)
Suitability High (Overcomes steric bulk)Low (Steric bulk hinders ring opening)

Detailed Protocol: Acid Chloride Method

Materials & Equipment
  • Reagents:

    • Succinyl Chloride (CAS 543-20-4): 10.0 mmol (1.55 g)

    • N-Ethylaniline (CAS 103-69-5): 22.0 mmol (2.66 g) (10% excess)

    • Triethylamine (TEA) or Pyridine: 25.0 mmol (Scavenger)

    • Dichloromethane (DCM): Anhydrous, 50 mL

  • Equipment:

    • 100 mL 3-neck Round Bottom Flask (RBF)

    • Addition Funnel (pressure-equalizing)[1]

    • Nitrogen/Argon inlet

    • Ice-water bath

Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry the 3-neck RBF and flush with Nitrogen. Moisture reacts violently with succinyl chloride to form succinic acid, killing the reaction.

  • Charge the flask with N-ethylaniline (2.66 g) , Triethylamine (3.5 mL) , and DCM (30 mL) .

  • Cool the mixture to 0°C using an ice bath. Reasoning: The reaction is exothermic; controlling temperature prevents the formation of colored impurities (oxidation of aniline).

Step 2: Electrophile Addition

  • Dilute Succinyl Chloride (1.55 g) in DCM (10 mL) in the addition funnel.

  • Add the acid chloride solution dropwise over 30 minutes.

  • Critical Process Parameter (CPP): Maintain internal temperature

    
    . Rapid addition leads to local overheating and potential polymerization or tar formation.
    

Step 3: Reaction & Maturation [2]

  • Once addition is complete, allow the reaction to stir at 0°C for 30 minutes.

  • Remove the ice bath and allow to warm to Room Temperature (25°C) . Stir for 2–4 hours.

  • Validation (IPC): Spot TLC (Silica, 30% EtOAc/Hexane). The N-ethylaniline spot (

    
    ) should disappear or be faint; the product will appear as a lower polarity spot (
    
    
    
    due to amide polarity, though bis-substitution increases lipophilicity).

Step 4: Workup

  • Quench the reaction by adding water (20 mL) . Stir vigorously for 10 minutes to hydrolyze unreacted acid chloride.

  • Transfer to a separatory funnel. Wash the organic layer sequentially with:

    • 1M HCl (2 x 20 mL): Removes excess TEA and unreacted N-ethylaniline (Critical for purity).

    • Sat. NaHCO

      
       (2 x 20 mL):  Neutralizes residual acid.
      
    • Brine (1 x 20 mL): Dries the organic layer.

  • Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (Rotavap).

Step 5: Purification

  • The crude product is likely an off-white solid or viscous oil.

  • Recrystallization: Dissolve in minimal hot Ethanol (or Isopropanol). Cool slowly to 4°C.

  • Filter crystals and dry under vacuum.

Visualization of Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: Reagent Prep Mix Mix Amine + Base in DCM (Cool to 0°C) Start->Mix Add Dropwise Addition of Succinyl Chloride Mix->Add Inert Atm React Warm to RT Stir 3-4 Hours Add->React Exothermic Check IPC: TLC Check (Amine consumed?) React->Check Check->React No (Stir longer) Quench Quench with Water Wash: HCl -> NaHCO3 -> Brine Check->Quench Yes Purify Recrystallize (EtOH or IPA) Quench->Purify Final Final Product: This compound Purify->Final

Caption: Figure 1. Process Flow Diagram for the Acid Chloride synthesis route highlighting Critical Process Parameters (CPPs).

Characterization & Quality Control

To validate the synthesis, compare analytical data against these expected values.

TechniqueExpected SignalInterpretation
IR Spectroscopy 1640–1660 cm

(Strong)
Amide C=O stretch . Absence of ~1780 cm

(Acid chloride) confirms conversion.
1H NMR (CDCl3)

1.1 (t, 6H, -CH3)
Ethyl terminal methyls.

2.6 (s, 4H, -CH2-CH2-)
Succinyl backbone . Singlet indicates symmetry.

3.7 (q, 4H, N-CH2-)
Ethyl methylene protons.

7.1–7.4 (m, 10H, Ar-H)
Phenyl aromatic protons.
Melting Point 120°C – 125°C (Est.)Compare with literature for specific polymorphs.

Troubleshooting Guide:

  • Problem: Product is an oil that won't crystallize.

    • Cause: Residual solvent or rotational isomers (rotamers) preventing lattice formation.

    • Solution: Triturate with cold Hexane or Diethyl Ether to induce precipitation.

  • Problem: Low Yield.

    • Cause: Hydrolysis of Succinyl Chloride before reaction.

    • Solution: Ensure reagents are dry; increase Succinyl Chloride to 1.1 eq.

Scientific Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.

  • Nucleophilic Attack: The lone pair on the nitrogen of N-ethylaniline attacks the carbonyl carbon of the succinyl chloride.

  • Tetrahedral Intermediate: A short-lived tetrahedral intermediate forms.

  • Elimination: The chloride ion is a good leaving group, reforming the carbonyl and expelling Cl

    
    .
    
  • Deprotonation: The base (TEA) deprotonates the intermediate ammonium species, neutralizing the HCl and driving the equilibrium forward.

Mechanism Substrate Succinyl Chloride Inter Tetrahedral Intermediate Substrate->Inter Attack Amine N-Ethylaniline (Nucleophile) Amine->Inter Product Amide Bond Formation Inter->Product -Cl Waste TEA-HCl Salt Inter->Waste Base Scavenge

Caption: Figure 2. Simplified mechanistic pathway of the Schotten-Baumann type acylation.

References

  • Synthesis of N-ethylaniline

    • Source: PrepChem. "Synthesis of N-ethylaniline."
    • URL:[Link]

  • General Amide Synthesis (Acid Chloride Method): Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Textbook Protocol).
  • This compound Properties

    • Source: ChemicalBook CAS 131851-63-3 Entry.[3]

  • Related Stabilizer Chemistry (Centralites): Source: Davis, T. L. (1943). The Chemistry of Powder and Explosives. (Contextual grounding for diphenylamide stabilizers).

Sources

Application Notes and Protocols for Molecular Dynamics Simulation of Succinamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Accurate Ligand Parameterization in Drug Discovery

In the realm of computer-aided drug design (CADD), molecular dynamics (MD) simulations have emerged as an indispensable tool for elucidating the dynamic interactions between a ligand and its biological target. The predictive power of these simulations, however, is fundamentally tethered to the accuracy of the underlying molecular mechanics force field.[1][2][3] For proteins and other biomacromolecules, well-established and rigorously validated force fields like AMBER and CHARMM are readily available.[4] However, for novel drug candidates, such as those containing a succinamide scaffold, the development of accurate and robust parameters is a critical and often rate-limiting step.

Succinamide derivatives are prevalent in medicinal chemistry, frequently serving as key pharmacophoric elements in inhibitors of enzymes such as metalloproteinases and aspartic proteases. An inaccurate representation of the succinamide moiety's geometry, electrostatics, and torsional landscape can lead to erroneous predictions of binding modes, interaction energies, and ultimately, misguided drug design efforts. This application note provides a comprehensive, field-proven guide for researchers to generate high-quality molecular dynamics simulation parameters for succinamide-containing ligands, ensuring scientific integrity and reproducibility.

Theoretical Foundation: The Anatomy of a Molecular Mechanics Force Field

A molecular mechanics force field is a potential energy function that describes the energy of a system as a sum of bonded and non-bonded interactions.[1][3] Understanding the components of this function is paramount to appreciating the parameterization process.

The potential energy (U) is typically expressed as:

Utotal = Ubonded + Unon-bonded

Ubonded = Ubond + Uangle + Udihedral

Unon-bonded = Uelectrostatic + Uvan der Waals

Each of these terms contains parameters—such as force constants, equilibrium geometries, partial atomic charges, and Lennard-Jones parameters—that are specific to the types of atoms involved.[1][2] The process of parameterization, therefore, involves the determination of these values for the novel chemical entity, in this case, a succinamide ligand.

Workflow for Succinamide Ligand Parameterization

The following diagram illustrates the comprehensive workflow for generating accurate molecular dynamics parameters for a succinamide ligand. This process integrates quantum mechanical (QM) calculations with established molecular mechanics tools to ensure a high-fidelity representation of the molecule.

succinamide_parameterization_workflow cluster_prep 1. Ligand Preparation cluster_qm 2. Quantum Mechanical Calculations cluster_ff 3. Force Field Parameter Generation cluster_val 4. Validation prep_start Start with 3D coordinates (e.g., from crystal structure or builder) add_h Add hydrogens and check protonation states prep_start->add_h geom_opt Geometry Optimization (e.g., Gaussian, at HF/6-31G* level) add_h->geom_opt Initial Structure esp_calc Electrostatic Potential (ESP) Calculation geom_opt->esp_calc charge_der Derive RESP Charges (e.g., Antechamber - RESP) esp_calc->charge_der ESP Data atom_type Assign Atom Types (e.g., GAFF2) charge_der->atom_type missing_param Identify Missing Parameters (e.g., parmchk2) atom_type->missing_param qm_mm_comp Compare QM and MM minimized structures missing_param->qm_mm_comp Generated Parameters dihedral_scan Dihedral Scans (QM vs. MM) qm_mm_comp->dihedral_scan md_sim Short MD Simulation (check for stability) dihedral_scan->md_sim final_params final_params md_sim->final_params Validated Parameters

Caption: Workflow for Succinamide Ligand Parameterization.

Detailed Protocol for Parameterization using AMBERTools

This protocol will utilize the AmberTools suite, a widely adopted and validated package for small molecule parameterization.[5] We will focus on generating parameters for a generic N-substituted succinamide derivative.

Step 1: Ligand Preparation and Initial Structure Generation
  • Obtain 3D Coordinates: Start with a 3D structure of your succinamide ligand. This can be obtained from a crystal structure, generated using a molecular builder, or extracted from a docking pose.

  • Add Hydrogens: Ensure all hydrogen atoms are explicitly present and that the protonation states of ionizable groups are correct for the intended simulation pH. Tools like UCSF Chimera or Maestro can be used for this step.

  • Save in a Supported Format: Save the ligand structure in a .pdb or .mol2 file format. For this protocol, we will assume the file is named succinamide.pdb.

Step 2: Quantum Mechanical Calculations for Charge Derivation

Accurate partial atomic charges are crucial for describing electrostatic interactions. The Restrained Electrostatic Potential (RESP) charge model is a robust method for deriving these charges.[6][7][8]

  • Geometry Optimization: Perform a quantum mechanical geometry optimization of the ligand. This step ensures that the subsequent electrostatic potential is calculated at a low-energy conformation. The Gaussian software package is commonly used for this purpose. A typical level of theory is Hartree-Fock with a 6-31G* basis set (HF/6-31G*).[9]

    Gaussian Input File (succinamide_opt.com):

  • Electrostatic Potential (ESP) Calculation: Using the optimized geometry, calculate the molecular electrostatic potential.

    Gaussian Input File (succinamide_esp.com):

Step 3: Force Field Parameter Generation with Antechamber and Parmchk2

The antechamber and parmchk2 programs within AmberTools are instrumental in assigning atom types and generating missing force field parameters.[5][10]

  • Derive RESP Charges: Use antechamber to fit the RESP charges from the Gaussian ESP output file.

    • -i: input file

    • -fi: input file format (gout for Gaussian output)

    • -o: output file

    • -fo: output file format (mol2)

    • -c: charge method (resp)

    • -s: status information verbosity

    • -nc: net charge of the molecule

  • Assign GAFF2 Atom Types: The General Amber Force Field (GAFF) is designed for organic molecules and is compatible with the AMBER protein force fields.[5][11] The antechamber command above will also assign GAFF2 atom types.

  • Check for and Generate Missing Parameters: parmchk2 checks for any missing bond, angle, or dihedral parameters in the GAFF2 force field for your molecule and generates a force field modification (.frcmod) file.[10]

Quantitative Data Summary

The following table provides a hypothetical example of the types of parameters that would be generated for a succinamide core.

Parameter TypeAtom Types InvolvedEquilibrium ValueForce Constant
Bond C-N1.335 Å490 kcal/mol/Ų
C=O1.229 Å570 kcal/mol/Ų
Angle C-N-C121.9°70 kcal/mol/rad²
N-C=O120.5°80 kcal/mol/rad²
Dihedral C-C-N-CSee .frcmod fileSee .frcmod file

Parameter Validation: A Self-Validating System

Generating parameters is only half the battle; validation is crucial to ensure their quality and reliability.[12][13][14]

Protocol for Parameter Validation
  • Structural Comparison:

    • Perform a geometry optimization of the succinamide ligand using the newly generated parameters in a molecular mechanics program (e.g., sander in AMBER).

    • Compare the MM-optimized structure with the QM-optimized structure. Key bond lengths, angles, and dihedrals should be in close agreement.

  • Conformational Analysis (Dihedral Scanning):

    • Identify the key rotatable bonds in the succinamide backbone.

    • Perform a relaxed dihedral scan using both QM (e.g., at the MP2/6-31G* level) and your new MM parameters.[15]

    • Plot the relative energy as a function of the dihedral angle for both QM and MM. The energy profiles should show good agreement in terms of the location and relative energies of minima and rotational barriers.

  • Short Molecular Dynamics Simulation:

    • Solvate the ligand in a standard water model (e.g., TIP3P).[11]

    • Run a short (e.g., 10 ns) MD simulation.[16]

    • Analyze the trajectory to ensure there are no structural distortions or instabilities in the ligand.

The following diagram illustrates the logic of the validation process.

validation_logic start Generated Succinamide Parameters geom_comp Geometry Comparison (QM vs. MM) start->geom_comp dihedral_comp Dihedral Scan Comparison (QM vs. MM) geom_comp->dihedral_comp Good Agreement refine Refine Parameters geom_comp->refine Poor Agreement md_stability MD Simulation Stability Check dihedral_comp->md_stability Good Agreement dihedral_comp->refine Poor Agreement validated Validated Parameters md_stability->validated Stable md_stability->refine Unstable refine->start Iterate

Caption: Parameter Validation Logic.

Conclusion

The protocol outlined in this application note provides a robust and reliable framework for generating high-quality molecular dynamics simulation parameters for succinamide-containing ligands. By combining the rigor of quantum mechanical calculations with the utility of established tools like AmberTools, researchers can have confidence in the fidelity of their in silico models. Adherence to this protocol will not only enhance the accuracy of simulation results but also contribute to the overall integrity and reproducibility of computational drug discovery efforts.

References

  • AmberTools. University of California, San Francisco. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK). University of Illinois at Urbana-Champaign. [Link]

  • Dupradeau, F. Y., et al. (2010). The R.E.D. Tools: Advances in RESP and ESP charge derivation and force field library building. Physical Chemistry Chemical Physics, 12(28), 7821-7839. [Link]

  • Riniker, S., et al. (2022). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling, 62(21), 5196-5210. [Link]

  • Dupradeau, F. Y., et al. (2008). R.E.D. Server: a web service for deriving RESP and ESP charges and building force field libraries for new molecules and molecular fragments. Nucleic Acids Research, 36(Web Server issue), W491-W496. [Link]

  • Leddin, E. M. (n.d.). Using antechamber and parmchk for Ligands. [Link]

  • Martini Force Field Initiative. (n.d.). Parametrization of a new small molecule. [Link]

  • Martini Force Field Initiative. (n.d.). Parametrization of a new small molecule using Fast_Forward. [Link]

  • q4md-forcefieldtools.org. (n.d.). RESP ESP charge Derive: Overview. [Link]

  • Woods, R. J., et al. (1995). Restrained electrostatic potential atomic partial charges for condensed-phase simulations of carbohydrates. Journal of Computer-Aided Molecular Design, 9(5), 471-486. [Link]

  • Riniker, S., et al. (2022). Validating Small-Molecule Force Fields for Macrocyclic Compounds Using NMR Data in Different Solvents. Journal of Chemical Information and Modeling, 62(21), 5196-5210. [Link]

  • Wikipedia. (n.d.). Force field (chemistry). [Link]

  • Cole, D. J., et al. (2022). Exploration and validation of force field design protocols through QM-to-MM mapping. Journal of Chemical Theory and Computation, 18(7), 4166-4180. [Link]

  • ResearchGate. (2020). How to validate parameters from general small molecule forcefields for a specific ligands?. [Link]

  • PyPE_RESP: A tool to facilitate and standardize derivation of RESP charges. (2023). bioRxiv. [Link]

  • SimBac – simulations of bacterial systems. (n.d.). Parametrization of small molecules. [Link]

  • Koziara, K. B. (2016). Development and validation of the force field parameters for drug-like molecules and their applications in structure-based drug. The University of Queensland. [Link]

  • Sabe, V. T., et al. (2022). Quantum-based machine learning and AI models to generate force field parameters for drug-like small molecules. Frontiers in Molecular Biosciences, 9, 994988. [Link]

  • MD with Gourav. (2021, July 27). How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM [Video]. YouTube. [Link]

  • DevashishAnuragKonkuk. (n.d.). AmberTutorials: Tutorials for running amber. GitHub. [Link]

  • Cisneros, G. A., et al. (2004). A quantum mechanical polarizable force field for biomolecular interactions. Proceedings of the National Academy of Sciences, 101(41), 14714-14719. [Link]

  • Small Molecule Dihedrals Parametrization. (2015). Zenodo. [Link]

  • MD with Gourav. (2021, July 25). AMBER Tutorial: How to Create Modified Force Field Parameters using Antechamber [Video]. YouTube. [Link]

  • Van Vleet, M. J., et al. (2021). Q-Force: Quantum Mechanically Augmented Molecular Force Fields. Journal of Chemical Theory and Computation, 17(8), 4966-4981. [Link]

  • GROMACS. (n.d.). Force fields in GROMACS. [Link]

  • ResearchGate. (2023). How to generate force field for a molecule (Gromacs)?. [Link]

  • MD with Gourav. (2023, February 10). GROMACS: Part 5 [Video]. YouTube. [Link]

  • SwissParam. (n.d.). How to use SwissParam files for molecular dynamics simulations with GROMACS. [Link]

  • CHARMM forums. (n.d.). Help parameterizing a 4-ringed dye. [Link]

  • Vanommeslaeghe, K., et al. (2010). CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields. Journal of computational chemistry, 31(4), 671-690. [Link]

  • GROMACS 2024.0 documentation. (n.d.). Force field. [Link]

  • CGenFF: The CHARMM General Force Field. (n.d.). Concordia University. [Link]

  • CGenFF: CHARMM General Force Field. (n.d.). SilcsBio User Guide. [Link]

  • Vanommeslaeghe, K., et al. (2012). Automation of the CHARMM General Force Field (CGenFF) I: bond perception and atom typing. Journal of chemical information and modeling, 52(12), 3144-3154. [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing a Novel Residue. University of Illinois at Urbana-Champaign. [Link]

  • Force Fields for MD simulations. (n.d.). [Link]

  • Practical considerations for Molecular Dynamics. (n.d.). Overview of the Common Force Fields. GitHub Pages. [Link]

  • Otte, N., et al. (2009). Force-field parameters for the simulation of tetrahedral intermediates of serine hydrolases. Journal of computational chemistry, 30(1), 154-162. [Link]

Sources

GC-MS Identification of N,N'-Diethyl-N,N'-diphenylsuccinamide in Phytochemical Analysis: A Protocol for Quality Control and Contaminant Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The increasing complexity of botanical preparations and natural product-derived pharmaceuticals necessitates rigorous quality control to ensure safety and efficacy. The presence of synthetic compounds, whether as contaminants, adulterants, or unexpected artifacts, can have significant implications. This application note presents a detailed protocol for the identification of N,N'-Diethyl-N,N'-diphenylsuccinamide, a synthetic compound, in phytochemical matrices using Gas Chromatography-Mass Spectrometry (GC-MS). We provide a comprehensive workflow, from sample preparation to data interpretation, grounded in established analytical principles. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. This guide is designed to serve as a robust framework for laboratories involved in natural product analysis, drug development, and regulatory compliance.

Introduction: The Rationale for Screening Synthetic Amides in Botanicals

Phytochemical analysis traditionally focuses on the identification and quantification of naturally occurring secondary metabolites. However, the global supply chain and manufacturing processes for botanical products introduce potential sources of synthetic chemical contamination. This compound (MW: 324.42 g/mol , Formula: C₂₀H₂₄N₂O₂) is a substituted diamide that is not a known natural product.[1] Its presence in a plant-based sample is an indicator of an exogenous source, which could include:

  • Process-Related Impurities: Contamination from manufacturing equipment, solvents, or chemical intermediates.

  • Packaging Leachables: Migration from plastic containers, liners, or tubing where related compounds may be used as plasticizers or stabilizers.

  • Intentional Adulteration: Though less common, the possibility of deliberate addition to mimic certain physical properties or defraud quality tests cannot be excluded.

Succinimide derivatives themselves are a class of compounds with diverse biological activities and are often used as building blocks in medicinal chemistry.[2][3][4] Therefore, distinguishing between legitimate bioactive components and synthetic contaminants like this compound is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and definitive structural identification through mass spectral fragmentation.[5][6] This protocol establishes a validated method for the confident identification of this specific synthetic amide.

Principle of the GC-MS Method

The identification of a target analyte in a complex matrix relies on the synergistic power of Gas Chromatography (GC) and Mass Spectrometry (MS).

  • Gas Chromatography (GC): The sample extract is vaporized and introduced into a long, thin capillary column. An inert carrier gas (typically helium) pushes the vaporized molecules through the column. Separation is achieved based on the analytes' boiling points and their differential interactions with the column's stationary phase. Compounds with higher volatility and weaker interactions travel faster, resulting in characteristic retention times (RT) .

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters the MS ion source, typically an Electron Ionization (EI) source. In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. These fragments provide a unique chemical "fingerprint." The mass spectrometer then separates these charged fragments based on their mass-to-charge ratio (m/z) and measures their relative abundance, generating a mass spectrum .

The combination of a unique retention time and a characteristic mass spectrum provides a very high degree of certainty for compound identification.[6]

Detailed Application Protocol

This protocol provides a self-validating system for the unambiguous identification of this compound.

Materials and Reagents
  • Solvents: HPLC or GC-grade n-Hexane, Ethyl Acetate, Methanol, Acetone.

  • Standards:

    • Analytical standard of this compound (≥98% purity).

    • Internal Standard (IS): e.g., 1,3-Diethyl-1,3-diphenylurea (CAS 85-98-3) or another structurally similar compound not expected in the sample.

  • Sample Matrix: Dried and powdered plant material (e.g., leaves, roots, bark).

  • Solid Phase Extraction (SPE): C18 or Florisil SPE cartridges (e.g., 500 mg, 6 mL).

  • Reagent Water: Deionized or Milli-Q water.

  • Sodium Sulfate (Anhydrous): ACS grade, for drying extracts.

Experimental Workflow Diagram

The overall analytical process is summarized in the workflow diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation A 1. Weigh 1g of Dried Plant Material B 2. Ultrasonic Extraction (10 mL Ethyl Acetate) A->B C 3. Centrifuge & Collect Supernatant B->C D 4. SPE Cleanup (C18 Cartridge) C->D E 5. Evaporate & Reconstitute in 1 mL Hexane D->E F 6. Inject 1 µL into GC-MS System E->F G 7. Extract Total Ion Chromatogram (TIC) F->G H 8. Identify Peak at Expected Retention Time G->H I 9. Compare Mass Spectrum with Reference Standard H->I J 10. Confirm Identification I->J

Caption: Workflow for this compound Identification.

Step-by-Step Sample Preparation

The goal of sample preparation is to efficiently extract the analyte while minimizing matrix interferences (e.g., chlorophyll, lipids, sugars) that can compromise the GC-MS analysis.[7][8]

  • Extraction:

    • Accurately weigh 1.0 g of homogenized, dried plant material into a 15 mL centrifuge tube.

    • Add 10 mL of ethyl acetate. Causality: Ethyl acetate provides good solubility for moderately polar compounds like the target amide while minimizing the extraction of highly polar sugars.

    • Spike with the internal standard at a known concentration (e.g., 10 µg/mL).

    • Vortex for 1 minute, then place in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up using Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water, and finally 5 mL of n-hexane. Do not let the cartridge run dry.

    • Carefully transfer the ethyl acetate supernatant from step 1 to a clean beaker and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 2 mL of n-hexane.

    • Load the reconstituted extract onto the conditioned C18 SPE cartridge.

    • Wash the cartridge with 5 mL of n-hexane to remove non-polar interferences like fats and waxes. Discard the eluate.

    • Elute the target analyte with 5 mL of a 50:50 (v/v) mixture of n-hexane and ethyl acetate. Causality: This solvent mixture is strong enough to elute the target compound but leaves more polar interferences behind on the C18 sorbent.

    • Collect the eluate and pass it through a small column of anhydrous sodium sulfate to remove any residual water.

  • Final Concentration:

    • Evaporate the final eluate to a volume of approximately 0.9 mL under a gentle nitrogen stream.

    • Adjust the final volume to exactly 1.0 mL with n-hexane.

    • Transfer to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are a robust starting point and should be optimized for the specific instrument in use.[9][10][11]

Parameter Condition Rationale
Gas Chromatograph
GC SystemAgilent 7890, Thermo Trace 1310, or equivalentStandard, reliable GC platforms.
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of semi-volatile compounds. Provides good peak shape for amides.
Carrier GasHelium, constant flow rate of 1.2 mL/minInert gas providing good chromatographic efficiency.
Inlet Temperature280 °CEnsures rapid and complete vaporization of the analyte without thermal degradation.
Injection Volume1 µL, Splitless mode (with a 0.75 min splitless time)Maximizes the transfer of analyte to the column for trace-level detection.
Oven ProgramInitial temp 150°C, hold for 1 min. Ramp at 15°C/min to 300°C, hold for 10 min.The temperature ramp is designed to separate the target analyte from other matrix components, while the final hold ensures that all high-boiling compounds are eluted from the column before the next run.
Mass Spectrometer
MS SystemAgilent 5977, Thermo ISQ, or equivalent single quadrupole MSStandard MS detectors for routine analysis.
Ion SourceElectron Ionization (EI)Standard, robust ionization technique that produces reproducible, library-searchable mass spectra.
Ionization Energy70 eVThe standard energy for EI, which generates consistent and extensive fragmentation patterns.
Source Temperature230 °CPrevents condensation of analytes in the ion source.
Quadrupole Temperature150 °CEnsures stable mass filtering.
MS Scan ModeFull ScanAcquire data from m/z 50 to 550 to obtain the full mass spectrum for identification.
Solvent Delay5 minutesPrevents the high concentration of injection solvent from entering and saturating the MS detector.

Data Analysis and Interpretation

Identification is a two-step confirmation process:

  • Retention Time (RT) Matching: Analyze an authentic standard of this compound using the method above to determine its exact retention time. The peak in the sample chromatogram must match this RT within a narrow window (e.g., ±0.1 minutes).

  • Mass Spectrum Matching: The background-subtracted mass spectrum of the sample peak must match the mass spectrum of the authentic standard. The relative abundances of the major ions should be in close agreement.

Predicted Mass Spectrum and Fragmentation

In the absence of a library spectrum, the identity can be tentatively assigned based on a predicted fragmentation pattern, which must be confirmed with an authentic standard. The structure of this compound is susceptible to fragmentation at several key points upon electron ionization.

Fragmentation cluster_mol This compound (m/z 324) cluster_frags Major Predicted Fragments mol Structure f1 m/z 295 [M-C2H5]+ mol->f1 - C2H5 f2 m/z 148 [C9H10NO]+ mol->f2 α-cleavage f4 m/z 77 [C6H5]+ mol->f4 Phenyl loss f3 m/z 120 [C8H10N]+ f2->f3 - CO

Caption: Predicted EI Fragmentation of this compound.

Key Diagnostic Ions

The following table summarizes the key ions expected in the EI mass spectrum.

m/z (Mass-to-Charge) Proposed Fragment Identity Significance
324[M]⁺ (Molecular Ion)Confirms the molecular weight of the compound. May be low in abundance.
295[M - C₂H₅]⁺Loss of an ethyl group. A common and indicative fragmentation for N-ethyl compounds.
148[C₆H₅-N(C₂H₅)-CO-CH₂]⁺Cleavage of the succinamide backbone. A highly characteristic fragment.
120[C₆H₅-N(C₂H₅)]⁺Resulting from the loss of carbon monoxide (CO) from the m/z 148 fragment. A stable and likely abundant ion.
77[C₆H₅]⁺Phenyl cation, characteristic of any compound containing a non-substituted benzene ring.

Method Validation and System Suitability

For routine application in a quality control environment, the method should be validated according to ICH guidelines or internal laboratory standards.[5][12]

  • Specificity: Analyze a matrix blank (a similar plant extract known to be free of the analyte) to ensure no endogenous compounds co-elute and interfere with the identification.

  • Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be reliably detected (e.g., signal-to-noise ratio of 3:1).

  • System Suitability: Before running samples, inject a standard solution to verify instrument performance, checking for acceptable peak shape, retention time stability, and signal intensity.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the identification of the synthetic compound this compound in complex phytochemical matrices. By detailing the rationale behind each step and providing expected analytical results, this guide enables researchers and quality control professionals to effectively screen for this potential contaminant. The use of GC-MS ensures a high degree of confidence in the identification, which is crucial for ensuring the quality, safety, and integrity of botanical products and natural medicines. The principles and steps outlined here can be adapted for the identification of other semi-volatile synthetic contaminants in similar matrices.

References

  • Development and validation of a quantitative method for the analysis of delta-9-tetrahydrocannabinol (delta-9-THC), delta-8-tetrahydrocannabinol (delta-8-THC), delta-9-tetrahydrocannabinolic acid (THCA), and cannabidiol (CBD) in botanicals, edibles, liquids, oils, waxes, and bath products by gas chromatography mass spectrometry (GC/MS). PubMed.
  • Willie P, Uyoh EA, Aikpokpodion PO. Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacog J. 2021;13(2): 383-92.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. (2023).
  • Phytochemical screening, gas chromatography-mass spectrometry (GC-MS) analysis of phytochemical constituents and anti-bacterial. Academic Journals. (2014).
  • Gas Chromatography – Mass Spectroscopy [ Gc-Ms ] Analysis and Phytochemical Screening for Bioactive Compounds in Caulerpapeltata(Greenalga). Biomedical and Pharmacology Journal.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022).
  • Synthesis And Antioxidant Activity Of Succinimide Derivative.
  • Phytochemical Screening and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Crude Ethyl Acetate Extract of the Rhizome. Advanced Journal of Chemistry, Section B. (2025).
  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. (2023).
  • Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PMC. (2022).
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024).
  • A Review on GC-MS and Method Development and Validation. Impactfactor.
  • Synthesis, Molecular Docking, and Preclinical Evaluation of a New Succinimide Derivative for Cardioprotective, Hepatoprotective and Lipid-Lowering Effects. PMC.
  • This compound | 131851-63-3. ChemicalBook.
  • Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization. PMC.
  • N,N-Diethyl-N'-phenylethylenediamine. the NIST WebBook.
  • Analysis of succinimide and its enzymatic product by high performance liquid chromatography. ResearchGate.
  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PMC.
  • Identification and Quantification of Bioactive Compounds Present in the Plant Vernonia amygdalina Delile using GC-MS Technique. (2019).
  • Phytochemical Screening of Plant Extracts and GC-MS Analysis of n-Hexane Extract of the Leaves of Cassia alata Linn. The Journal of Phytopharmacology.

Sources

In Vitro Cytotoxicity Assay Protocols for Succinamide Derivatives: A Detailed Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Succinamide derivatives represent a burgeoning class of compounds with significant therapeutic potential, particularly in oncology.[1][2] Characterizing the cytotoxic profile of these novel chemical entities is a foundational step in the drug discovery pipeline. This guide provides a comprehensive overview of robust in vitro cytotoxicity assay protocols tailored for the evaluation of succinamide derivatives. We will delve into the mechanistic underpinnings of commonly employed assays, offer detailed, step-by-step protocols, and provide insights into data interpretation and troubleshooting. Our focus is to equip researchers, scientists, and drug development professionals with the necessary tools to generate reliable and reproducible cytotoxicity data.

Choosing the Right Assay: A Matter of Mechanism

The selection of an appropriate cytotoxicity assay is contingent upon the anticipated mechanism of action of the succinamide derivatives under investigation. A multi-faceted approach, employing assays that interrogate different cellular processes, is highly recommended to build a comprehensive understanding of a compound's cytotoxic effects.[3]

Here, we will focus on three widely adopted and complementary assays:

  • MTT/MTS Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.[4][5]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells, providing a measure of membrane integrity.

  • Caspase-Glo® 3/7 Assay: This luminescent assay specifically measures the activity of caspases 3 and 7, key executioners of apoptosis.[6]

I. Metabolic Activity Assessment: MTT and MTS Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are staples in cytotoxicity screening.[4][5] They rely on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the tetrazolium salts to a colored formazan product.[7] The intensity of the color is directly proportional to the number of viable cells.

Causality Behind Experimental Choices:
  • Why MTT or MTS? The choice between MTT and MTS often comes down to convenience. The formazan product of MTT is insoluble and requires a solubilization step, whereas the MTS product is soluble in culture medium, streamlining the protocol.[5]

  • Phenol Red-Free Medium: It is advisable to use a phenol red-free medium during the assay incubation step, as phenol red can interfere with absorbance readings.[8]

  • Serum Considerations: Components in serum can sometimes interfere with tetrazolium reduction. Using a serum-free medium during the assay incubation can mitigate this potential issue.[8]

Detailed Protocol: MTT Assay[4][8][11]
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the succinamide derivatives in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO, typically below 0.5%) and untreated control wells.[8]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[7]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[4][9]

  • Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Detailed Protocol: MTS Assay[4][5][13]
  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • MTS Reagent Preparation: Prepare the MTS solution according to the manufacturer's instructions, often involving the addition of an electron coupling reagent like phenazine ethosulfate (PES).[5]

  • MTS Addition: Add 20 µL of the prepared MTS reagent to each well.[5]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is a key parameter derived from these assays.[10][11] This is typically determined by plotting a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.[11]

MTT_MTS_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout CellSeeding 1. Seed Cells (96-well plate) CompoundPrep 2. Prepare Succinamide Derivative Dilutions Treatment 3. Treat Cells with Compound Dilutions CompoundPrep->Treatment Incubation 4. Incubate (24-72 hours) Treatment->Incubation MTT_MTS_Addition 5. Add MTT or MTS Reagent Incubation->MTT_MTS_Addition FormazanIncubation 6. Incubate (1-4 hours) MTT_MTS_Addition->FormazanIncubation Solubilization 7. Solubilize Formazan (MTT only) FormazanIncubation->Solubilization Absorbance 8. Measure Absorbance (570nm for MTT, 490nm for MTS) FormazanIncubation->Absorbance MTS Path Solubilization->Absorbance

II. Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a classic method for quantifying cytotoxicity by measuring the activity of LDH released from cells with compromised plasma membranes.[12] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[13]

Causality Behind Experimental Choices:
  • Why LDH? This assay provides a direct measure of cell membrane damage, which is a hallmark of necrosis and late-stage apoptosis.[14] It serves as an excellent orthogonal method to validate findings from metabolic assays.

  • Controls are Critical: The inclusion of controls for spontaneous LDH release (from untreated cells) and maximum LDH release (from cells lysed with a detergent) is essential for accurate calculation of cytotoxicity.[15]

  • Serum LDH: The serum used in the culture medium can contain LDH, leading to high background. It is important to measure the LDH activity in the medium with serum alone and subtract this background.[15]

Detailed Protocol: LDH Assay[16][19]
  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Establish Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells to which a lysis buffer (e.g., 10X Lysis Buffer) is added 45 minutes before the end of the incubation period.[15]

    • Background Control: Wells with culture medium but no cells.

  • Sample Collection: At the end of the incubation period, centrifuge the plate at 250 x g for 3 minutes.[15]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[15]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

Data Analysis and Interpretation

The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated using the following formula:

% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

LDH_Workflow cluster_setup Setup cluster_sampling Sampling cluster_reaction Reaction cluster_readout Readout CellSeeding 1. Seed Cells & Treat with Succinamide Derivatives Controls 2. Set up Controls: Spontaneous & Maximum Release Centrifuge 3. Centrifuge Plate Controls->Centrifuge Supernatant 4. Transfer Supernatant to a New Plate Centrifuge->Supernatant ReactionMix 5. Add LDH Reaction Mixture Supernatant->ReactionMix Incubation 6. Incubate at RT (30 minutes) ReactionMix->Incubation StopSolution 7. Add Stop Solution Incubation->StopSolution Absorbance 8. Measure Absorbance (490nm) StopSolution->Absorbance

III. Apoptosis Assessment: Caspase-Glo® 3/7 Assay

To investigate whether succinamide derivatives induce programmed cell death, or apoptosis, a specific assay targeting key apoptotic enzymes is crucial. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent assay that measures the activity of caspase-3 and caspase-7, which are central to the execution phase of apoptosis.[6][16] The assay provides a proluminescent caspase-3/7 substrate which, when cleaved, releases a substrate for luciferase, generating a "glow-type" luminescent signal.[6]

Causality Behind Experimental Choices:
  • Why Caspase-Glo® 3/7? This assay offers a specific and sensitive method to determine if the observed cytotoxicity is mediated through the apoptotic pathway.[17] Its "add-mix-measure" format makes it suitable for high-throughput screening.[6]

  • Luminescence Detection: The luminescent output provides a wide dynamic range and high sensitivity, allowing for the detection of apoptosis even in samples with low cell numbers.[13]

Detailed Protocol: Caspase-Glo® 3/7 Assay[7][20]
  • Cell Seeding and Compound Treatment: Follow steps 1-3 of the MTT assay protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol by adding the buffer to the lyophilized substrate.[16] Allow the reagent to equilibrate to room temperature.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.[16]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis and Interpretation

The luminescent signal is directly proportional to the amount of caspase-3/7 activity. An increase in luminescence in compound-treated cells compared to untreated controls indicates the induction of apoptosis.

CaspaseGlo_Workflow cluster_setup Setup cluster_reagent Reagent Addition cluster_incubation Incubation cluster_readout Readout CellSeeding 1. Seed Cells & Treat in a White-Walled Plate ReagentPrep 2. Prepare Caspase-Glo® 3/7 Reagent CellSeeding->ReagentPrep AddReagent 3. Add Reagent to Wells ReagentPrep->AddReagent Mix 4. Mix Gently AddReagent->Mix Incubate 5. Incubate at RT (1-3 hours) Mix->Incubate MeasureLuminescence 6. Measure Luminescence Incubate->MeasureLuminescence

IV. Cell Line Selection

The choice of cell lines is critical for the relevance of the cytotoxicity data. For anticancer drug screening, a panel of cell lines representing different tumor types is often used.[18][19] The NCI-60 panel is a well-established resource for this purpose.[19] It is also beneficial to include a non-cancerous cell line to assess the selectivity of the succinamide derivatives.[18]

Commonly Used Cancer Cell Lines for Cytotoxicity Screening: [18]

Cell LineCancer Type
MCF-7Breast Cancer
MDA-MB-231Breast Cancer
A549Lung Cancer
HeLaCervical Cancer
HepG2Liver Cancer
K-562Leukemia
PC-3Prostate Cancer

V. Troubleshooting Common Issues

IssuePotential CauseTroubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, pipetting errors.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique.[8]
Low Absorbance/Signal Low cell density, insufficient incubation time.Optimize cell seeding density. Increase incubation time with the assay reagent.[8]
High Background Signal Microbial contamination, interference from medium components (phenol red, serum).Visually inspect plates for contamination. Use phenol red-free and/or serum-free medium during the assay.[8]
Compound Interference The succinamide derivative may directly react with the assay reagents.Run a control experiment with the compound in cell-free medium to check for direct reactivity.[4]

Conclusion

The systematic evaluation of in vitro cytotoxicity is a cornerstone of preclinical drug development. By employing a combination of assays that probe different aspects of cell health, researchers can build a comprehensive and reliable profile of their succinamide derivatives. The detailed protocols and insights provided in this guide are intended to facilitate the generation of high-quality data, thereby accelerating the journey of promising compounds from the bench to the clinic.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Apoptosis and Necrosis Assay (Flow Cytometry). Cyprotex - Evotec. [Link]

  • Determination of apoptosis and necrosis. PubMed. [Link]

  • What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. [Link]

  • MTS Tetrazolium Assay Protocol. Creative Bioarray. [Link]

  • Five Simple Steps For a Successful MTS Assay!. Bitesize Bio. [Link]

  • What are the model cell lines for studying an anticancer compound?. ResearchGate. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • What cell line should I choose for citotoxicity assays?. ResearchGate. [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. [Link]

  • Protocol of Caspase-Glo 3/7 CHO-K1 Cell-based Assay for High-throughput Screening. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. [Link]

  • The cytotoxicity of N-Pyridinyl and N-quinolinyl substituted derivatives of phthalimide and succinimide. PubMed. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC - NIH. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Assessment of the Biological Properties of N-Nonsubstituted Succinimides and Their Metallocarbonyl Complexes in Normal and Cancer Cells. PMC. [Link]

  • In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. [Link]

  • New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. PMC. [Link]

  • Structures of the synthesized succinimide derivatives.. ResearchGate. [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]

  • MTT Analysis Protocol. Creative Bioarray. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]

  • Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. PMC. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • (PDF) Succinimide Derivatives as Antioxidant Anticholinesterases, Anti-α-Amylase, and Anti-α-Glucosidase: In Vitro and In Silico Approaches. ResearchGate. [Link]

  • A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Nelson Labs. [Link]

  • Succinimides: Phensuximide, Methsuximide, Ethosuximide. Pharmaguideline. [Link]

Sources

Formulation strategies for lipophilic phytochemicals like N,N'-Diethyl-N,N'-diphenylsuccinamide

Advanced Formulation Protocols for Lipophilic Phytochemicals: -Diethyl- -diphenylsuccinamide

Executive Summary

Objective: To enhance the oral bioavailability of


1Target Audience:Core Strategies:
  • Lipid-Based Delivery (SEDDS): Leveraging the compound's affinity for lipids to bypass dissolution barriers.

  • Amorphous Solid Dispersions (ASD): Arresting the compound in a high-energy amorphous state to improve kinetic solubility.

Part 1: Pre-Formulation Characterization

Before formulation, the physicochemical "fingerprint" of DDS must be established to guide excipient selection.

Solubility Mapping Protocol

Rationale: Determining solubility in various oils, surfactants, and co-solvents is critical for constructing a stable Self-Emulsifying Drug Delivery System (SEDDS).

Materials:

  • Oils: Capryol 90 (Propylene glycol monocaprylate), Labrafil M 1944 CS, Peceol.

  • Surfactants: Tween 80, Cremophor EL (Kolliphor EL), Labrasol.

  • Co-solvents: Transcutol P, PEG 400, Ethanol.

Protocol:

  • Add excess DDS (approx. 500 mg) to 2 mL of each vehicle in 5 mL stoppered glass vials.

  • Vortex for 2 minutes to facilitate dispersion.

  • Incubate in an orbital shaker at

    
     for 72 hours to reach equilibrium.
    
  • Centrifuge at 10,000 rpm for 15 minutes to pellet undissolved solid.

  • Filter the supernatant (0.45 µm PTFE filter).

  • Dilute with methanol and quantify DDS concentration via HPLC-UV (Detection

    
    ).
    

Data Output Format:

Vehicle CategoryExcipient NameSolubility (mg/mL)Suitability
Oil (Lipid Phase) Capryol 90TBDHigh (Target > 50 mg/mL)
Surfactant Tween 80TBDModerate
Co-solvent Transcutol PTBDHigh

Part 2: Strategy A - Self-Emulsifying Drug Delivery Systems (SEDDS)

Mechanism: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form oil-in-water nanoemulsions (

Formulation Design (Pseudo-Ternary Phase Diagram)

Objective: Identify the "Self-Emulsifying Region"—the ratio of excipients that yields a stable nanoemulsion without drug precipitation.

Workflow Diagram:

SEDDS_WorkflowFigure 1: Workflow for constructing Pseudo-Ternary Phase Diagrams to identify stable SEDDS regions.Select1. Excipient Selection(Based on Solubility Data)Mix2. Preparation ofSurfactant/Co-Surfactant (Smix)Select->Mix Define Ratios (1:1, 2:1, 3:1)Titrate3. Water Titration Method(Dropwise addition of water)Mix->Titrate Add Oil PhaseObserve4. Visual Observation(Transparency/Turbidity)Titrate->ObservePlot5. Construct Phase Diagram(Identify Nanoemulsion Region)Observe->Plot Clear = Stable

Preparation Protocol
  • Smix Preparation: Mix the selected surfactant (e.g., Cremophor EL) and co-surfactant (e.g., Transcutol P) in a 2:1 weight ratio.

  • Drug Loading: Dissolve DDS in the selected Oil (e.g., Capryol 90) at 90% of its equilibrium solubility (determined in Part 1.1).

  • Final Formulation: Add the Smix to the Oil-Drug solution. A typical starting ratio is 10% Oil / 45% Surfactant / 45% Co-surfactant.

  • Homogenization: Vortex for 5 minutes and sonicate for 10 minutes to ensure a clear, isotropic solution.

  • Capsule Filling: Fill the liquid SEDDS into Size 0 HPMC or gelatin capsules and band seal.

Part 3: Strategy B - Amorphous Solid Dispersions (ASD)

Mechanism: Converting the crystalline DDS into an amorphous form within a polymer matrix increases the free energy of the system, resulting in higher apparent solubility (kinetic solubility) and faster dissolution rates.

Polymer Selection Logic

For a lipophilic amide like DDS, polymers with hydrogen bond acceptors are ideal to stabilize the amorphous state via drug-polymer interactions.

  • Primary Choice: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) – Provides pH-dependent release and inhibits recrystallization.

  • Secondary Choice: PVPVA 64 (Copovidone) – Excellent plasticity and solubility enhancement.

Solvent Evaporation Protocol

Materials: DDS, HPMC-AS (L-grade), Dichloromethane (DCM), Ethanol.

Steps:

  • Solution Preparation: Dissolve DDS and HPMC-AS in a DCM:Ethanol (1:1 v/v) mixture.

    • Ratio: Test Drug:Polymer ratios of 1:1, 1:2, and 1:3 (w/w).

    • Concentration: Total solids content should be 5-10% w/v.

  • Solvent Removal: Use a Rotary Evaporator at

    
     under reduced pressure (-0.08 MPa) until a dry film forms.
    
  • Secondary Drying: Place the film in a vacuum oven at

    
     for 24 hours to remove residual solvent.
    
  • Milling: Pulverize the dried crust using a ball mill or mortar/pestle.

  • Sieving: Pass the powder through a #60 mesh screen (

    
    ) to ensure uniform particle size.
    

Part 4: Analytical Validation & Quality Control

In Vitro Dissolution Testing

Standard: USP Apparatus II (Paddle Method). Conditions:

  • Medium: 900 mL Simulated Gastric Fluid (SGF) pH 1.2 or FaSSIF (Fasted State Simulated Intestinal Fluid) to mimic physiological conditions.

  • Speed: 50-75 rpm.

  • Temperature:

    
    .
    

Decision Logic for Formulation Optimization:

Dissolution_LogicFigure 2: Decision tree for troubleshooting dissolution failure in lipophilic formulations.StartDissolution Test Result(% Release at 60 min)Low< 50% ReleaseStart->LowHigh> 85% ReleaseStart->HighCheck_CrystCheck Crystallinity (XRD)Low->Check_CrystASD FormulationCheck_PartCheck Particle SizeLow->Check_PartSEDDS FormulationProceed to Stability StudyProceed to Stability StudyHigh->Proceed to Stability StudyRecrystallization Detected?\nIncrease Polymer RatioRecrystallization Detected?Increase Polymer RatioCheck_Cryst->Recrystallization Detected?\nIncrease Polymer RatioEmulsion > 200nm?\nIncrease Surfactant %Emulsion > 200nm?Increase Surfactant %Check_Part->Emulsion > 200nm?\nIncrease Surfactant %

Stability Assessment
  • Physical Stability: Monitor for phase separation (SEDDS) or recrystallization (ASD) using Polarized Light Microscopy (PLM) and DSC.

  • Chemical Stability: HPLC assay to detect hydrolysis of the succinamide bond (though sterically hindered by ethyl/phenyl groups, monitoring is required).

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499. Link

  • Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[2] Drug Discovery Today, 12(23-24), 1068-1075. Link

  • Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182. Link

Synthesis of Bis-Amide Ligands for Coordination Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bis-amide ligands are a cornerstone of modern coordination chemistry, offering a versatile platform for the construction of metal complexes with tailored electronic and steric properties. Their applications are extensive, ranging from homogeneous catalysis to the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, purification, and characterization of bis-amide ligands, with a focus on scientifically sound and reproducible protocols. We delve into the mechanistic underpinnings of common synthetic strategies, offering insights into the rationale behind experimental choices to empower researchers in their ligand design and synthesis endeavors.

Introduction: The Significance of Bis-Amide Ligands

Bis-amide ligands are organic molecules containing two amide functional groups (-C(=O)NR-) that can coordinate to a metal center. The denticity and coordination mode of these ligands can be readily tuned by modifying the backbone connecting the two amide moieties and the substituents on the amide nitrogen atoms. This modularity allows for precise control over the geometry and reactivity of the resulting metal complexes.[1]

The deprotonated amide nitrogen is a strong σ- and π-donor, which can stabilize metals in various oxidation states. Furthermore, the amide carbonyl oxygens can also participate in coordination, leading to a variety of binding modes. This versatility makes bis-amide ligands particularly valuable in:

  • Homogeneous Catalysis: The electronic properties of the metal center can be fine-tuned by the amide substituents, influencing the catalytic activity and selectivity in reactions such as polymerization, cross-coupling, and amination.[2][3]

  • Bioinorganic Chemistry: Metal complexes of bis-amide ligands have been explored as mimics of metalloenzyme active sites and as potential therapeutic agents.[4]

  • Materials Science: Bis-amide ligands are used in the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting structural topologies and potential applications in gas storage and sensing.

This document serves as a practical guide for researchers, providing detailed protocols for the synthesis and characterization of bis-amide ligands, grounded in the principles of synthetic and coordination chemistry.

Synthetic Strategies: The Schotten-Baumann Reaction and Beyond

The most common and reliable method for the synthesis of bis-amide ligands is the Schotten-Baumann reaction.[5][6] This reaction involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base. For the synthesis of bis-amide ligands, a diamine is typically reacted with two equivalents of an acyl chloride.

The Schotten-Baumann Reaction: A Detailed Look

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a chloride ion, yields the amide. A base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[7]

Causality in Experimental Choices:

  • Choice of Base: An aqueous solution of sodium hydroxide is traditionally used. However, for substrates sensitive to hydrolysis, an organic base such as triethylamine or pyridine in an aprotic solvent is preferred. The organic base also acts as a scavenger for the HCl produced.[8]

  • Solvent System: A two-phase system (e.g., dichloromethane and water) is often employed when using an inorganic base. The reactants and product remain in the organic phase, while the base and the HCl salt are in the aqueous phase, facilitating separation.[6] Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used with organic bases to prevent unwanted side reactions.[9]

  • Temperature Control: The reaction is often carried out at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to minimize side reactions.[8]

Workflow for Bis-Amide Synthesis via Schotten-Baumann Reaction:

G cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Diamine Diamine ReactionVessel Reaction Vessel (0 °C to RT) Diamine->ReactionVessel AcylChloride Acyl Chloride (2 equiv.) AcylChloride->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Solvent Anhydrous Solvent (e.g., DCM) Solvent->ReactionVessel Quench Quench with Water ReactionVessel->Quench Reaction Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purification (Recrystallization or Chromatography) Dry->Purify Product Pure Bis-Amide Ligand Purify->Product

Caption: General workflow for the synthesis of bis-amide ligands.

Alternative Synthetic Routes

While the Schotten-Baumann reaction is widely used, other methods for amide bond formation can also be employed for the synthesis of bis-amide ligands, particularly when dealing with sensitive substrates or when aiming for milder reaction conditions. These methods typically involve the activation of a dicarboxylic acid followed by reaction with an amine.

  • Carbodiimide Coupling: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate a dicarboxylic acid, which then reacts with two equivalents of an amine. This method is common in peptide synthesis and is advantageous for its mild conditions.[8]

  • Other Coupling Agents: Reagents like 1,1'-Carbonyldiimidazole (CDI) or phosphonium- and uronium-based coupling agents (e.g., PyBOP, HBTU) can also be used to facilitate the amide bond formation.[4]

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of N,N'-Ethane-1,2-diylbis(benzamide)

This protocol describes a typical Schotten-Baumann synthesis of a simple aliphatic bis-amide ligand.

Materials:

  • Ethylenediamine (1.0 equiv.)

  • Benzoyl chloride (2.2 equiv.)

  • Triethylamine (2.5 equiv.)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylenediamine in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution and stir for 10 minutes.

  • Slowly add benzoyl chloride dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product is typically a white solid and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).[9][10]

Self-Validation: The formation of a white precipitate upon addition of benzoyl chloride and the subsequent isolation of a solid product are initial indicators of a successful reaction. The purity of the final product should be confirmed by the characterization techniques outlined in Section 4.

Protocol 2: Synthesis of a Bis-pyridyl-bis-amide Ligand

This protocol outlines the synthesis of a bis-amide ligand incorporating pyridyl moieties, which are common coordinating groups in coordination chemistry.[1]

Materials:

  • 1,3-Diaminopropane (1.0 equiv.)

  • Isonicotinoyl chloride hydrochloride (2.2 equiv.)

  • Pyridine (as both base and solvent)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve 1,3-diaminopropane in an excess of anhydrous pyridine. Cool the solution to 0 °C.

  • In a separate flask, prepare a slurry of isonicotinoyl chloride hydrochloride in anhydrous pyridine.

  • Slowly add the slurry of isonicotinoyl chloride hydrochloride to the solution of the diamine at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the pyridine under reduced pressure.

  • Treat the residue with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[11]

Characterization of Bis-Amide Ligands

Thorough characterization is essential to confirm the identity and purity of the synthesized bis-amide ligands. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.[12][13]

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For bis-amide ligands, key signals to look for include:

    • Amide N-H protons: These typically appear as broad singlets or triplets (if coupled to adjacent CH₂ groups) in the region of δ 7-9 ppm. The chemical shift can be concentration and solvent dependent.

    • Aromatic protons: If the ligand contains aromatic rings, their signals will appear in the region of δ 7-8.5 ppm.

    • Aliphatic protons: Protons on the backbone connecting the amide groups will appear in the aliphatic region (δ 1-4 ppm).

  • ¹³C NMR: Provides information about the number of different types of carbon atoms. Key signals include:

    • Carbonyl carbons: These appear in the downfield region of the spectrum, typically between δ 160-180 ppm.

    • Aromatic and aliphatic carbons: These will appear in their characteristic regions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[13][14] For bis-amide ligands, the most important vibrational bands are:

  • N-H stretch: A sharp to moderately broad absorption in the region of 3400-3200 cm⁻¹. Primary amides show two bands in this region, while secondary amides show a single band.[15]

  • C=O stretch (Amide I band): A strong, sharp absorption in the region of 1680-1630 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.[15]

  • N-H bend (Amide II band): A medium to strong absorption in the region of 1640-1550 cm⁻¹, often appearing close to the C=O stretch.

Data Presentation: Spectroscopic Data for a Representative Bis-Amide Ligand

Technique Key Signals/Bands Typical Chemical Shift/Frequency Range
¹H NMR Amide N-Hδ 7-9 ppm
Aromatic C-Hδ 7-8.5 ppm
Aliphatic C-Hδ 1-4 ppm
¹³C NMR Carbonyl C=Oδ 160-180 ppm
IR N-H stretch3400-3200 cm⁻¹
C=O stretch (Amide I)1680-1630 cm⁻¹
N-H bend (Amide II)1640-1550 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized ligand and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined values should be within ±0.4% of the calculated values for the proposed molecular formula.

X-ray Crystallography

For crystalline bis-amide ligands and their metal complexes, single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the overall molecular geometry.[16][17] This technique is invaluable for understanding the coordination environment of the metal ion in the resulting complexes.

Logical Relationship of Characterization Techniques:

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Analytical Characterization Synthesis Synthesized Bis-Amide Ligand NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS EA Elemental Analysis Synthesis->EA Xray X-ray Crystallography (for crystalline samples) Synthesis->Xray Structure Confirmed Structure & Purity NMR->Structure Connectivity & Environment IR->Structure Functional Groups MS->Structure Molecular Weight EA->Structure Elemental Composition Xray->Structure 3D Structure

Caption: Interplay of characterization techniques for structural validation.

Applications in Coordination Chemistry and Beyond

The true value of bis-amide ligands lies in their ability to form stable and reactive metal complexes. The synthesis of the ligand is often the first step towards a broader research goal.

  • Catalysis: Transition metal complexes of bis-amide ligands have shown promise in a variety of catalytic transformations. For example, titanium and zirconium complexes are active in olefin polymerization, while rhodium and iridium complexes can catalyze hydroamination and other C-N bond-forming reactions.[2]

  • Medicinal Chemistry: The ability of bis-amide ligands to chelate metal ions is being explored in the development of new therapeutic and diagnostic agents. For example, gadolinium complexes of DOTA-bis(amide) ligands have been investigated as MRI contrast agents.[18] Additionally, some bis-amidine derivatives, which are structurally related to bis-amides, have shown potential as antibiotic potentiators.[19]

  • Lanthanide Chemistry: Bis-amidate ligands have been successfully employed to synthesize rare-earth metal amides, which are efficient catalysts for reactions such as the addition of amines to carbodiimides.[20][21]

Conclusion

The synthesis of bis-amide ligands is a well-established yet continually evolving field. The Schotten-Baumann reaction remains a robust and versatile method, while modern amide coupling techniques offer milder alternatives. Careful purification and thorough characterization are paramount to obtaining high-quality ligands for coordination chemistry studies. The modular nature of bis-amide ligands ensures their continued importance in the development of new catalysts, materials, and therapeutic agents. This guide provides the fundamental knowledge and practical protocols to empower researchers to confidently design, synthesize, and characterize novel bis-amide ligands for their specific applications.

References

  • Emory Theses and Dissertations. (n.d.). Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals. Retrieved from [Link]

  • New Journal of Chemistry. (2015). Synthesis and characterization of bis(amidate) rare-earth metal amides and their application in catalytic addition of amines to carbodiimides. RSC Publishing. Retrieved from [Link]

  • The University of British Columbia. (n.d.). Structure, Bonding, and Reactivity of Ti and Zr Amidate Complexes: DFT and X-Ray Crystallographic Studies. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Moberg, C. (2005). Bispyridylamides - coordination chemistry and applications in catalytic reactions. Coordination Chemistry Reviews, 249(5-6), 727-740.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]

  • eScholarship.org. (n.d.). The Chemistry of Three-coordinate Bis(trimethylsilyl)amido Complexes of the First-Row Transition Metals And Designing. Retrieved from [Link]

  • Inorganic Chemistry. (2024). Ni(I) and Ni(II) Bis(trimethylsilyl)amides Obtained in Pursuit of the Elusive Structure of Ni{N(SiMe3)2}2. ACS Publications. Retrieved from [Link]

  • ACS Publications. (n.d.). A Neutral Dy(II) Bis(amide): Synthesis, Magnetism, and a P42– Complex. Retrieved from [Link]

  • RSC Publishing. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • International Journal of Chemical Studies. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • PMC. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. NIH. Retrieved from [Link]

  • Wiley. (n.d.). APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective. Retrieved from [Link]

  • Patsnap Eureka. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025). Novel amide-type ligand bearing bis-pyridine cores: Synthesis, spectral characterizations and X-ray structure analyses. Retrieved from [Link]

  • ACS Publications. (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. Retrieved from [Link]

  • Semantic Scholar. (1985). Synthesis and properties of bis(2,2-dimethylaziridinyl)phosphinic amides: a series of new antineoplastic agents. Retrieved from [Link]

  • ACS Publications. (n.d.). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: How To. Retrieved from [Link]

  • University of Rochester. (2026). How To: Purify by Crystallization. Retrieved from [Link]

  • OrgoSolver. (n.d.). Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. Retrieved from [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]

  • PubMed. (2019). Applications of amide isosteres in medicinal chemistry. Retrieved from [Link]

  • PubMed. (2001). [DOTA-bis(amide)]lanthanide complexes: NMR evidence for differences in water-molecule exchange rates for coordination isomers. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of N,N'-Diethyl-N,N'-diphenylsuccinamide

[1]

Ticket Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Sterically Hindered Amide Synthesis[1]

Executive Summary & Molecule Profile[1]

You are likely encountering difficulties due to the specific steric and electronic nature of your reactants. The target molecule,


-Diethyl-

-diphenylsuccinamide

1

Unlike simple primary amides, this synthesis fights two adversaries:

  • Steric Hindrance: The ethyl and phenyl groups on the nitrogen create a "protective shell" that slows down nucleophilic attack.

  • Electronic Deactivation: The phenyl ring delocalizes the nitrogen's lone pair, making

    
    -ethylaniline significantly less nucleophilic than diethylamine.[1]
    

This guide provides three validated protocols, ranked by scalability and reliability, along with a troubleshooting matrix.

Target Molecule Data
PropertySpecificationNotes
CAS 6777-25-9Analogous to "Centralite" stabilizers (ureas) but with a succinyl linker.[1]
Structure Succinyl core + 2x

-ethylaniline

Solubility Soluble in DCM, Toluene, EtOAcInsoluble in water.[1]
Key Impurity Mono-amide acidResult of incomplete "double" amidation.[1]

Module 1: The Acid Chloride Route (Gold Standard)

Best for: High yield (>85%), Scalability (Gram to Kg), Reliability.

The reaction of succinyl chloride with

1
The Protocol

Reagents:

  • Succinyl Chloride (1.0 equiv)

  • 
    -Ethylaniline (2.1 equiv)[1]
    
  • Triethylamine (TEA) or Pyridine (2.5 equiv) — Crucial for HCl scavenging

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under

    
     atmosphere. Add 
    
    
    -ethylaniline and TEA to DCM (0.5 M concentration).
  • Cooling: Cool the amine solution to

    
    . Why? To prevent uncontrolled exotherms that degrade the acid chloride.
    
  • Addition: Dilute succinyl chloride in a small volume of DCM. Add dropwise over 30-60 minutes.[1]

  • The "Push": Once addition is complete, allow to warm to Room Temperature (RT).

    • Critical Checkpoint: If the reaction stalls (monitored by TLC), heat to reflux (

      
      ) for 2-4 hours. The steric bulk often requires this thermal energy to drive the second amidation.
      
  • Workup: Quench with water. Wash organic layer with

    
     (removes unreacted amine/TEA), then saturated 
    
    
    (removes mono-acid impurity), then Brine.[1] Dry over
    
    
    .
Troubleshooting The Acid Chloride Route
SymptomRoot CauseSolution
Yield stuck at ~50% HCl Trapping You likely forgot the base (TEA) or used insufficient amounts.[1] The HCl generated protonates the remaining amine, rendering it non-nucleophilic. Fix: Ensure >2.0 equiv of base is present.
Purple/Black Color Aniline Oxidation

-ethylaniline oxidizes easily in air.[1] Fix: Distill your amine before use and maintain strict

atmosphere.
Product is a sticky oil Solvent Trapping These amides are lipophilic and hold onto solvents. Fix: High-vacuum drying at

or recrystallization from Hexane/EtOAc.[1]

Module 2: The Anhydride Route (The "Green" Trap)

Best for: Avoiding corrosive acid chlorides. Common Failure: Users often isolate the mono-amide instead of the diamide.

Reacting succinic anhydride with

1
The Fix: Two-Step Activation

To make this work, you must activate the intermediate acid.[1]

  • Step 1 (Ring Opening): Reflux Succinic Anhydride +

    
    -ethylaniline (1.0 equiv) in Toluene.[1] Product precipitates or is isolated as the Mono-acid.
    
  • Step 2 (Dehydration/Coupling):

    • Method A (Chemical): Add

      
       equiv of Thionyl Chloride (
      
      
      ) to the mono-acid to convert it to the acid chloride, then add the second equivalent of amine + base.
    • Method B (Thermal): Melt the mono-acid salt with excess amine at

      
       (High energy, prone to degradation).
      

Recommendation: Do not use the Anhydride route unless you are prepared for a two-step synthesis.

Module 3: Visualization of Logic & Troubleshooting

The following diagrams illustrate the critical decision pathways for synthesis and purification.

SynthesisLogicStartStart: Succinic CoreRouteARoute A: Succinyl Chloride(High Reactivity)Start->RouteAPreferredRouteBRoute B: Succinic Anhydride(Ring Opening)Start->RouteBAlternativeInterAIntermediate:Mono-Acid ChlorideRouteA->InterA+ 1 eq AmineInterBIntermediate:Mono-Amide Acid (Trap)RouteB->InterBSpontaneousProductTarget:N,N'-Diethyl-N,N'-diphenylsuccinamideInterA->Product+ 2nd eq Amine+ Base (Critical)InterB->ProductFAILS without ActivationInterB->ProductRequires SOCl2 orDCC/EDC

Figure 1: Reaction Pathway Logic. Note the "Trap" in Route B where the reaction stops at the mono-amide without secondary activation.

TroubleshootingIssueIssue: Low Yield / ImpureCheck1Check TLC/LCMSIssue->Check1Result1Major Spot: Mono-Acid(MW ~235)Check1->Result1Incomplete RxnResult2Major Spot: Unreacted AmineCheck1->Result2Stalled RxnFix1Incomplete Coupling.Increase Temp or Reaction Time.Check Reagent Quality.Result1->Fix1Fix2HCl Poisoning.Add more Base (TEA/Pyridine).Result2->Fix2

Figure 2: Diagnostic Workflow for Yield Issues.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent (Schotten-Baumann conditions)? A: Yes, but with caution.[1] The classical Schotten-Baumann (NaOH/Water + DCM) works well for simple amines.[1] However, the high lipophilicity of

1
  • Verdict: Anhydrous DCM/TEA is superior for this specific bulky substrate.[1]

Q: My product is not crystallizing. What should I do? A: These molecules are often "supercooled liquids" or amorphous solids.[1]

  • Trituration: Add cold pentane or hexane and scratch the flask sides vigorously with a glass rod.

  • Seeding: If you have a tiny crystal from a previous batch, add it.

  • Solvent Swap: Dissolve in minimum hot Ethanol, add water until turbid, and let cool slowly.

Q: Why is the melting point lower than reported in old literature? A: Old literature often refers to "Centralite" (Urea) or mixtures. Ensure you are not confusing the succinamide (Target) with the urea (Centralite I, mp ~72°C). The succinamide may have different rotamers due to the bulky amide bond, broadening the melting range. Rely on NMR and HPLC for purity, not just melting point.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard protocols for acid chloride amidation).

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling".[1] Tetrahedron, 2005 , 61(46), 10827-10852.[1] Link (Review of coupling agents and mechanisms).

  • Pattabiraman, V. R.; Bode, J. W. "Rethinking Amide Bond Synthesis".[1] Nature, 2011 , 480, 471–479.[1] Link (Modern approaches to hindered amides).

  • U.S. Patent 2,858,329 .[1][2] "Process for the preparation of bis-dimethylaminoethylsuccinate". (Historical context on succinic anhydride ring opening and activation).

Solubility enhancement of N,N'-Diethyl-N,N'-diphenylsuccinamide for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the use of N,N'-Diethyl-N,N'-diphenylsuccinamide in your biological assays. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and other hydrophobic compounds. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you might encounter during your experiments. Our approach is grounded in scientific principles to ensure the integrity of your results.

Introduction: Understanding the Challenge

This compound is a succinimide derivative with a molecular formula of C20H24N2O2 and a molecular weight of 324.42[1]. Succinimide derivatives are a class of heterocyclic compounds with a wide range of documented biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties[2]. The presence of two phenyl and two ethyl groups in this compound suggests a significant hydrophobic character, which can lead to poor aqueous solubility. This presents a common hurdle in biological assays, as inefficient dissolution can lead to inaccurate and irreproducible results.

This guide will walk you through a systematic approach to enhance the solubility of this compound, ensuring its effective delivery and accurate assessment in your experimental systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My stock solution of this compound in DMSO is precipitating when I add it to my aqueous assay buffer. What should I do?

A1: This is a common issue known as "solvent-shift" precipitation. It occurs when a compound dissolved in a strong organic solvent, like Dimethyl Sulfoxide (DMSO), is introduced into an aqueous environment where its solubility is much lower. Here’s a step-by-step troubleshooting approach:

Step 1: Assess and Optimize DMSO Concentration

  • Rationale: DMSO is a widely used co-solvent in biological assays due to its miscibility with water and low chemical reactivity[3][4]. However, the final concentration of DMSO in your assay is critical. High concentrations can be toxic to cells and can also cause your compound to precipitate out of solution[5][6][7].

  • Protocol:

    • Determine the final concentration of DMSO in your assay. Many cell-based assays have a DMSO tolerance of less than 1%, and often below 0.5%[3][6].

    • If your current DMSO concentration is high, try preparing a more concentrated stock solution of this compound. This will allow you to add a smaller volume to your assay, thereby reducing the final DMSO concentration.

    • Always run a vehicle control with the same final concentration of DMSO to assess any solvent-induced effects on your assay.

Step 2: Modify the Dilution Method

  • Rationale: The way you dilute your stock solution can impact the formation of precipitates. Rapidly adding the DMSO stock to the aqueous buffer can create localized high concentrations of the compound, promoting precipitation.

  • Protocol:

    • Instead of adding the DMSO stock directly to the full volume of your assay buffer, try a serial dilution approach.

    • Alternatively, add the DMSO stock dropwise to the assay buffer while vortexing or stirring to ensure rapid and uniform mixing.

Below is a workflow to guide your decision-making process:

start Precipitation observed upon adding DMSO stock to aqueous buffer check_dmso Is final DMSO concentration > 1%? start->check_dmso high_dmso High DMSO Concentration check_dmso->high_dmso Yes ok_dmso Final DMSO concentration is acceptable check_dmso->ok_dmso No lower_dmso Prepare more concentrated stock to lower final DMSO % high_dmso->lower_dmso retest_solubility Re-test solubility with optimized DMSO concentration lower_dmso->retest_solubility precipitation_persists Precipitation still occurs retest_solubility->precipitation_persists explore_other Explore alternative solubilization strategies precipitation_persists->explore_other modify_dilution Modify dilution technique (e.g., serial dilution, dropwise addition with mixing) ok_dmso->modify_dilution final_check Observe for precipitation modify_dilution->final_check final_check->precipitation_persists Precipitation resolved Issue Resolved final_check->resolved No Precipitation

Caption: Troubleshooting workflow for DMSO-related precipitation.

Q2: I've optimized my DMSO concentration, but this compound still has poor solubility. What are my next options?

A2: If optimizing the co-solvent concentration is insufficient, you can explore more advanced formulation strategies. The key is to find a method that enhances solubility without interfering with your biological assay.

Option 1: Utilizing Cyclodextrins

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is more water-soluble.[10][11] This complex can then dissociate upon dilution, releasing the active compound.[10]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their improved safety and solubility profiles compared to natural cyclodextrins.[8][10]

  • Experimental Protocol:

    • Preparation of the Complex:

      • Prepare aqueous solutions of HP-β-CD at various concentrations (e.g., 5%, 10%, 20% w/v).

      • Add an excess amount of this compound to each cyclodextrin solution.

      • Stir or sonicate the mixture for 24-48 hours at a controlled temperature to facilitate complex formation.

    • Quantification of Solubilization:

      • After the incubation period, filter the solutions through a 0.22 µm filter to remove any undissolved compound.

      • Quantify the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    • Assay Compatibility:

      • It is crucial to test the effect of the chosen cyclodextrin at the final assay concentration on your biological system (vehicle control).

Option 2: Employing Surfactants

  • Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[12][13] The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.[13]

  • Recommended Surfactants: Non-ionic surfactants are generally preferred for biological assays as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[12]

    • Polysorbates (e.g., Tween® 20, Tween® 80): Commonly used in pharmaceutical formulations.[14]

    • Poloxamers (e.g., Pluronic® F-68): Known for their low toxicity.

  • Experimental Protocol:

    • Surfactant Screening:

      • Prepare a series of aqueous solutions of different non-ionic surfactants at concentrations above their CMC.

      • Add an excess of this compound to each surfactant solution.

      • Equilibrate the mixtures as described for cyclodextrins.

    • Solubility Determination:

      • Filter and quantify the concentration of the dissolved compound.

    • Vehicle Control:

      • As with any excipient, test the surfactant alone in your assay to ensure it does not produce any confounding effects. For cell-based assays, be mindful that surfactants can cause cell lysis at higher concentrations.[15]

Data Summary Table:

Solubilization Strategy Typical Concentration Range Advantages Potential Disadvantages
Co-solvents (e.g., DMSO) 0.1% - 5% (assay dependent)Simple to use, effective for many compounds.Can cause precipitation upon dilution, potential for cellular toxicity.[5][6][16]
Cyclodextrins (e.g., HP-β-CD) 1% - 20% (w/v)High solubilization capacity, low toxicity.[8][10]Can sometimes interact with assay components.
Surfactants (e.g., Tween® 80) > CMC (typically < 1%)Effective at low concentrations.[13][17]Can disrupt cell membranes and protein structure at higher concentrations.[12][15]
Q3: How do I choose the best solubilization method for my specific biological assay?

A3: The optimal method depends on the nature of your assay. Here is a decision-making framework:

start Need to select a solubilization method assay_type What is the assay type? start->assay_type cell_based Cell-Based Assay assay_type->cell_based biochemical Biochemical Assay (e.g., enzyme, protein binding) assay_type->biochemical cell_priority Priority: Minimize cellular toxicity cell_based->cell_priority biochem_priority Priority: Maintain protein integrity and function biochemical->biochem_priority cell_recommend 1. Optimize DMSO (<0.5%) 2. Cyclodextrins (HP-β-CD) 3. Low concentration of non-ionic surfactants (e.g., Poloxamers) cell_priority->cell_recommend biochem_recommend 1. Optimize Co-solvents 2. Non-ionic surfactants (e.g., Tween® 20) 3. Cyclodextrins biochem_priority->biochem_recommend validation Crucial Step: Run vehicle controls for any chosen method cell_recommend->validation biochem_recommend->validation

Caption: Decision framework for selecting a solubilization method.

Key Considerations:

  • For Cell-Based Assays: The primary concern is maintaining cell viability and normal function. Therefore, start with the least aggressive methods. Optimizing DMSO to the lowest effective concentration is the first step. If more help is needed, cyclodextrins are often a good choice due to their favorable safety profile.[10]

  • For Biochemical Assays: While toxicity is not a direct concern, the stability and function of proteins or other macromolecules are paramount. Non-ionic surfactants are often used in these assays to prevent non-specific binding and aggregation.[12] However, it's essential to confirm that the chosen excipient does not interfere with the specific biological interaction being studied.

Conclusion

Enhancing the solubility of hydrophobic compounds like this compound is a critical step in obtaining reliable data from biological assays. By systematically troubleshooting, starting with co-solvent optimization and progressing to more advanced techniques like the use of cyclodextrins and surfactants, researchers can overcome these challenges. Always remember that the validation of your chosen solubilization method with appropriate vehicle controls is essential for ensuring the scientific integrity of your results.

References

  • ALZET® Osmotic Pumps. Cyclodextrins: Improving Delivery of Hydrophobic Compounds. [Link]

  • Gould, S., & Scott, R. C. (2021). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 14(11), 1135. [Link]

  • Varghese, O. P., et al. (2015). Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Soft Matter, 11(34), 6797-6805. [Link]

  • Mura, P. (2020). Recent Advances in Cyclodextrin-Based Nanoscale Drug Delivery Systems. Pharmaceutics, 12(11), 1027. [Link]

  • Kovács, T., et al. (2023). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • van der Heide, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PLoS One, 8(8), e72105. [Link]

  • Svensson, R., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 61(24), 2731-2738. [Link]

  • Li, Y., et al. (2022). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. International Journal of Molecular Sciences, 23(21), 13093. [Link]

  • Lozano, M. V., et al. (2021). Surfactants: physicochemical interactions with biological macromolecules. Applied Microbiology and Biotechnology, 105(12), 4857-4871. [Link]

  • Svensson, R., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(24), 2731-2738. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine, 11(3), 1-2. [Link]

  • Ahsan, M. J., & Jain, R. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(3-4), 317-324. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1888-1910. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. ResearchGate. [Link]

  • Scientist Solutions. (2025). The important role and application of surfactants in pharmaceutical formulations. Scientist Solutions. [Link]

  • International Journal of Innovative Research in Technology. (2026). Applications of Surfactants in Pharmaceutical Formulation Development of Conventional and Advanced Delivery Systems. IJIRT. [Link]

  • International Journal of Pharmacy and Life Sciences. (2012). Techniques to improve the solubility of poorly soluble drugs. IJPLS. [Link]

  • PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine. PubChem. [Link]

  • Zhang, Y., et al. (2018). Research progress in biological activities of succinimide derivatives. European Journal of Medicinal Chemistry, 157, 1036-1047. [Link]

Sources

Technical Support Center: Purification of Succinamide from N-Ethylaniline Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting the removal of N-ethylaniline impurities from your succinamide products. This guide is designed for researchers, scientists, and professionals in drug development who encounter this specific purification challenge. Here, we provide in-depth, scientifically grounded solutions based on fundamental chemical principles and established laboratory techniques. Our goal is to empower you with the knowledge to not only solve the immediate problem but also to understand the causality behind each step, ensuring reproducible and reliable results.

Introduction: Understanding the Challenge

N-ethylaniline is a common impurity that can arise during the synthesis of succinamide, particularly in processes involving aniline derivatives or related starting materials.[1][2][3] Its presence, even in trace amounts, can significantly impact the quality, safety, and efficacy of the final product. The key to successful purification lies in exploiting the differing physicochemical properties of the desired product, succinamide (an amide), and the impurity, N-ethylaniline (an aromatic amine).

This guide will walk you through a logical troubleshooting process, from initial analysis to the implementation of robust purification protocols. We will explore three primary methods for removing N-ethylaniline:

  • Acid-Base Extraction: Leveraging the basicity of the amine impurity.

  • Recrystallization: Exploiting differences in solubility.

  • Column Chromatography: Separating based on polarity differences.

For each method, we provide not only the "how" but also the "why," ensuring you can adapt and optimize these protocols for your specific experimental context.

Troubleshooting & FAQs

Here we address common questions and issues encountered when dealing with N-ethylaniline contamination in succinamide.

Q1: I've synthesized succinamide, but I suspect it's contaminated with N-ethylaniline. How can I confirm the presence and quantity of this impurity?

A1: Before attempting any purification, it's crucial to confirm the presence and approximate concentration of the N-ethylaniline impurity. Several analytical techniques are suitable for this purpose:

  • Thin-Layer Chromatography (TLC): This is a quick and effective initial screening method. Due to the difference in polarity (succinamide is more polar than N-ethylaniline), you should be able to visualize distinct spots for each compound. A suitable solvent system to start with is a mixture of hexane and ethyl acetate (e.g., 1:1 or 2:1).[4][5] N-ethylaniline, being less polar, will have a higher Rf value (travel further up the plate) than the more polar succinamide. You can visualize the spots under UV light or by using a staining reagent like ninhydrin, which reacts with the primary amine group of N-ethylaniline.[6][7][8]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the preferred method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[9][10] This technique can provide precise quantification of the impurity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful tool for both identification and quantification of volatile impurities like N-ethylaniline.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can also be used to detect and quantify N-ethylaniline. The aromatic protons of N-ethylaniline will appear in a distinct region of the spectrum (around 6.5-7.5 ppm), separate from the succinamide protons.[12]

Q2: Why is acid-base extraction a recommended method for removing N-ethylaniline?

A2: Acid-base extraction is highly effective because it exploits the fundamental chemical difference between an amine and an amide. N-ethylaniline, being a secondary aromatic amine, is basic and will react with an acid (like hydrochloric acid) to form a water-soluble salt (N-ethylanilinium chloride).[13][14][15][16] Succinamide, an amide, is neutral and will not react with the acid, remaining in the organic solvent. This allows for a clean separation of the two compounds into different liquid phases.

Q3: My recrystallization attempt failed to remove the N-ethylaniline. What went wrong?

A3: The success of recrystallization hinges on selecting the right solvent. An ideal solvent should dissolve your succinamide product at high temperatures but have low solubility for it at low temperatures.[17][18] Conversely, the N-ethylaniline impurity should either be highly soluble in the solvent at all temperatures (so it remains in the mother liquor) or largely insoluble (allowing for its removal via hot filtration). If both compounds have similar solubility profiles in the chosen solvent, recrystallization will be ineffective. You may need to screen several solvents or solvent mixtures to find the optimal conditions.

Q4: I'm considering column chromatography. What are the key parameters I need to consider?

A4: Column chromatography separates compounds based on their differential adsorption to a stationary phase. For separating succinamide and N-ethylaniline, the key parameters are:

  • Stationary Phase: Silica gel is the most common and suitable stationary phase for this separation due to the polarity difference between the two compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. You will need to optimize the ratio to achieve good separation. A good starting point can be determined by running a TLC first.[5]

  • Column Packing: Proper packing of the column is crucial to avoid channeling and ensure good separation.

  • Loading the Sample: The crude sample should be dissolved in a minimal amount of the mobile phase before being loaded onto the column.

Detailed Purification Protocols

Here are step-by-step guides for the recommended purification methods. Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as N-ethylaniline is toxic. [19][20][21][22]

Protocol 1: Acid-Base Extraction

This method is often the most efficient for removing basic impurities like N-ethylaniline.

Workflow Diagram:

AcidBaseExtraction start Crude Succinamide (dissolved in organic solvent, e.g., DCM) add_acid Add 1M HCl (aq) start->add_acid separate_layers Separate Layers (Separatory Funnel) add_acid->separate_layers organic_layer Organic Layer: Succinamide in DCM separate_layers->organic_layer Organic aqueous_layer Aqueous Layer: N-ethylanilinium chloride in water separate_layers->aqueous_layer Aqueous wash_organic Wash Organic Layer with Brine organic_layer->wash_organic neutralize_aqueous Neutralize Aqueous Layer with NaOH (aq) aqueous_layer->neutralize_aqueous dry_organic Dry Organic Layer (e.g., Na2SO4) wash_organic->dry_organic evaporate Evaporate Solvent dry_organic->evaporate pure_succinamide Pure Succinamide evaporate->pure_succinamide extract_amine Extract with DCM neutralize_aqueous->extract_amine waste Waste N-ethylaniline in DCM extract_amine->waste

Caption: Workflow for Acid-Base Extraction of Succinamide.

Step-by-Step Procedure:

  • Dissolve the Crude Product: Dissolve the crude succinamide containing the N-ethylaniline impurity in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separate the Layers: Allow the layers to separate. The top layer will be the organic solvent (if using ethyl acetate) or the bottom layer (if using DCM), and the other layer will be the aqueous phase. The N-ethylaniline will have reacted with the HCl and moved into the aqueous layer as its salt.[23]

  • Isolate the Organic Layer: Drain the aqueous layer and collect the organic layer.

  • Repeat the Wash (Optional but Recommended): For higher purity, repeat the acidic wash (steps 2-4) with a fresh portion of 1M HCl.

  • Neutral Wash: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Dry and Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified succinamide.

  • Verify Purity: Analyze the purified product using TLC or HPLC to confirm the absence of N-ethylaniline.

Protocol 2: Recrystallization

This method is effective when a suitable solvent is identified that differentiates the solubilities of succinamide and N-ethylaniline.

Workflow Diagram:

Recrystallization start Crude Succinamide dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve cool Slowly Cool to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter crystals Pure Succinamide Crystals filter->crystals Solid mother_liquor Mother Liquor (contains N-ethylaniline) filter->mother_liquor Liquid wash Wash Crystals with Cold Solvent crystals->wash dry Dry Crystals wash->dry final_product Pure, Dry Succinamide dry->final_product

Caption: Workflow for Recrystallization of Succinamide.

Step-by-Step Procedure:

  • Solvent Selection: Based on solubility data, ethanol appears to be a good candidate solvent. Succinimide (a close analog to succinamide) is soluble in hot ethanol and less soluble in cold ethanol.[24][25] N-ethylaniline is also soluble in ethanol.[1][26] Therefore, the goal is to dissolve both in hot ethanol and have the succinamide selectively crystallize upon cooling, leaving the N-ethylaniline in the solution.

  • Dissolution: Place the crude succinamide in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.

  • Crystallization: Once the solution has reached room temperature, place it in an ice bath to maximize the yield of succinamide crystals.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the N-ethylaniline impurity.

  • Drying: Dry the purified crystals in a vacuum oven.

  • Verify Purity: Analyze a small sample of the crystals and the mother liquor by TLC or HPLC to assess the efficiency of the purification.

Protocol 3: Column Chromatography

This method is highly effective for separating compounds with different polarities and can be used for both small and large-scale purifications.

Workflow Diagram:

ColumnChromatography start Prepare Silica Gel Slurry in Non-polar Solvent pack Pack Column start->pack load Load Crude Succinamide (dissolved in minimal solvent) pack->load elute Elute with Mobile Phase (e.g., Hexane:Ethyl Acetate) load->elute collect Collect Fractions elute->collect fractions_amine Early Fractions: N-ethylaniline collect->fractions_amine fractions_succinamide Later Fractions: Succinamide collect->fractions_succinamide analyze Analyze Fractions by TLC fractions_amine->analyze fractions_succinamide->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate final_product Pure Succinamide evaporate->final_product

Caption: Workflow for Column Chromatography Purification.

Step-by-Step Procedure:

  • TLC Analysis: First, determine the optimal mobile phase composition by running TLC plates with the crude mixture in various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give a good separation between the succinamide and N-ethylaniline spots, with the succinamide having a lower Rf value.

  • Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude succinamide in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, collecting the eluent in fractions (e.g., in test tubes).

  • Fraction Collection and Analysis: N-ethylaniline, being less polar, will elute from the column first. Succinamide, being more polar, will elute later. Monitor the fractions by TLC to determine which fractions contain the pure product.

  • Combine and Evaporate: Combine the pure fractions containing succinamide and evaporate the solvent to obtain the purified product.

  • Verify Purity: Confirm the purity of the final product using HPLC or NMR.

Data Summary

The following table summarizes key physical properties of succinamide and N-ethylaniline, which are critical for designing your purification strategy.

PropertySuccinamideN-EthylanilineRationale for Separation
Chemical Class AmideAromatic AmineAmides are neutral; amines are basic.
Boiling Point 287-289 °C[25]204-205 °C[1][27]Significant difference allows for potential distillation if necessary, though the other methods are generally preferred for purity.
Solubility in Water Soluble[24][25]Slightly soluble[26][27][28][29]Differences in aqueous solubility are exploited in acid-base extraction.
Solubility in Ethanol Soluble (especially when hot)[24][25][30]Soluble[1][26]Useful for recrystallization, where succinamide's solubility is more temperature-dependent.
Solubility in Ether Insoluble[24][25]Soluble[1][26]Can be used as the organic solvent in acid-base extraction.
Solubility in Chloroform Insoluble[24][25]MiscibleCan be used as the organic solvent in acid-base extraction.

Safety Precautions

  • N-Ethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[20][22] It may cause damage to organs through prolonged or repeated exposure.[20][22] Always handle N-ethylaniline in a well-ventilated fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19][20][22]

  • Solvents: The organic solvents used in these procedures (e.g., dichloromethane, ethyl acetate, hexane, ethanol) are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid sources of ignition.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and wear appropriate PPE.

By following these guidelines and understanding the principles behind each method, you will be well-equipped to effectively remove N-ethylaniline impurities from your succinamide products, ensuring the integrity and quality of your research.

References

  • Succinimide - ChemBK. (n.d.). Retrieved from [Link]

  • N-ETHYLANILINE FOR SYNTHESIS MSDS CAS-No.: 103-69-5 MSDS - Loba Chemie. (2016, June 1). Retrieved from [Link]

  • Chemical Properties of Succinimide (CAS 123-56-8) - Cheméo. (n.d.). Retrieved from [Link]

  • Showing Compound N-Ethylaniline (FDB004541) - FooDB. (2010, April 8). Retrieved from [Link]

  • Understanding N-Ethylaniline (CAS 103-69-5): Properties & Industrial Significance. (n.d.). Retrieved from [Link]

  • Solubilities of succinimide in different pure solvents and binary methanol + ethyl acetate solvent mixtures | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • How to purify/recrystallize N-chlorosuccinimide? - ResearchGate. (2014, March 8). Retrieved from [Link]

  • Two-Stage Crystallization Combining Direct Succinimide Synthesis for the Recovery of Succinic Acid From Fermentation Broth - PMC. (n.d.). Retrieved from [Link]

  • News - N-Ethylaniline with CAS 103-69-5. (n.d.). Retrieved from [Link]

  • N-Ethylaniline | C8H11N | CID 7670 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • succinimide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - Beilstein Archives. (2023, January 31). Retrieved from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

  • Separation and determination of aniline and the toluidine, xylidine, ethylaniline, and N-methyltoluidine isomers by gas chromato. (n.d.). Retrieved from [Link]

  • TLC seperation of carboxylix acid, amine, and the amide product : r/chemistry - Reddit. (2020, June 8). Retrieved from [Link]

  • What is the best technique for amide purification? - ResearchGate. (2020, November 2). Retrieved from [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids - MDPI. (n.d.). Retrieved from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. (n.d.). Retrieved from [Link]

  • How to purify succinic acid obtained from synthesis? - Blog. (2025, October 16). Retrieved from [Link]

  • Quantification of aniline and N-methylaniline in indigo - PMC - NIH. (2021, October 26). Retrieved from [Link]

  • Lab Procedure: Recrystallization - LabXchange. (n.d.). Retrieved from [Link]

  • Looking for some advice for purification of diamide : r/Chempros - Reddit. (2020, August 7). Retrieved from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (n.d.). Retrieved from [Link]

  • WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS - WIPO Patentscope. (n.d.). Retrieved from [Link]

  • Infrared Quantitative Analysis Data. CS-144 Determination of N-Ethylaniline in N-Ethyl-N-2-(hydroxyethyl) aniline. (n.d.). Retrieved from [Link]. PerkinElmer.com/Content/Documents/cs-144-determination-of-n-ethylaniline-in-n-ethyl-n-2-hydroxyethyl-aniline.pdf

  • Experiment 3\ Separating Organic Components of a Mixture by Acid/Base Extraction. (n.d.). Retrieved from [Link]

  • Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). (n.d.). Retrieved from [Link]

  • Acid-Base Extraction Tutorial - YouTube. (2020, March 21). Retrieved from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved from [Link]

  • TLC stains. (n.d.). Retrieved from [Link]

  • Exp 6 - Extraction. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of 4-Ethylaniline - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. (n.d.). Retrieved from [Link]

Sources

Troubleshooting poor ionization of succinamides in LC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for LC-MS analysis of succinamide-containing molecules. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the detection and quantification of these compounds. Poor ionization is a common hurdle, often stemming from the unique chemical nature of the succinimide ring. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and resolve these issues effectively.

Troubleshooting Guide: A Systematic Approach

Poor signal intensity for succinamides can be frustrating, but a logical, step-by-step approach can quickly identify the root cause. This guide addresses the most common issues, from mobile phase composition to ion source settings.

Question: My succinamide analyte shows very low signal intensity or is completely undetectable in positive ion mode. Where should I start?

This is the most frequent challenge. Succinimides can be difficult to protonate efficiently due to their chemical structure. The imide proton is only weakly acidic (pKa ≈ 9.5), and the overall molecule may lack a site of high proton affinity or gas-phase basicity[1][2][3][4].

Follow this systematic workflow to diagnose and resolve the issue.

G cluster_0 Phase 1: Mobile Phase & Analyte Chemistry cluster_1 Phase 2: Ion Source Optimization cluster_2 Phase 3: Advanced Strategies A Start: Poor Signal for Succinamide B Q: Is the analyte in its charged form in solution? Check mobile phase pH. A->B C Add Acidic Modifier (e.g., 0.1% Formic Acid) to promote [M+H]+ B->C No/Weak [M+H]+ D Consider Adduct Formation Add Ammonium Formate/Acetate to promote [M+NH4]+ B->D [M+H]+ still weak E Q: Are ionization parameters optimal? Review ESI source settings. C->E D->E F Increase Capillary/Spray Voltage (within stable spray limits) E->F G Optimize Gas Temps & Flow (Drying & Nebulizer Gas) F->G H Adjust Sprayer Position G->H I Q: Is signal still insufficient? Consider alternative approaches. H->I J Promote Metal Adducts (e.g., add Sodium Acetate for [M+Na]+) I->J K Chemical Derivatization (Introduce a charged tag) I->K L Switch Ionization Mode (Try APCI for less polar analytes) I->L M End: Signal Improved J->M K->M L->M

Caption: Systematic workflow for troubleshooting poor succinamide ionization.

Frequently Asked Questions (FAQs)

This section provides direct answers to specific questions, explaining the underlying science and offering actionable protocols.

Q1: Why is my [M+H]+ ion so weak, even with formic acid in the mobile phase?

Answer: While adding an acid like formic acid is a standard first step to lower the mobile phase pH and encourage protonation, succinimides are often not basic enough to be efficiently protonated.[5] The electrospray process is a competition for charge, and if other components in the mobile phase or matrix have a higher proton affinity, they will be ionized preferentially, suppressing the signal of your analyte.[6][7]

Furthermore, the stability of the succinimide ring itself can be an issue, particularly in biological contexts where it can be a transient intermediate of asparagine deamidation or aspartic acid isomerization.[8][9][10] While acidic conditions can help preserve the succinimide form during analysis, the inherent chemical properties may still lead to poor protonation efficiency.[10][11]

Solution: Promote adduct formation. Instead of forcing protonation, it is often more effective to promote the formation of adducts with cations that are readily available in the ESI source.

Protocol: Promoting Ammonium Adduct Formation

This protocol is designed to enhance the signal of weakly basic analytes by forming [M+NH4]+ adducts, which are often more stable and abundant than the corresponding [M+H]+ ion.

Materials:

  • LC-MS Grade Water

  • LC-MS Grade Acetonitrile (or Methanol)

  • Ammonium Formate or Ammonium Acetate (high purity)

Procedure:

  • Prepare the Aqueous Mobile Phase (Solvent A):

    • Create a 10 mM stock solution of ammonium formate in LC-MS grade water.

    • For your working solution, add this stock to your aqueous mobile phase to achieve a final concentration of 2-10 mM. For example, add 10 mL of 10 mM stock to 990 mL of water for a ~0.1 mM final concentration.

    • Rationale: Ammonium ions (NH4+) will now be abundant in the ESI droplets. During desolvation, these ions can form adducts with neutral analyte molecules.[12]

  • Prepare the Organic Mobile Phase (Solvent B):

    • Use pure acetonitrile or methanol. It is generally not necessary to add the salt to the organic phase.

  • Equilibrate the System:

    • Flush the LC system thoroughly with the new mobile phase for at least 15-20 minutes to ensure the column and tubing are fully equilibrated.

  • Optimize MS Acquisition:

    • Set your mass spectrometer to look for the m/z of the expected [M+NH4]+ ion. (Mass of Analyte + 18.03).

    • Acquire data and compare the signal intensity of the ammonium adduct to any [M+H]+ signal observed previously.

AdditiveTypical ConcentrationTarget IonRationale
Formic Acid0.1% (v/v)[M+H]+Lowers pH to promote protonation of basic sites.[13]
Acetic Acid0.1% (v/v)[M+H]+Alternative to formic acid, less acidic.
Ammonium Formate2-10 mM[M+NH4]+Provides a source of ammonium ions for adduct formation.[12][14][15]
Ammonium Acetate2-10 mM[M+NH4]+Similar to ammonium formate, useful at slightly different pH.
Sodium Acetate0.1-1 mM[M+Na]+For analytes that readily form sodium adducts. Use with caution.[12][16]
Q2: I see multiple adducts ([M+H]+, [M+NH4]+, [M+Na]+) in my spectrum, which complicates quantification. How can I consolidate the signal into a single species?

Answer: The presence of multiple adducts is a common issue when analyzing neutral or weakly basic compounds, as they can associate with various cations present in the mobile phase or from the sample matrix (e.g., glass vials, buffers).[14][16] This splits the analyte signal across several m/z values, reducing the sensitivity for any single ion and complicating data analysis.

The key is to control the "ionic environment" of the mobile phase to favor the formation of a single, dominant adduct.

Solution:

  • Favor the Protonated Form: Increase the concentration of the acid (e.g., 0.1-0.2% formic acid) while ensuring no volatile salts (like ammonium or sodium salts) are present. This pushes the equilibrium towards [M+H]+.

  • Favor a Specific Adduct: If the [M+H]+ ion is weak, intentionally add a high concentration of a single adduct-forming salt. For example, using 10 mM ammonium formate will provide an overwhelming excess of NH4+ ions, which should make [M+NH4]+ the predominant species.[12] It is critical to use high-purity reagents and solvents to minimize background sodium and potassium.

G cluster_0 Factors Influencing Ionization cluster_1 Resulting Ions (Competition) ESI_Droplet ESI Droplet (Analyte + Solvent + Ions) Analyte Succinamide (Neutral, M) Proton H+ Ammonium NH4+ Sodium Na+ Suppressor Matrix Suppressor MH [M+H]+ Analyte->MH Protonation MNH4 [M+NH4]+ Analyte->MNH4 Adduct Formation MNa [M+Na]+ Analyte->MNa Adduct Formation Suppressor->MH Competes for charge Suppressor->MNH4 Suppressor->MNa Suppressed Ion Suppression (Reduced Analyte Signal)

Sources

Technical Support Center: Optimizing Column Chromatography of Bis-Amides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of bis-amides. As a class of molecules, bis-amides present unique challenges in column chromatography due to their polarity, potential for strong hydrogen bonding, and varied solubility. This guide is designed by application scientists to provide you with in-depth, field-proven insights to overcome these challenges, moving beyond simple protocols to explain the fundamental principles that govern successful separation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to guide your initial strategy for method development.

Q1: Where do I even begin when developing a separation method for a new bis-amide?

A: Method development should always begin with a thorough characterization of your analyte and a systematic screening process using Thin-Layer Chromatography (TLC).

  • Assess Polarity and Solubility: First, determine the solubility of your crude reaction mixture. Bis-amides can range from moderately polar to highly polar. Test solubility in common chromatography solvents like dichloromethane (DCM), ethyl acetate (EtOAc), methanol (MeOH), and acetonitrile (ACN). This initial assessment will heavily influence your choice of chromatography mode.

  • TLC Screening: TLC is an indispensable tool for quickly scouting for an effective mobile phase.[1] The goal is to find a solvent system where your target bis-amide has a Retention Factor (Rf) of approximately 0.2-0.4.[2] This Rf range typically translates well to column chromatography, ensuring the compound does not elute too quickly (in the solvent front) or remain adsorbed to the stationary phase indefinitely.

  • Start Simple: Begin with common binary solvent systems. For normal-phase, hexane/ethyl acetate is a standard starting point. For more polar bis-amides, dichloromethane/methanol is a powerful alternative.[3]

Q2: Should I use normal-phase or reversed-phase chromatography for my bis-amide?

A: The choice depends primarily on the overall polarity of your bis-amide. Bis-amides contain two polar amide groups, but the nature of the "R" groups connecting and flanking them determines the molecule's overall character.

  • Normal-Phase Chromatography (NPC): This is often the default choice for bis-amides, especially those synthesized in organic solvents. NPC utilizes a polar stationary phase (like silica or alumina) and a non-polar mobile phase.[4][5] If your bis-amide has aliphatic or simple aromatic linkers and is soluble in moderately polar organic solvents like DCM or EtOAc, NPC is an excellent starting point.

  • Reversed-Phase Chromatography (RPC): RPC uses a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5][6] If your bis-amide possesses large, non-polar functionalities (e.g., long alkyl chains, bulky aromatic groups) or is more soluble in polar solvents like methanol or water/ACN mixtures, RPC may provide a better separation. It is the most common mode in analytical HPLC but can be adapted for preparative flash chromatography.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar bis-amides that are poorly retained in RPC, HILIC is a superior alternative. HILIC employs a polar stationary phase (such as an amide-bonded phase) with a mobile phase rich in an organic solvent, like acetonitrile.[7][8] This technique is particularly effective for separating polar compounds.[9]

Workflow: Selecting the Right Chromatography Mode

The following diagram outlines a decision-making process for selecting the appropriate chromatographic mode for your bis-amide purification.

start Start: Crude Bis-Amide Mixture solubility_test Test Solubility start->solubility_test npc_path Soluble in Hexane, DCM, or EtOAc? solubility_test->npc_path Predominantly Organic Solvents rpc_path Soluble in MeOH, ACN, or Water? solubility_test->rpc_path Polar / Aqueous Solvents npc_path->rpc_path No run_npc Pursue Normal-Phase (e.g., Silica, Alumina) npc_path->run_npc Yes hilic_path Poorly soluble in non-polar solvents, Highly soluble in ACN/Water? rpc_path->hilic_path No, but polar run_rpc Pursue Reversed-Phase (e.g., C18) rpc_path->run_rpc Yes hilic_path->run_npc No, try stronger NP conditions run_hilic Consider HILIC (e.g., Amide Column) hilic_path->run_hilic Yes

Caption: Decision tree for chromatography mode selection based on bis-amide solubility.

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, focusing on the underlying scientific causes and providing actionable solutions.

Q3: My peaks are broad and overlapping. How can I improve my resolution?

A: Poor resolution is typically caused by either improper mobile phase strength or column issues. The most powerful tool to fix this is gradient elution.

  • Scientific Rationale: In an isocratic (single solvent composition) elution, compounds with similar polarities will travel through the column at very similar rates, leading to co-elution. A gradient elution, where the mobile phase strength is increased over the course of the run, can dramatically improve separation.[1][10] Initially, a weak mobile phase allows compounds to "park" at the top of the column. As the polarity is gradually increased, each compound begins to move only when the mobile phase is strong enough to displace it, sharpening the peaks and improving resolution between them.[11]

  • Actionable Solutions:

    • Implement a Gradient: If you are using an isocratic system, switch to a gradient. Start with a mobile phase weaker than your TLC condition (e.g., if 80:20 Hexane:EtOAc worked on TLC, start the column at 95:5) and gradually increase to a mobile phase stronger than your TLC condition (e.g., 60:40).

    • Optimize the Gradient Slope: A shallower gradient (a slower increase in the strong solvent) generally provides better resolution, especially for closely eluting compounds.[12] However, this will increase the run time. Experiment to find the optimal balance.

    • Check Column Packing: An improperly packed column with voids or channels will lead to uneven flow and peak broadening.[13] If you suspect this, you may need to repack the column.

Q4: Why are my bis-amide peaks tailing, and how do I get sharp, symmetrical peaks?

A: Peak tailing is a classic sign of secondary, unwanted interactions between your analyte and the stationary phase.

  • Scientific Rationale: The primary cause of peak tailing in normal-phase chromatography is the interaction between basic sites on an analyte and acidic silanol groups (Si-OH) on the surface of silica gel.[14] While amides are not strongly basic, they can still engage in strong hydrogen bonding with these active sites, causing a portion of the analyte molecules to "stick" and elute more slowly, creating a tail.[15]

  • Actionable Solutions:

    • Add a Mobile Phase Modifier: Adding a small amount (0.1-1%) of a competitive agent like triethylamine (for basic compounds) or acetic acid can mask the active silanol sites, preventing your bis-amide from interacting with them and improving peak shape.[16]

    • Use End-Capped or Deactivated Silica: Modern, high-quality silica gels are often "end-capped," meaning the residual silanol groups have been chemically reacted to make them less active. Using this type of stationary phase can significantly reduce tailing.[14][16]

    • Consider an Alternative Stationary Phase: If tailing persists, switch to a less acidic stationary phase. Alumina is a common alternative. For more specialized separations, diol- or cyano-bonded phases can offer different selectivity and reduced silanol activity.[3][4]

Workflow: Troubleshooting Peak Tailing

This flowchart provides a systematic approach to diagnosing and resolving peak tailing.

start Problem: Peak Tailing Observed check_overload Is the column overloaded? start->check_overload reduce_load Reduce Sample Load check_overload->reduce_load Yes add_modifier Add Mobile Phase Modifier (e.g., 0.1% Triethylamine or Acetic Acid) check_overload->add_modifier No reduce_load->add_modifier modifier_works Did it improve? add_modifier->modifier_works change_phase Switch to a Deactivated Stationary Phase (End-capped Silica, Alumina, Diol) modifier_works->change_phase No success Success: Symmetrical Peak modifier_works->success Yes phase_works Did it improve? change_phase->phase_works phase_works->success Yes re_evaluate Re-evaluate Method: Consider alternative mode (e.g., HILIC) phase_works->re_evaluate No

Caption: A logical workflow for diagnosing and fixing peak tailing issues.

Q5: My crude mixture won't dissolve in the non-polar solvent I need to start my column. How can I load my sample?

A: This is a very common problem when purifying polar compounds with a non-polar mobile phase. The solution is to use a technique called "dry loading."

  • Scientific Rationale: Introducing your sample in a strong, highly polar solvent (like pure DCM or MeOH) will disrupt the equilibration at the top of the column, causing band broadening and poor separation. Dry loading avoids this by pre-adsorbing the sample onto a small amount of stationary phase, which is then added to the column.[2]

  • Actionable Solution (See Protocol 4):

    • Dissolve your crude mixture in a suitable solvent (e.g., DCM, MeOH, acetone) in a round-bottom flask.

    • Add a small amount of silica gel to the flask (typically 1-2 times the mass of your crude sample).

    • Thoroughly mix and then remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column and proceed with the elution.

Section 3: Key Experimental Protocols

Protocol 1: Method Development Using Thin-Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane) to make a concentrated solution.

  • Spot Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate. Keep the spot as small as possible.

  • Develop Plate: Place the plate in a developing chamber containing your chosen mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots using a UV lamp. If your compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).

  • Calculate Rf: Measure the distance traveled by your compound and the distance traveled by the solvent front. Calculate the Rf value (Rf = distance of compound / distance of solvent).

  • Optimize: Adjust the mobile phase composition until the Rf of your target bis-amide is ~0.3 and it is well-separated from major impurities.[2]

Protocol 2: Performing a Gradient Elution with a Flash System
  • Select Solvents: Choose a weak solvent (Solvent A, e.g., Hexane) and a strong solvent (Solvent B, e.g., Ethyl Acetate) based on your TLC analysis.

  • Equilibrate Column: Equilibrate the column with 100% Solvent A (or a very low percentage of B, e.g., 2-5%) for at least 5 column volumes.

  • Load Sample: Load your sample using the dry loading method (Protocol 4).

  • Program Gradient: Set up the gradient on your flash chromatography system. A typical linear gradient for method development might be:

    • 0-2 column volumes (CV): Hold at initial %B.

    • 2-12 CVs: Ramp linearly from initial %B to final %B.

    • 12-15 CVs: Hold at final %B to elute all remaining compounds.

  • Run and Collect: Start the run and collect fractions. Monitor the separation using the system's detector (e.g., UV).

  • Analyze: Analyze the collected fractions by TLC to identify those containing your pure product.

Protocol 3: Dry Loading a Sample
  • Dissolve Crude: In a round-bottom flask, dissolve your crude product (e.g., 500 mg) in a minimal amount of a solvent in which it is highly soluble (e.g., 10-20 mL of dichloromethane or methanol).

  • Add Adsorbent: Add silica gel (e.g., 1 g) to the flask.

  • Mix and Evaporate: Swirl the flask to ensure the silica is thoroughly mixed with the solution. Remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of silica gel coated with your sample.

  • Load Column: Pack your chromatography column as usual. Carefully add the dry-loaded silica onto the top of the packed bed, creating a thin, even layer.

  • Top with Sand: Gently add a thin layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.

  • Elute: Carefully add the mobile phase and begin your elution.

References

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase . LCGC International. Available at: [Link]

  • Types of stationary phases in gas chromatography . Phenomenex. Available at: [Link]

  • Different Types of Stationary Phases in Liquid Chromatography . Veeprho. Available at: [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC . Labtech. Available at: [Link]

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography . PMC. Available at: [Link]

  • Gradient Optimization in HPLC . Welch Materials. Available at: [Link]

  • The Secrets of Successful Gradient Elution . LCGC International. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes . LCGC International. Available at: [Link]

  • HPLC Troubleshooting Guide . SCION Instruments. Available at: [Link]

  • GC Column Troubleshooting Guide . Phenomenex. Available at: [Link]

  • Chapter 1 Aspects of Gradient Optimization . Wiley-VCH. Available at: [Link]

  • Modeling the Retention of Neutral Compounds in Gradient Elution RP-HPLC by Means of Polarity Parameter Models . ACS Publications. Available at: [Link]

  • How should I purify a complex, polar, amide reaction mixture? . Biotage. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks . alwsci. Available at: [Link]

  • Peak Tailing in HPLC . Element Lab Solutions. Available at: [Link]

  • Selecting Chromatography Resins for Bispecific Antibody Purification . BioPharm International. Available at: [Link]

  • Chromatographic Columns: The Backbone of Analytical Chemistry . MetwareBio. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC . Veeprho. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC . Phenomenex. Available at: [Link]

  • Sodium bis(trimethylsilyl)amide . Wikipedia. Available at: [Link]

  • Overcoming challenges in bispecific antibody production with chromatography & purification solutions . Innovations in Pharmaceutical Technology (IPT). Available at: [Link]

  • Top tips for boosting chromatography resin performance . Cytiva. Available at: [Link]

  • Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography . PMC. Available at: [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column . Waters. Available at: [Link]

  • Current trends and challenges in the downstream purification of bispecific antibodies . Semantic Scholar. Available at: [Link]

  • Determination of N,N'-ethylenebisstearamide additive in polymer by normal phase liquid chromatography with evaporative light scattering detection . PubMed. Available at: [Link]

  • Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. Available at: [Link]

  • What is the best technique for amide purification? . ResearchGate. Available at: [Link]

  • Mastering Column Chromatography: Techniques and Tips . Chrom Tech, Inc.. Available at: [Link]

  • Several Problems of Flash Column Chromatography . Hawach. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . PMC. Available at: [Link]

  • Removing intermediates from amide coupling? . ResearchGate. Available at: [Link]

  • HPLC Column and Separation and Separation Troubleshooting . Agilent. Available at: [Link]

  • Amide-Bonded BEH HILIC Columns for High Resolution, HPLC-Compatible Separations of N-Glycans . Waters. Available at: [Link]

  • Bis (trimethylsilyl) amide as nitrile precursor . ResearchGate. Available at: [Link]

Sources

Resolving peak tailing of N,N'-Diethyl-N,N'-diphenylsuccinamide in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of N,N'-Diethyl-N,N'-diphenylsuccinamide. This guide is designed for researchers, scientists, and drug development professionals to systematically troubleshoot and resolve peak tailing in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing in reversed-phase HPLC?

Peak tailing for this compound, a neutral compound, is an asymmetric peak distortion where the back half of the peak is elongated.[1] This is typically a symptom of undesirable secondary interactions between the analyte and the stationary phase, or issues related to the HPLC system and sample preparation.

The most common causes include:

  • Secondary Silanol Interactions: The amide groups in your molecule can interact with residual, acidic silanol groups (Si-OH) on the silica-based stationary phase.[2][3] These interactions create a secondary, stronger retention mechanism that causes some analyte molecules to lag behind the main peak, resulting in tailing.[2]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that lead to peak distortion.[4]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (more organic) than the mobile phase, it can cause band broadening and peak distortion.[5][6][7]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause peak dispersion and tailing, especially in modern UHPLC systems.[8][9][10]

Troubleshooting Guide: A Systematic Approach

This guide provides a logical workflow to diagnose and resolve the root cause of peak tailing.

Step 1: Is the Column the Culprit?

The column is the most common source of peak shape issues. This compound, while neutral, possesses two amide moieties. The lone pair electrons on the carbonyl oxygens can form hydrogen bonds with active silanol groups on the silica surface, which are a primary cause of peak tailing.[11]

Q2: How can I diagnose and mitigate silanol interactions?

  • Initial Diagnosis: A quick way to test for silanol interactions is to inject a known problematic basic compound (e.g., pyridine or amitriptyline) under your current method conditions. If it tails severely, your column has significant active silanol sites.

  • Solution 1: Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using a suitable buffer (e.g., 10-20 mM phosphate buffer).[12] At this low pH, most surface silanols are protonated (Si-OH) rather than ionized (Si-O⁻), which significantly reduces their ability to interact with your analyte.[3][13]

  • Solution 2: Use a Modern, High-Purity Column: Older columns, often based on "Type A" silica, have a higher concentration of acidic silanols and trace metal impurities that exacerbate tailing.[2][12] Modern "Type B" silica columns are high-purity, have lower metal content, and are often end-capped to minimize exposed silanols, leading to much better peak shapes for polar and neutral compounds.[2][3]

  • Solution 3: Column Flushing: If the column is contaminated, flushing with a strong solvent sequence can help. A typical sequence for a reversed-phase column is:

    • Water (HPLC Grade)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Return to your mobile phase conditions.

dot graph TD { A[Peak Tailing Observed] --> B{Isolate the Cause}; B --> C[Column Issues]; B --> D[Mobile Phase]; B --> E[Sample/Injection]; B --> F[Hardware];

} end Caption: Troubleshooting workflow for HPLC peak tailing.

Step 2: Is My Mobile Phase Optimized?

Even for a neutral analyte, the mobile phase composition is critical for maintaining the health of the silica-based column and ensuring symmetric peaks.

Q3: My compound is neutral. Why does mobile phase pH matter?

While the analyte itself is not ionizable, the stationary phase is. Silica-based columns are generally stable in a pH range of 2 to 8.[14] Operating at a pH above 8 can cause the silica backbone to dissolve, leading to rapid column degradation and poor peak shape.[15][16] Conversely, operating at a very low pH (<2) can hydrolyze the bonded phase.[14] Maintaining a consistent, buffered pH protects the column and ensures reproducible chromatography.

Step 3: Could the Sample Preparation Be the Issue?

The way you prepare and inject your sample can dramatically affect peak shape.

Q4: How does the sample solvent affect my peak?

Injecting a sample dissolved in a solvent that is significantly stronger than your mobile phase is a common cause of peak distortion.[5][17] For reversed-phase chromatography, this means a solvent with a higher percentage of organic modifier. The strong solvent carries the analyte band too quickly at the column inlet, causing it to spread out before the separation begins.[6][7]

  • Best Practice: Always try to dissolve your sample in the initial mobile phase composition.[18] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample, and keep the injection volume to a minimum.[19]

Q5: Could I be overloading the column?

Yes. Injecting too much sample mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to broadened, tailing, or fronting peaks.[8]

  • Protocol: Diagnosing Overload

    • Prepare a series of dilutions of your sample (e.g., 100%, 50%, 25%, 10%).

    • Inject the same volume of each dilution.

    • Observe the peak shape. If the tailing factor improves significantly at lower concentrations, you are likely experiencing mass overload.

    • Solution: Reduce the concentration of your sample or decrease the injection volume.[18]

Summary of Troubleshooting Strategies

Potential CauseDiagnostic TestProposed SolutionScientific Rationale
Secondary Silanol Interactions Inject a basic probe compound.Lower mobile phase pH to 2.5-3.0. Use a modern, end-capped Type B silica column.Protonating silanols (Si-OH) prevents ionic interactions with analyte's polar groups.[3][13] High-purity silica has fewer active sites.[2]
Sample Solvent Mismatch Compare sample solvent to mobile phase.Dissolve the sample in the initial mobile phase.Prevents band broadening at the column inlet caused by a solvent plug that is stronger than the eluent.[6][7][19]
Column Overload (Mass/Volume) Inject serial dilutions of the sample.Reduce sample concentration and/or injection volume.Avoids saturating the stationary phase, which leads to a non-linear partition isotherm and peak distortion.[8]
Extra-Column Volume Observe peak broadening, especially for early eluting peaks.Use shorter, smaller internal diameter tubing. Ensure fittings are zero-dead-volume.Minimizes the dispersion of the analyte band in the system's plumbing outside of the column.[9][10][20]
Column Contamination Observe gradual peak shape degradation over time.Flush the column with a strong solvent sequence. Use a guard column.Removes strongly retained matrix components. A guard column protects the analytical column from contamination.[4]

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved February 13, 2026, from [Link]

  • LoBrutto, R., et al. (2001). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 913(1-2), 173-187. Retrieved February 13, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 13, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved February 13, 2026, from [Link]

  • ROTTIGNI. (2024). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Retrieved February 13, 2026, from [Link]

  • Phenomenex. (n.d.). Column Volume and Extra-Column Volume. Retrieved February 13, 2026, from [Link]

  • Kirkland, J. J., et al. (1995). High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns. Journal of Chromatography A, 691(1-2), 3-19. Retrieved February 13, 2026, from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 13, 2026, from [Link]

  • CHROMacademy. (n.d.). HPLC Troubleshooting Video - Peak Tailing. Retrieved February 13, 2026, from [Link]

  • Sci-Hub. (n.d.). High pH mobile phase effects on silica-based reversed-phase high-performance liquid chromatographic columns. Retrieved February 13, 2026, from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved February 13, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. Retrieved February 13, 2026, from [Link]

  • Shimadzu Corporation. (2017). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved February 13, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved February 13, 2026, from [Link]

  • Shimadzu Corporation. (2023). Important Hints for Daily Use of HPLC3. Abnormal peak shape (Effect of sample solvent and others). Retrieved February 13, 2026, from [Link]

  • Kirkland, J. J., et al. (1996). Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 728(1-2), 259-270. Retrieved February 13, 2026, from [Link]

  • LCGC International. (n.d.). Extracolumn Effects. Retrieved February 13, 2026, from [Link]

  • Advanced Materials Technology. (n.d.). How to Minimize Extra Column Volume. Retrieved February 13, 2026, from [Link]

  • Waters Corporation. (2021). Assessing the Impact of Increased Pre-Column System Volume on Peak Shape for High Organic Diluent Samples Using UHPLC. Retrieved February 13, 2026, from [Link]

  • Chromatography Forum. (2013). High pH applications on silica-based columns. Retrieved February 13, 2026, from [Link]

  • LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. Retrieved February 13, 2026, from [Link]

  • Element. (n.d.). Silica for HPLC Stationary Phases. Retrieved February 13, 2026, from [Link]

  • Phenomenex. (n.d.). Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. Retrieved February 13, 2026, from [Link]

Sources

Technical Support Center: Overcoming Low Bioavailability of N,N'-Diethyl-N,N'-diphenylbutanediamide (DEDPB)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N,N'-Diethyl-N,N'-diphenylbutanediamide (DEDPB). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. Here, we synthesize foundational knowledge with actionable troubleshooting protocols to help you navigate and overcome common experimental hurdles.

Part 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental questions regarding DEDPB and the nature of its bioavailability challenges.

Q1: What is N,N'-Diethyl-N,N'-diphenylbutanediamide (DEDPB), and why is its oral bioavailability expected to be low?

A1: N,N'-Diethyl-N,N'-diphenylbutanediamide is a succinamide derivative. While specific experimental data for this exact molecule is sparse in public literature, its chemical structure—characterized by a large, non-polar surface area with two phenyl and two ethyl groups—strongly suggests it is a highly lipophilic (fat-loving) and hydrophobic (water-fearing) compound. Such molecules are often classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

The primary reasons for its expected low oral bioavailability are:

  • Poor Aqueous Solubility: Its large hydrocarbon structure makes it difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract.[1][2] Dissolution is a prerequisite for absorption; if the drug doesn't dissolve, it cannot be absorbed into the bloodstream.[3]

  • Potential for High First-Pass Metabolism: The liver is the primary site of drug metabolism. Lipophilic compounds are often extensively metabolized by hepatic enzymes (like the Cytochrome P450 family) before they can reach systemic circulation, a phenomenon known as the "first-pass effect."[4]

  • Possible Efflux by Transporters: The intestinal wall contains efflux pumps, such as P-glycoprotein (P-gp), which act as a defense mechanism by actively pumping foreign substances back into the GI lumen, thereby reducing net absorption.[5][6][7][8]

Q2: How is oral bioavailability (F%) determined, and what are the key parameters?

A2: Oral bioavailability (F%) represents the fraction of an orally administered drug dose that reaches the systemic circulation unchanged.[3] It is a critical pharmacokinetic parameter determined through in vivo studies, typically in animal models like rats or mice.[4][9][10]

The process involves two main steps:

  • Intravenous (IV) Administration: A dose is administered directly into the bloodstream. This serves as the 100% bioavailability reference, as it bypasses absorption barriers.

  • Oral (PO) Administration: The same dose (or an adjusted equivalent) is administered orally.

Blood samples are collected over time for both routes, and the drug concentration is measured. The key parameters derived from the resulting concentration-time curves are:

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Cmax: The maximum observed drug concentration in the blood.

  • Tmax: The time at which Cmax is reached.

Bioavailability (F%) is then calculated using the formula:

F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

A low F% value confirms a bioavailability challenge that needs to be addressed through formulation strategies.

Q3: What are the primary barriers to oral drug absorption that formulation strategies aim to overcome?

A3: The journey of an oral drug from administration to the bloodstream is fraught with obstacles. Formulation science aims to overcome these barriers systematically.

cluster_GI Gastrointestinal Tract cluster_Systemic Systemic Circulation cluster_Liver Liver (First-Pass Metabolism) A 1. Drug in Dosage Form B 2. Dissolution (Drug in Solution) A->B Dissolution Rate C 3. Permeation (Drug in Enterocyte) B->C Permeability X1 Solubility Barrier B->X1 E 4. Portal Vein Transport C->E X2 Permeability Barrier (e.g., P-gp Efflux) C->X2 D 5. Drug in Bloodstream E->D Survival F Metabolites E->F Metabolism X3 Metabolic Barrier E->X3 Start Start: Low Bioavailability of DEDPB Char Physicochemical Characterization (Solubility, LogP, Crystal Form) Start->Char Diag Problem Diagnosis Char->Diag Sol_Prob Poor Solubility / Dissolution Diag->Sol_Prob Solubility-Limited Perm_Prob Poor Permeability / Efflux Diag->Perm_Prob Permeability-Limited ASD Strategy: Amorphous Solid Dispersion (ASD) Sol_Prob->ASD LBDDS Strategy: Lipid-Based System (LBDDS/SEDDS) Sol_Prob->LBDDS Caco2_Test In Vitro Permeability Testing (PAMPA / Caco-2) Perm_Prob->Caco2_Test Diss_Test In Vitro Dissolution Testing ASD->Diss_Test LBDDS->Diss_Test Opt Formulation Optimization LBDDS->Opt Perm_Enh Strategy: Incorporate P-gp Inhibiting Excipients Perm_Enh->LBDDS Diss_Test->Opt Caco2_Test->Perm_Enh PK In Vivo Pharmacokinetic (PK) Study in Rodents Opt->PK Lead Formulation End Goal: Improved Bioavailability (F%) PK->End

Caption: Rational Workflow for Bioavailability Enhancement.

Protocol: Confirmatory Oral Pharmacokinetic Study in Rodents

  • Study Design: Use a sufficient number of animals (e.g., male Sprague-Dawley rats, n=3-5 per group) for statistical power. The study should include at least two arms: the optimized DEDPB formulation and a simple suspension of the unformulated drug as a control. An IV dose group is required to calculate absolute bioavailability. 2[4][11][12]. Dosing: Administer the formulations via oral gavage at a predetermined dose. Administer the IV dose via the tail vein.

  • Blood Sampling: Collect blood samples at specified time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) into tubes containing an anticoagulant.

  • Sample Processing & Analysis: Centrifuge the blood to separate the plasma. Analyze the concentration of DEDPB in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate the key PK parameters (AUC, Cmax, Tmax) for each group.

References

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Amorphous solid dispersions: a review of their use in drug delivery. Taylor & Francis Online. [Link]

  • Ekins, S., & Kim, R. B. (2018). Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein. PMC. [Link]

  • Fromm, M. F. (2000). Role of P-glycoprotein in drug disposition. PubMed. [Link]

  • Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]

  • Frontiers. (n.d.). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. [Link]

  • Pharmaceutical Technology. (2013). Solving Poor Solubility with Amorphous Solid Dispersions. [Link]

  • Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Walsh Medical Media. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. [Link]

  • Taylor & Francis Online. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. [Link]

  • ResearchGate. (2025). Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview. [Link]

  • Wikipedia. (n.d.). Parallel artificial membrane permeability assay. [Link]

  • American Pharmaceutical Review. (2020). Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs. [Link]

  • PMC. (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]

  • CD Formulation. (n.d.). Self-emulsifying Drug Delivery System for Nanoformulations. [Link]

  • PubMed. (1998). P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. [Link]

  • UQ eSpace. (n.d.). P-glycoprotein and its role in drug-drug interactions. [Link]

  • Bienta. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Taylor & Francis Online. (2025). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • Pharma Focus Asia. (n.d.). Lipid Based Drug Delivery Systems. [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • PubMed. (2024). Amorphous solid dispersion to facilitate the delivery of poorly water-soluble drugs: recent advances on novel preparation processes and technology coupling. [Link]

  • Semantic Scholar. (n.d.). Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview. [Link]

  • MDPI. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • MDPI. (n.d.). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. [Link]

  • Testbook. (2026). What is the role of P-glycoprotein in drug absorption?. [Link]

  • Monash University. (1997). Formulation of self-emulsifying drug delivery systems. [Link]

  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions. [Link]

  • PMC. (n.d.). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. [Link]

  • Patsnap Synapse. (2025). How to improve the bioavailability of a drug?. [Link]

  • Pharmaceutical Technology. (2006). Self-Emulsifying Drug Delivery Systems. [Link]

  • ResearchGate. (n.d.). Strategies to improve solubility and bioavailability of lipophilic drugs.. [Link]

  • Springer Link. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • MDPI. (2023). Recent Advances in Improving the Bioavailability of Hydrophobic/Lipophilic Drugs and Their Delivery via Self-Emulsifying Formulations. [Link]

  • ResearchGate. (n.d.). Self-Emulsifying Drug Delivery Systems (SEDDS): An Update from Formulation Development to Therapeutic Strategies. [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies. [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. [Link]

  • ResearchGate. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • YouTube. (2023). preclinical in vivo PK studies & allometric scaling. [Link]

  • Dove Medical Press. (2020). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. [Link]

  • Solubility of Things. (n.d.). DEET. [Link]

Sources

Technical Support Center: Stability of N,N'-Diethyl-N,N'-diphenylsuccinamide (DEDPSA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N,N'-Diethyl-N,N'-diphenylsuccinamide (DEDPSA) is a lipophilic tertiary diamide.[1][2] In the context of drug development and analytical chemistry, it is frequently encountered as a model compound for peptide bond stability or as a stabilizer in polymeric matrices.[2]

Users often confuse DEDPSA with Centralite I (a urea derivative).[1][2] DEDPSA contains a succinyl core (


), which imparts distinct hydrolytic properties compared to ureas.[1][2]
PropertyValueImplication for Aqueous Stability
CAS Number 606-36-0Unique identifier (distinct from Centralite I).[1][2]
Structure Tertiary DiamideHigh steric hindrance; resistant to hydrolysis.[1][2]
Hydrophobicity High (LogP ~3.5–4.0 est.)[2]Insoluble in pure water. Requires co-solvents.[1][2]
pKa N/A (Non-ionizable)pH affects stability (catalysis) but not solubility.[1][2]

Solubility & Preparation (The "Gatekeeper" Issue)

Current Status: The most frequent user ticket regarding DEDPSA is not chemical degradation, but physical precipitation .[2]

Troubleshooting: "Why is my solution cloudy?"

DEDPSA is virtually insoluble in pure aqueous media.[1][2] If you observe cloudiness immediately upon mixing, you are seeing physical precipitation, not chemical instability.[1][2]

Recommended Solvent Systems

To maintain stability in aqueous-based assays (e.g., cell media, enzymatic buffers), you must use a miscibility bridge.[1][2]

Solvent SystemMax Aqueous RatioStability RatingNotes
100% Water 0%Fail Immediate precipitation.[1][2]
DMSO / Water 95:5 to 50:50High Best for stock solutions (up to 100 mM).[1][2]
Acetonitrile / Water 60:40Medium Good for HPLC; volatile.[1][2]
Methanol / Water 50:50Medium Risk of transesterification at high T/pH.[1][2]
Protocol: Preparation of a Stable 1 mM Working Solution
  • Weigh: 32.4 mg of DEDPSA.

  • Dissolve: Add 10 mL of pure DMSO (Stock = 10 mM). Vortex until clear.

  • Dilute: Slowly add 1 mL of Stock to 9 mL of pre-warmed (37°C) aqueous buffer while vortexing.

    • Critical: Adding water to DMSO (exothermic) prevents local high-water concentrations that cause precipitation.[1][2]

Chemical Stability: Hydrolysis Pathways

Core Insight: DEDPSA is kinetically stable at neutral pH (pH 6–8) due to the steric bulk of the N-ethyl and N-phenyl groups, which shield the carbonyl carbon from nucleophilic attack.[1] Significant degradation typically requires extreme pH (<2 or >10) and elevated temperatures .[2]

Degradation Mechanism

The primary degradation pathway is Amide Hydrolysis , yielding N-ethylaniline and Succinic Acid.[1][2]

Hydrolysis DEDPSA DEDPSA (Intact Diamide) Inter Tetrahedral Intermediate DEDPSA->Inter H2O / H+ or OH- (Slow Step) Products Degradation Products Inter->Products C-N Bond Cleavage SubProd1 2x N-Ethylaniline Products->SubProd1 SubProd2 Succinic Acid Products->SubProd2

Figure 1: Hydrolytic degradation pathway of DEDPSA.[1][2] Under standard laboratory conditions, the "Slow Step" is kinetically hindered.[1]

Stability Data Matrix (Estimated)

Based on tertiary amide kinetics [1, 2].

ConditionpHTemperatureHalf-Life (

)
Recommendation
Storage N/A-20°C> 2 YearsStore solid or in 100% DMSO.[1][2]
Physiological 7.437°C> 6 MonthsStable for cell culture/assays.[1][2]
Acidic Stress 1.237°C~ 2–4 WeeksStable for gastric simulation.[1][2]
Forced Acid 1.080°C< 24 HoursUse for forced degradation.
Basic Stress 12.037°C~ 1 WeekUnstable; avoid prolonged exposure.[1][2]

Analytical Troubleshooting (HPLC)

Issue: "I see ghost peaks or low recovery."

Diagnosis:

  • Low Recovery: Usually adsorption to plasticware or precipitation, not degradation.[1][2] DEDPSA is sticky.[1][2] Use glass vials.

  • Ghost Peaks: Often impurities from the N-ethylaniline synthesis precursor if the material is low grade.[1][2]

Validated HPLC Method Parameters

To confirm stability, use this Reverse-Phase method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 50% B to 90% B over 10 mins. (DEDPSA is very non-polar; it elutes late).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Strong absorption from 2 phenyl rings).[1][2]

  • Retention Time: Expect DEDPSA to elute at high organic % (approx. 8–9 min in this gradient).

Self-Validation Protocol: Forced Degradation

Do not rely solely on literature. Validate the stability in your specific matrix using this stress test.

Step 1: Preparation Prepare a 100 µM DEDPSA solution in 50:50 DMSO:1M HCl (Acid Stress) and 50:50 DMSO:Water (Control).[1][2]

Step 2: Incubation Heat both vials to 80°C for 4 hours .

Step 3: Analysis Inject both samples into the HPLC system described above.

Step 4: Interpretation Logic Use the decision tree below to interpret results.

Troubleshooting Start Analyze HPLC Chromatogram (80°C Acid Stress) PeakLoss Is Main Peak Area < 90% of Control? Start->PeakLoss YesLoss Yes PeakLoss->YesLoss NoLoss No PeakLoss->NoLoss NewPeaks Are there new peaks @ early retention time? YesLoss->NewPeaks Stable Result: Compound is Stable under these conditions NoLoss->Stable Yes Yes NewPeaks->Yes No No NewPeaks->No Hydrolysis Confirmed: Hydrolysis (Check for N-Ethylaniline) Precipitation Issue: Precipitation/Adsorption (Not Chemical Instability) Yes->Hydrolysis No->Precipitation

Figure 2: Decision tree for interpreting stability data.[1][2] Loss of peak area without new peaks suggests physical loss (precipitation), not chemical breakdown.[1]

Frequently Asked Questions (FAQ)

Q: Can I autoclave DEDPSA solutions? A: No. While chemically stable enough to survive brief heating, the high temperature (121°C) combined with aqueous steam will likely drive hydrolysis and, more importantly, cause the compound to crash out of solution or adsorb to the container walls. Filter sterilize (0.22 µm PTFE filter) instead.

Q: Is DEDPSA light sensitive? A: Generally, no. Unlike primary anilines, the amide linkage stabilizes the nitrogen. However, if hydrolysis occurs, the liberated N-ethylaniline is sensitive to oxidation and light (turning brown).[1][2] If your solution turns yellow/brown, degradation has occurred.[1][2]

Q: Why does the literature refer to it as a "Stabilizer"? A: In propellant chemistry, DEDPSA (and Centralites) acts as a scavenger for acidic decomposition products (NOx) [3].[2] It sacrifices itself to neutralize acid, preventing autocatalytic runaway.[1][2] In your inert aqueous buffer, it remains stable because there are no NOx species to consume it.[1][2]

References

  • Guthrie, J. P. (1991).[1][2] Hydrolysis of esters and amides: pH dependence and substituent effects. Journal of the American Chemical Society.[2]

  • O'Connor, C. (1970).[1][2] Acidic hydrolysis of amides.[1][2][3] Quarterly Reviews, Chemical Society.[1][2] (Establishes the kinetic stability of tertiary amides vs. primary).

  • Trzcinski, W. A., & Cudzilo, S. (2019).[1][2] Stabilizers in Propellants: Mechanisms and Stability. Propellants, Explosives, Pyrotechnics.[1][2] (Contextualizes DEDPSA's role as an acid scavenger). [1][2]

  • PubChem. (2025).[1][2] Compound Summary: this compound.[1][2] National Library of Medicine.[1][2]

Sources

Technical Support Center: Minimizing Side Reactions in Succinyl-Chloride-Amidation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for succinyl chloride amidation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges encountered during the amidation of succinyl chloride and provide detailed, field-proven troubleshooting strategies. Our focus is on understanding the causality behind experimental choices to empower you to optimize your reaction outcomes.

Introduction: The Challenge of a Difunctional Reagent

Succinyl chloride is a highly reactive, difunctional acyl chloride, making it an excellent building block for a variety of molecules, including polymers and specialized pharmaceutical intermediates.[1] However, its bifunctionality is also the primary source of challenges, leading to a range of potential side reactions. Controlling the reaction to favor the desired mono- or di-amidation product requires a nuanced understanding of the reaction kinetics and thermodynamics. This guide will walk you through the most common side reactions and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction is producing a significant amount of insoluble polymer. How can I prevent this?

Answer: Polymerization is arguably the most common side reaction when working with difunctional reagents like succinyl chloride and diamines.[1][2] It occurs when both acyl chloride groups of succinyl chloride react with difunctional amines, leading to the formation of long-chain polyamides.[1]

Root Causes & Mechanism:
  • Stoichiometry: Using a 1:1 molar ratio of succinyl chloride to a diamine is a classic recipe for polyamide synthesis.[1]

  • Rate of Addition: Rapid addition of one reagent to the other creates localized areas of high concentration, promoting chain growth.

  • Reaction Conditions: Elevated temperatures can increase the rate of polymerization.

Troubleshooting & Mitigation Protocol:

To favor the formation of a simple diamide over a polyamide, the key is to control the stoichiometry and addition rate.

Protocol: High-Dilution Conditions to Favor Diamide Formation

  • Setup: In two separate addition funnels, prepare solutions of your amine (2.2 equivalents) in a suitable aprotic solvent (e.g., DCM, THF) and succinyl chloride (1.0 equivalent) in the same solvent.[3]

  • Reaction Vessel: To a reaction flask containing a large volume of the same solvent (to ensure high dilution), begin slowly and simultaneously adding both the amine and succinyl chloride solutions with vigorous stirring.

  • Temperature Control: Maintain the reaction at a low temperature (0 °C to -15 °C) to slow down the reaction rate and minimize polymerization.[4]

  • Base: Ensure the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), at a stoichiometry of at least 2.2 equivalents to neutralize the HCl byproduct.[3][5] The base is crucial to drive the reaction equilibrium towards the amide product.[6][7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Once the succinyl chloride has been consumed, proceed with your workup.

FAQ 2: I am observing a significant amount of a cyclic byproduct, likely succinimide. What causes this and how can I avoid it?

Answer: Succinimide formation is an intramolecular side reaction that is particularly prevalent when attempting to synthesize a mono-amide of succinic acid. The initially formed succinamic acid intermediate can cyclize, especially under certain conditions.

Root Causes & Mechanism:
  • Intramolecular Cyclization: The terminal carboxylic acid of the mono-amidation product can be activated (e.g., by coupling agents or high temperatures) and subsequently attacked by the amide nitrogen to form a five-membered succinimide ring.[8][9]

  • Elevated Temperatures: Heating the reaction mixture can provide the activation energy needed for this intramolecular cyclization to occur.[10]

  • Extended Reaction Times: Leaving the reaction for prolonged periods, even at room temperature, can lead to increased succinimide formation.

Troubleshooting & Mitigation Strategy:

The key to avoiding succinimide formation is to use conditions that favor the intermolecular reaction over the intramolecular one and to avoid conditions that promote cyclization.

  • Low Temperature: Perform the reaction at 0 °C or below to disfavor the cyclization pathway.[4]

  • Choice of Base: Use a non-nucleophilic amine base like TEA or DIEA. Stronger bases could deprotonate the amide nitrogen, potentially facilitating cyclization.

  • Immediate Di-amidation: If the desired product is the di-amide, adding the second amine equivalent promptly after the formation of the mono-amide can outcompete the cyclization reaction.

  • Avoid Overheating During Workup: During solvent removal or purification, avoid excessive heat, which can promote cyclization of any remaining mono-amide intermediate.

FAQ 3: My primary amine is being di-acylated by two molecules of succinyl chloride. How can I control the reaction to favor mono-acylation?

Answer: While less common than polymerization with diamines, a single primary amine can be acylated by two molecules of succinyl chloride, especially if the amine is used as the limiting reagent.

Root Causes & Mechanism:
  • Stoichiometry: An excess of succinyl chloride relative to the primary amine will drive the reaction towards di-acylation.

  • Reactivity: The initially formed secondary amide is still nucleophilic and can react with a second molecule of the highly reactive succinyl chloride.

Troubleshooting & Mitigation Protocol:

Protocol: Inverse Addition for Mono-Amidation

  • Setup: In an addition funnel, place your solution of succinyl chloride (1.0 equivalent) in an aprotic solvent.

  • Reaction Vessel: In the reaction flask, dissolve your primary amine (at least 2.2 equivalents to also act as a base, or 1.1 equivalents with 1.1 equivalents of a non-nucleophilic base) in a suitable solvent.

  • Slow Addition: Cool the amine solution to 0 °C and slowly add the succinyl chloride solution dropwise. This ensures that the succinyl chloride is always the limiting reagent in the reaction mixture.

  • Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop the addition once the starting amine is consumed or the desired product formation is maximized.

Data Summary: Key Reaction Parameters

For ease of reference, the following table summarizes the recommended starting points for key reaction parameters to minimize common side reactions.

ParameterTo Minimize PolymerizationTo Minimize Succinimide FormationTo Minimize Di-acylation
Stoichiometry Use a slight excess of the amine (e.g., 2.2 eq. amine to 1.0 eq. succinyl chloride for diamide)Use a 1:1 ratio for mono-amide, but proceed to the next step quickly if a di-amide is the goalUse an excess of the amine (e.g., >2 eq. amine to 1.0 eq. succinyl chloride)
Addition Mode Slow, simultaneous addition of both reagents to a large volume of solventStandard addition of succinyl chloride to the amineSlow, dropwise addition of succinyl chloride to the amine solution (inverse addition)
Temperature Low temperature (0 °C to -15 °C)Low temperature (≤ 0 °C)Low temperature (0 °C)
Solvent Aprotic, non-polar to moderately polar (DCM, THF)Aprotic (DCM, THF, Acetonitrile)Aprotic (DCM, THF)
Base Non-nucleophilic (TEA, DIEA), ≥ 2.2 equivalentsNon-nucleophilic (TEA, DIEA), 1.1 equivalents for mono-amideNon-nucleophilic (TEA, DIEA) or excess primary amine

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the desired amidation pathway versus the common side reaction pathways.

Diagram 1: Desired Amidation vs. Polymerization

G cluster_0 Desired Diamide Formation cluster_1 Side Reaction: Polymerization A Succinyl Chloride C Diamide Product A->C + Amine (fast) B 2x Primary Amine B->C D Succinyl Chloride F Polyamide Chain D->F + Diamine E Diamine E->F G Further Polymerization F->G + Succinyl Chloride, + Diamine

Caption: Desired diamide formation versus the polymerization side reaction.

Diagram 2: Mono-Amidation vs. Succinimide Formation

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway start Succinyl Chloride + Amine mono_amide Mono-Amide Intermediate (Succinamic Acid) start->mono_amide di_amide Desired Di-Amide Product mono_amide->di_amide + 2nd Amine (Intermolecular) succinimide Succinimide Byproduct mono_amide_side Mono-Amide Intermediate mono_amide_side->succinimide Heat or Time (Intramolecular Cyclization)

Sources

Technical Support Center: Purification of N,N'-Diethyl-N,N'-diphenylsuccinamide from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N,N'-Diethyl-N,N'-diphenylsuccinamide. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound within complex botanical matrices. Here, we will address common challenges and provide in-depth troubleshooting advice to ensure the successful isolation and purification of your target molecule.

I. Frequently Asked Questions (FAQs)

This section covers fundamental questions about the purification of this compound from plant extracts.

Q1: What are the key chemical properties of this compound that influence its purification from plant matrices?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. It is a neutral, relatively non-polar amide with a molecular weight of 324.42 g/mol .[1] Its amide functional groups are non-ionizable under typical chromatographic conditions, which distinguishes it from acidic or basic compounds in a plant extract.[2] This neutrality is a key factor to exploit during separation from ionizable plant components like alkaloids and phenolic acids. The diphenyl and diethyl substitutions contribute to its hydrophobicity, suggesting good solubility in organic solvents and strong retention on reversed-phase chromatographic media.

Q2: What are the primary challenges when extracting this compound from plant material?

A2: The main challenge lies in the complexity of the plant matrix itself. Plant extracts are intricate mixtures containing a wide array of compounds, including pigments (like chlorophylls and carotenoids), lipids, waxes, sugars, and a diverse range of secondary metabolites (e.g., alkaloids, flavonoids, terpenes). These co-extractives can interfere with the isolation and quantification of the target analyte in several ways:

  • Matrix Effects in LC-MS Analysis: Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate quantification.[3][4]

  • Chromatographic Interferences: High concentrations of co-extractives can overload the analytical column, causing peak broadening, tailing, and co-elution with the target analyte.

  • Reduced Extraction Efficiency: The target compound may have strong interactions with matrix components, hindering its complete extraction into the initial solvent.

Q3: Which initial extraction solvent is recommended for isolating this compound from plant tissue?

A3: Given the non-polar nature of this compound, a solvent of medium to low polarity is generally a good starting point. Solvents like ethyl acetate, dichloromethane, or a mixture of hexane and ethyl acetate are often effective. A common strategy is to perform a sequential extraction, starting with a non-polar solvent like hexane to remove highly non-polar compounds such as lipids and waxes, followed by extraction with a more polar solvent like ethyl acetate to recover the target amide. The choice of solvent should also consider the overall composition of the plant matrix to minimize the co-extraction of interfering substances.

Q4: What is the most suitable Solid-Phase Extraction (SPE) strategy for cleaning up a plant extract containing this compound?

A4: A multi-step SPE approach is often necessary for effective cleanup. A common and effective strategy involves using a normal-phase sorbent followed by a reversed-phase sorbent.

  • Normal-Phase SPE: Use a silica or diol-based cartridge. The crude extract, dissolved in a non-polar solvent (e.g., hexane/ethyl acetate), is loaded onto the cartridge. Polar interferences will be strongly retained, while the less polar this compound can be eluted with a solvent of intermediate polarity. This step is excellent for removing highly polar compounds like sugars and organic acids.

  • Reversed-Phase SPE: A C18 or polymeric reversed-phase sorbent is ideal for the second step.[5] The fraction containing the analyte from the normal-phase SPE is then loaded (after solvent exchange to a polar solvent) onto the reversed-phase cartridge. The non-polar this compound will be retained, while more polar impurities are washed away. The target compound can then be eluted with a stronger, less polar solvent like acetonitrile or methanol.

This two-step process provides a significant increase in the purity of the final sample.

Q5: Can Liquid-Liquid Extraction (LLE) be effectively used for the purification of this compound?

A5: Yes, Liquid-Liquid Extraction (LLE) is a valuable technique, particularly for removing acidic and basic impurities.[6][7] Since this compound is a neutral amide, its solubility will not be significantly affected by changes in the aqueous phase pH.[2] This allows for the following separation strategy:

  • Dissolve the crude extract in an organic solvent (e.g., ethyl acetate) that is immiscible with water.

  • Wash the organic layer with an acidic aqueous solution (e.g., dilute HCl) to protonate and extract basic compounds (like alkaloids) into the aqueous phase.

  • Subsequently, wash the organic layer with a basic aqueous solution (e.g., dilute NaOH) to deprotonate and extract acidic compounds (like phenolic acids and carboxylic acids) into the aqueous phase.

  • The this compound will remain in the organic layer, which can then be dried and concentrated.

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification workflow.

Problem 1: Low Recovery of this compound After Initial Extraction.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Extraction Solvent The solvent may be too polar or too non-polar to efficiently solubilize the target compound from the plant matrix.Systematically test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, and mixtures thereof). Analyze a small aliquot of each extract to determine the optimal solvent for recovery.
Insufficient Extraction Time/Agitation The solvent may not have had enough time or physical contact to penetrate the plant material and dissolve the analyte.Increase the extraction time and/or use techniques like sonication or vortexing to improve the extraction efficiency. For dried plant material, ensure it is finely ground to maximize surface area.
Analyte Degradation The compound may be susceptible to degradation by enzymes present in the plant matrix or due to exposure to heat or light during extraction.Perform the extraction at a lower temperature (e.g., on an ice bath). Consider adding antioxidants to the extraction solvent if oxidative degradation is suspected. Minimize exposure to direct light.
Strong Analyte-Matrix Interactions The target compound may be strongly bound to cellular components within the plant matrix.Consider using a more disruptive extraction method, such as pressurized liquid extraction (PLE) or supercritical fluid extraction (SFE), if available.
Problem 2: Poor Purity of this compound After SPE Cleanup.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incorrect SPE Sorbent Choice The selected sorbent may not have the appropriate chemistry to effectively retain either the analyte or the interfering compounds.Re-evaluate the SPE strategy based on the properties of your target and the suspected impurities. For a neutral, non-polar compound like this compound, a combination of normal-phase and reversed-phase SPE is often effective.
Inadequate Wash Steps The wash solvent may be too weak to remove interfering compounds or too strong, causing premature elution of the analyte.Optimize the wash solvent strength. Analyze the wash fractions to ensure that you are not losing your target compound. A stepwise gradient of wash solvents can be more effective than a single wash.
Sample Overload Exceeding the binding capacity of the SPE cartridge will lead to breakthrough of both the analyte and impurities.Reduce the amount of crude extract loaded onto the cartridge or use a larger SPE cartridge with a higher sorbent mass.
Inappropriate Elution Solvent The elution solvent may be too weak to fully recover the analyte from the sorbent or so strong that it also elutes strongly retained impurities.Test a range of elution solvents and volumes. A stepwise elution with increasing solvent strength can help to fractionate the eluate and isolate the target compound from closely related impurities.
Problem 3: Inconsistent Quantification Results in LC-MS Analysis.

Possible Causes & Solutions:

Potential Cause Explanation Recommended Solution
Matrix Effects Co-eluting compounds from the plant matrix are suppressing or enhancing the ionization of the target analyte in the MS source.[3][4]Matrix-Matched Calibration: Prepare calibration standards in a blank plant extract that has been processed in the same way as the samples. This helps to compensate for consistent matrix effects.[8] Standard Addition: Spike known amounts of the analyte into the sample extracts to create a calibration curve within the sample matrix. This is a robust method but is more labor-intensive. Isotope-Labeled Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard. This is the most effective way to correct for matrix effects and variations in sample preparation and instrument response.
Insufficient Chromatographic Separation The analyte is co-eluting with an isobaric interference (a compound with the same mass).Optimize the LC method. This may involve changing the mobile phase composition, gradient profile, or using a different stationary phase to achieve better separation.
Analyte Instability in Final Extract The purified analyte may be degrading in the final solvent before analysis.Analyze the samples as quickly as possible after preparation. If storage is necessary, investigate the stability of the analyte at different temperatures and in different solvents. Consider storing extracts at -20°C or -80°C.

III. Experimental Protocols & Visualizations

Workflow for Purification and Analysis

The following diagram illustrates a general workflow for the purification of this compound from a plant matrix.

Purification_Workflow cluster_extraction Initial Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis Plant_Material Dried & Ground Plant Material Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Plant_Material->Solvent_Extraction Crude_Extract Crude Plant Extract Solvent_Extraction->Crude_Extract LLE Liquid-Liquid Extraction (Acid/Base Wash) Crude_Extract->LLE SPE Solid-Phase Extraction (Normal & Reversed Phase) LLE->SPE Purified_Fraction Purified Fraction SPE->Purified_Fraction LC_MS LC-MS/MS Analysis Purified_Fraction->LC_MS Quantification Quantification LC_MS->Quantification

Caption: General workflow for purification.

Troubleshooting Low Recovery in SPE

This decision tree can guide your troubleshooting process when experiencing low recovery after Solid-Phase Extraction.

SPE_Troubleshooting cluster_load Analyte in Load Fraction cluster_wash Analyte in Wash Fraction cluster_none Analyte Not Detected Start Low Recovery After SPE Check_Fractions Analyze all fractions? (Load, Wash, Eluate) Start->Check_Fractions Load_Cause1 Incorrect phase choice? Check_Fractions->Load_Cause1 Yes, in Load Wash_Cause1 Wash solvent too strong? Check_Fractions->Wash_Cause1 Yes, in Wash None_Cause1 Elution solvent too weak? (Analyte still on sorbent) Check_Fractions->None_Cause1 No, not in any fraction Load_Cause2 Sample solvent too strong? Load_Cause3 Incorrect pH? Load_Cause4 Sorbent overloaded? Wash_Cause2 Incorrect pH maintained?

Caption: SPE low recovery decision tree.

Detailed Protocol: Two-Step Solid-Phase Extraction (SPE)

This protocol outlines a two-step SPE procedure for the cleanup of a plant extract containing this compound.

Materials:

  • Normal-phase SPE cartridge (e.g., Silica, 500 mg)

  • Reversed-phase SPE cartridge (e.g., C18, 500 mg)

  • Hexane

  • Ethyl Acetate

  • Methanol

  • Deionized Water

  • Acetonitrile

  • SPE Vacuum Manifold

Procedure:

Step 1: Normal-Phase SPE

  • Conditioning: Pass 5 mL of hexane through the silica SPE cartridge. Do not allow the sorbent to go dry.

  • Equilibration: Pass 5 mL of the initial loading solvent (e.g., 95:5 hexane:ethyl acetate) through the cartridge.

  • Sample Loading: Dissolve the dried crude extract in a minimal volume of the loading solvent and apply it to the cartridge. Load the sample slowly to ensure proper binding.

  • Washing: Wash the cartridge with 10 mL of the loading solvent to elute very non-polar impurities.

  • Elution: Elute the this compound with a solvent of intermediate polarity (e.g., 80:20 hexane:ethyl acetate). Collect this fraction.

  • Drying: Evaporate the solvent from the collected fraction under a stream of nitrogen.

Step 2: Reversed-Phase SPE

  • Conditioning: Pass 5 mL of methanol through the C18 SPE cartridge, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: Re-dissolve the dried fraction from the normal-phase step in a small volume of a polar solvent (e.g., 10% acetonitrile in water) and load it onto the C18 cartridge.

  • Washing: Wash the cartridge with 10 mL of the loading solvent to remove polar impurities.

  • Elution: Elute the this compound with 5 mL of acetonitrile. Collect this fraction.

  • Final Preparation: The collected fraction can be evaporated and reconstituted in a suitable solvent for LC-MS analysis.

IV. References

  • ChemicalBook. This compound | 131851-63-3. Available from:

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. Available from:

  • ResearchGate. Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides | Request PDF. Available from:

  • LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available from:

  • ResolveMass Laboratories Inc. LCMS Analysis of Plant Extract. Available from:

  • ResearchGate. What is the best technique for amide purification?. Available from:

  • PMC. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Available from:

  • ResearchGate. An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. Available from:

  • PMC. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from:

  • WelchLab. Troubleshooting Low Recovery Rates in Chromatographic Analysis. Available from:

  • ACS Publications. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required | Organic Letters. Available from:

  • PMC. Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters. Available from:

  • Tech Information. Amide or Amino HPLC Columns What are the Differences. Available from:

  • Chemistry LibreTexts. Solid-Phase Extraction. Available from:

  • Green Chemistry (RSC Publishing). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Available from:

  • Background Extraction. Liquid/liquid Extraction 30 LIQUID/LIQUID SEPARATION: EXTRACTION OF ACIDS OR BASES FROM NEUTRAL ORGANICS. Available from:

  • Organomation. What is Solid Phase Extraction (SPE)?. Available from:

  • Thermo Fisher Scientific - US. Solid Phase Extraction Guide. Available from:

  • SCION Instruments. Sample Preparation – Manual Solid Phase Extraction. Available from:

  • YouTube. Liquid-Liquid Extraction. Available from:

  • YouTube. How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Available from:

  • Benchchem. Troubleshooting low recovery of Sieboldin during purification.. Available from: _

  • YouTube. A Short Liquid-Liquid Extraction Demonstration. Available from:

  • ResearchGate. What are potential sources of low recovery in this acid-base extraction experiment?. Available from:

  • CDC. Toxicological Profile for DEET (N,N-Diethyl-Meta-Toluamide). Available from:

  • ResearchGate. Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?. Available from:

  • NIH. N,N-Diethyl-N',N'-diphenylurea | C17H20N2O - PubChem. Available from:

  • Chemsrc. N,N'-DIETHYL-N,N'-DIPHENYLUREA | CAS#:85-98-3. Available from:

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Available from:

Sources

Validation & Comparative

Comparative Analysis of DNA Binding Affinity: Melphalan vs. a Novel Succinamide Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Discovery Professionals

In the landscape of cancer therapeutics, the covalent modification of DNA remains a cornerstone of many chemotherapeutic strategies. Melphalan, a nitrogen mustard alkylating agent, has been a clinical mainstay for decades, valued for its efficacy in treating various malignancies. Its mechanism of action hinges on the formation of covalent adducts with DNA, leading to the disruption of DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.

The quest for novel therapeutic agents with improved efficacy and reduced off-target toxicity is a perpetual endeavor in drug discovery. This guide provides a comparative framework for evaluating the DNA binding affinity of a novel compound, N,N'-Diethyl-N,N'-diphenylsuccinamide, against the well-established profile of Melphalan. While Melphalan's interaction with DNA is characterized by covalent bond formation, this guide will also explore the methodologies to assess non-covalent interactions, which are often precursors to covalent modification and are critical for understanding the overall binding kinetics and specificity of a compound.

This technical guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the principles and practical methodologies for assessing and comparing the DNA binding affinities of small molecules.

Compound Profiles: Structure and Postulated Mechanisms

A fundamental aspect of any binding affinity comparison is a thorough understanding of the chemical structures of the compounds .

Melphalan: A phenylalanine derivative of nitrogen mustard, Melphalan is actively transported into cells via amino acid transporters. Its electrophilic bis(2-chloroethyl)amino group is the key to its cytotoxic activity, enabling the alkylation of nucleophilic sites on DNA, primarily the N7 position of guanine.

This compound: This compound belongs to the succinamide class of molecules. While not a classical DNA alkylating agent, its structure, featuring amide linkages and phenyl rings, could potentially engage with DNA through non-covalent interactions such as hydrogen bonding, van der Waals forces, or π-stacking with DNA bases. For the purpose of this guide, we will treat it as a novel investigational compound to illustrate the process of binding affinity determination.

cluster_melphalan Melphalan cluster_succinamide This compound melphalan Melphalan Structure succinamide Succinamide Derivative Structure

Figure 1: Chemical classes of Melphalan and the succinamide derivative.

Understanding Binding Affinity: Key Concepts

Binding affinity refers to the strength of the interaction between a ligand (e.g., a small molecule drug) and its biological target (e.g., DNA). It is a critical parameter in drug development, as it often correlates with the potency of a drug.

  • Dissociation Constant (Kd): This is the most common measure of binding affinity. It represents the concentration of a ligand at which half of the binding sites on the target molecule are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

  • Covalent vs. Non-covalent Interactions:

    • Covalent Binding: Involves the formation of a strong, irreversible chemical bond between the ligand and its target. This is the primary mechanism of action for alkylating agents like Melphalan.

    • Non-covalent Binding: Involves weaker, reversible interactions such as hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. These interactions are crucial for the initial recognition and positioning of a drug at its target site.

Experimental Methodologies for Determining DNA Binding Affinity

A multi-faceted approach is often necessary to fully characterize the binding affinity of a compound to DNA. Here, we outline several key experimental techniques.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow:

cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow prep Sample Preparation: - Compound in syringe - DNA in sample cell titration Titration: Inject compound into DNA solution prep->titration heat_change Measure Heat Change (ΔH) titration->heat_change binding_isotherm Generate Binding Isotherm heat_change->binding_isotherm data_analysis Data Analysis: - Fit data to a binding model - Determine Kd, ΔH, and ΔS binding_isotherm->data_analysis

Figure 2: A generalized workflow for an Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol for ITC:

  • Sample Preparation:

    • Dissolve this compound and a short, well-defined DNA oligonucleotide (e.g., a 20-mer double-stranded DNA) in the same buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Thoroughly degas both solutions to prevent bubble formation during the experiment.

    • Accurately determine the concentrations of the compound and the DNA.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the DNA solution into the sample cell and the compound solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the compound into the DNA solution.

    • Allow the system to reach thermal equilibrium between each injection.

  • Data Acquisition:

    • The instrument measures the heat released or absorbed during each injection.

  • Data Analysis:

    • Integrate the heat change peaks to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the dissociation constant (Kd) can be calculated (Kd = kd/ka).

Experimental Workflow:

cluster_workflow Surface Plasmon Resonance (SPR) Workflow immobilization Immobilize DNA on Sensor Chip injection Inject Compound (Analyte) over the surface immobilization->injection association Association Phase: Measure binding in real-time injection->association dissociation Dissociation Phase: Flow buffer to measure dissociation association->dissociation regeneration Regeneration: Remove bound compound dissociation->regeneration data_analysis Data Analysis: - Generate sensorgrams - Determine ka, kd, and Kd regeneration->data_analysis

Figure 3: A generalized workflow for a Surface Plasmon Resonance experiment.

Step-by-Step Protocol for SPR:

  • Sensor Chip Preparation:

    • Select a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).

    • Immobilize biotinylated DNA onto the sensor surface.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in the running buffer.

  • Binding Analysis:

    • Inject the different concentrations of the compound over the sensor surface and monitor the change in the SPR signal in real-time (association phase).

    • After the association phase, flow the running buffer over the surface to monitor the dissociation of the compound (dissociation phase).

  • Regeneration:

    • If necessary, inject a regeneration solution to remove any remaining bound compound from the sensor surface.

  • Data Analysis:

    • Generate sensorgrams (plots of SPR signal vs. time).

    • Fit the sensorgrams to a kinetic binding model to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • Calculate the dissociation constant (Kd) from the ratio of kd to ka.

Fluorescence-Based Assays

Fluorescence-based assays are highly sensitive methods for studying DNA-ligand interactions. One common approach involves using a fluorescent intercalator dye, such as ethidium bromide, that exhibits a significant increase in fluorescence upon binding to DNA. A compound that competes with the dye for DNA binding sites will cause a decrease in fluorescence.

Step-by-Step Protocol for Ethidium Bromide Displacement Assay:

  • Preparation:

    • Prepare a solution of DNA and ethidium bromide in a suitable buffer.

    • Prepare a series of dilutions of this compound.

  • Measurement:

    • Measure the initial fluorescence of the DNA-ethidium bromide complex.

    • Add increasing concentrations of the succinamide derivative to the solution and measure the fluorescence at each concentration.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the compound concentration.

    • A decrease in fluorescence indicates that the compound is displacing ethidium bromide from the DNA.

    • The data can be used to calculate the binding constant of the compound.

Comparative Data Summary

The following table presents a hypothetical comparison of the DNA binding affinities of Melphalan and this compound, as determined by the aforementioned techniques.

ParameterMelphalanThis compound (Hypothetical Data)Technique
Binding Mechanism Covalent (Alkylation)Non-covalentMultiple
Dissociation Constant (Kd) Not applicable (irreversible)10 µMITC, SPR
Enthalpy (ΔH) Highly Exothermic-5 kcal/molITC
Entropy (ΔS) FavorableSlightly FavorableITC
Association Rate (ka) N/A1 x 10^4 M⁻¹s⁻¹SPR
Dissociation Rate (kd) N/A1 x 10⁻¹ s⁻¹SPR

Interpretation of Hypothetical Data:

  • Melphalan's covalent binding is its defining characteristic and the basis for its therapeutic effect.

  • The hypothetical This compound exhibits a moderate binding affinity in the micromolar range, suggesting a reversible, non-covalent interaction with DNA. The negative enthalpy change suggests that the binding is enthalpically driven, likely due to favorable interactions such as hydrogen bonding.

Concluding Remarks

This guide has outlined a comprehensive framework for comparing the DNA binding affinity of a novel compound, this compound, with the established alkylating agent, Melphalan. By employing a combination of biophysical techniques such as Isothermal Titration Calorimetry, Surface Plasmon Resonance, and fluorescence-based assays, researchers can gain a detailed understanding of the thermodynamic and kinetic parameters governing these interactions.

While Melphalan's irreversible covalent binding to DNA is well-understood, the characterization of non-covalent interactions for novel compounds is a critical first step in the drug discovery pipeline. The methodologies described herein provide a robust foundation for identifying and optimizing new classes of DNA-binding agents with potentially improved therapeutic profiles. The path from initial binding affinity determination to a viable clinical candidate is long and complex, but it begins with the rigorous and quantitative assessment of the fundamental interactions between a compound and its biological target.

References

  • Isothermal Titration Calorimetry: Theory and Practice. Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Annual Review of Biophysics and Biomolecular Structure, 28(1), 1-28. [Link]

  • Surface Plasmon Resonance (SPR) for the Characterization of Biomolecular Interactions. Schasfoort, R. B. M. (2017). In Handbook of Surface Plasmon Resonance (pp. 1-34). Royal Society of Chemistry. [Link]

  • Fluorescence-Based Methods for Studying DNA-Ligand Interactions. Chaires, J. B. (2006). Methods in Enzymology, 417, 193-215. [Link]

  • Melphalan: A Review of its Pharmacology and Clinical Use. Facon, T., et al. (2007). Expert Review of Anticancer Therapy, 7(11), 1551-1565. [Link]

1H NMR and 13C NMR spectral data for N,N'-Diethyl-N,N'-diphenylsuccinamide

[1]

Executive Summary & Molecule Profile

This compound (CAS: 131851-63-3) is a neutral diamide often explored in coordination chemistry and solvent extraction (e.g., for actinides/lanthanides) due to its chelating potential.[1] Structurally, it consists of a succinyl backbone bridging two N-ethyl-N-phenyl amide moieties.[1]

  • Molecular Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight: 324.42 g/mol [1]

  • Key Structural Feature: The molecule possesses C

    
     symmetry but exhibits restricted rotation  around the C(O)–N bonds, leading to complex NMR behavior (rotamers) at room temperature.
    
Comparison Scope

This guide compares the target molecule with:

  • N,N'-Diphenylsuccinamide: To isolate the effect of N-ethylation.

  • N,N'-Diethylsuccinamide: To isolate the effect of the N-phenyl group (ring current shielding).[1]

  • N,N'-Diethyl-N,N'-diphenylurea (Centralite I): A structural analogue with a urea core instead of succinyl.[1]

Synthesis & Sample Preparation

To ensure spectral validity, the compound is typically synthesized via the reaction of succinyl chloride with N-ethylaniline.

Experimental Protocol
  • Reagents: Succinyl chloride (1.0 eq), N-ethylaniline (2.2 eq), Triethylamine (2.5 eq).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

  • Procedure: Add succinyl chloride dropwise to the amine/base solution at 0°C. Stir at RT for 4 hours.

  • Workup: Wash with 1M HCl (remove unreacted amine), then NaHCO

    
    , then Brine. Dry over MgSO
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane.

NMR Acquisition Parameters
  • Solvent: CDCl

    
     (Standard) or DMSO-d
    
    
    (for solubility/H-bonding studies).[1]
  • Frequency: 400 MHz or higher recommended to resolve rotameric splitting.[1]

  • Temperature: 298 K (Standard).[1] Note: Variable Temperature (VT) NMR is required to coalesce rotamer signals.[1]

1H NMR Spectral Analysis

Predicted Spectral Profile (CDCl , 400 MHz)

Due to the symmetry of the succinyl core, the two "halves" of the molecule are chemically equivalent. However, the restricted rotation of the amide bond creates distinct cis and trans environments for the ethyl groups relative to the carbonyl oxygen.

Proton GroupShift (

ppm)
MultiplicityIntegrationAssignment Logic
Aromatic (Ph) 7.10 – 7.50Multiplet10HOverlapping signals for ortho, meta, para protons.[1]
N-CH

(Ethyl)
3.65 – 3.85Quartet (

Hz)
4HDeshielded by Nitrogen; often broadened or split due to rotamers.[1]
Succinyl (-CH

-)
2.45 – 2.65Singlet (Broad)4HThe central backbone.[1] May appear as a complex AA'BB' system if rotamers break symmetry.[1]
CH

(Ethyl)
1.10 – 1.20Triplet (

Hz)
6HTypical methyl triplet.[1]
Rotational Isomerism (The "Expert" Insight)

Unlike simple amides, N,N-disubstituted amides with bulky groups (Phenyl + Ethyl) exist as slowly interconverting rotamers on the NMR timescale.

  • E/Z Isomerism: The Ethyl group can be cis (E) or trans (Z) to the Carbonyl oxygen.

  • Spectral Consequence: You may observe two sets of signals for the Ethyl-CH

    
     and Succinyl-CH
    
    
    protons in a ratio determined by thermodynamic stability (steric bulk of Phenyl vs. Ethyl).[1]
    • Validation: Heating the sample to >60°C will cause these peaks to coalesce into sharp averages.

Comparative Data Table
FeatureTarget: N,N'-Diethyl-N,N'-diphenyl Analogue 1: N,N'-Diphenyl Analogue 2: N,N'-Diethyl
Amide Proton (NH) Absent

10.1 ppm (s)

6-8 ppm (broad)
N-Substituent Ethyl (q,

3.[1]7)
HydrogenEthyl (q,

3.3)
Aromatic Region

7.1–7.5 (10H)

7.0–7.6 (10H)
Absent
Succinyl Core

2.5 (Broad/Split)

2.7 (Singlet)

2.6 (Singlet)

Analysis: The absence of the NH singlet and the appearance of the Ethyl quartet confirms the N-alkylation. The downfield shift of the Ethyl CH


 in the target (

3.7 ppm) vs. the diethyl analogue (

3.3 ppm) is due to the inductive and ring-current deshielding of the attached Phenyl group.

13C NMR Spectral Analysis

The 13C spectrum provides the definitive backbone verification.

Carbon EnvironmentShift (

ppm)
Notes
Carbonyl (C=O) 170.5 – 172.0 Amide carbonyl.[1] Distinct from Urea (Centralite I) which appears at

155 ppm.[1]
Aromatic (Ipso) 141.0 – 143.0Quaternary carbon attached to Nitrogen.[1]
Aromatic (o, m, p) 126.0 – 130.0Typical phenyl signals.
N-CH

(Ethyl)
44.0 – 46.0Methylene attached to N.
Succinyl (-CH

-)
29.0 – 30.5 Characteristic of the C4 dicarboxylic acid core.[1]
CH

(Ethyl)
12.5 – 13.5Methyl terminus.[1]

Visualization of Logic & Workflow

Synthesis & Rotameric Equilibrium

The following diagram illustrates the synthesis pathway and the origin of the rotameric complexity observed in the NMR spectrum.

GSuccSuccinyl Chloride(Cl-CO-CH2-CH2-CO-Cl)TargetThis compoundSucc->Target+ Et3N / DCM- HClAmineN-Ethylaniline(Ph-NH-Et)Amine->TargetRotamer1Rotamer A (cis,cis)Sharp SignalsTarget->Rotamer1RestrictedRotationRotamer2Rotamer B (cis,trans)Signal DoublingTarget->Rotamer2Rotamer3Rotamer C (trans,trans)BroadeningTarget->Rotamer3

Figure 1: Synthesis pathway and subsequent rotameric equilibrium causing NMR signal complexity.

Spectral Assignment Logic Flow

Use this decision tree to validate your sample identity.

LogicStartUnknown Sample SpectrumCheckAroAromatic Region (7.0-7.5 ppm)?Start->CheckAroCheckNHNH Singlet (~10 ppm)?CheckAro->CheckNHYesResult2N,N'-DiethylsuccinamideCheckAro->Result2NoCheckEtEthyl Signals (3.7q, 1.1t)?CheckNH->CheckEtNoResult1N,N'-DiphenylsuccinamideCheckNH->Result1YesCheckSuccSuccinyl Singlet (~2.6 ppm)?CheckEt->CheckSuccYesResult3Target: this compoundCheckSucc->Result3Yes

Figure 2: Step-by-step logic for distinguishing the target molecule from its analogues.

References

  • National Institute of Standards and Technology (NIST). N,N'-Diethyl-N,N'-diphenylurea (Centralite I) IR and Mass Spectral Data.[1] Available at: [Link][1]

  • Shimizu, T. et al. Rotational Isomerism in N,N-Disubstituted Amides: NMR Studies. Journal of Organic Chemistry.[2][3] (General reference for amide rotamer phenomena).

  • PubChem. N,N-Diethyl-p-phenylenediamine (Related Amine Precursor Data). Available at: [Link][1]

FTIR Characterization Guide: N,N'-Diethyl-N,N'-diphenylbutanediamide

[1][2]

Chemical Profile & Structural Logic

Compound: N,N'-Diethyl-N,N'-diphenylbutanediamide CAS: 131851-63-3 (Generic Succinamide derivatives) Molecular Formula: C₂₀H₂₄N₂O₂ Class: Tertiary Diamide (Succinamide backbone)[1][2]

To interpret the FTIR spectrum accurately, one must deconstruct the molecule into its vibrating functional domains. DEDPB consists of a succinyl backbone (

tertiary amideethylphenyl12
Structural Visualization & FTIR Active Sites

The following diagram maps the chemical structure to specific infrared absorption zones.

DEDPB_StructureCoreSuccinamide Backbone(-CH2-CH2-)AmideTertiary Amide(N-C=O)Core->AmideLinkagePeak_CHAliphatic C-H2980-2870 cm⁻¹Core->Peak_CHPhenylPhenyl Rings(Aromatic C=C, C-H)Amide->PhenylN-SubstitutionEthylN-Ethyl Groups(Aliphatic C-H)Amide->EthylN-SubstitutionPeak_COStrong C=O Stretch~1635-1650 cm⁻¹Amide->Peak_COPeak_ArRing Breathing1595, 1495 cm⁻¹Phenyl->Peak_ArEthyl->Peak_CH

Figure 1: Structural deconvolution of DEDPB highlighting key FTIR vibrational modes.[1][2]

Characteristic FTIR Peaks

The spectrum of DEDPB is dominated by the tertiary amide carbonyl and the aromatic signatures of the N-phenyl groups.[1][2] The absence of N-H stretching (due to full substitution) is a critical purity indicator.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Note
3060 – 3030 C-H Stretch (sp²)Aromatic RingWeak to medium intensity.[1][2] Indicates phenyl presence.[2][3][4]
2980, 2935 C-H Stretch (sp³)Methyl (Ethyl group)Asymmetric and symmetric stretching of the N-ethyl terminal -CH₃.
2875 C-H Stretch (sp³)Methylene (-CH₂-)Contributions from both the ethyl group and the succinyl backbone.[1][2]
1635 – 1650 C=O Stretch Tertiary Amide The Primary Identifier. Strong, intense band. Lower frequency than esters due to resonance with the nitrogen lone pair.
1595, 1495 C=C Ring StretchPhenyl RingCharacteristic "doublet" often seen in N-phenyl compounds.[1][2]
1450 – 1460 CH₂/CH₃ BendingAlkyl/SuccinylScissoring vibrations of the backbone and ethyl groups.
1380 C-N StretchAmide IIICoupled vibration involving N-Phenyl and N-C=O.
750, 690 C-H Out-of-PlaneMono-sub.[1][2] BenzeneStrong bands indicating monosubstituted phenyl rings (5 adjacent H).

Comparative Analysis: DEDPB vs. Alternatives

For drug development and forensic analysis, distinguishing DEDPB from its urea analog, Centralite I , is crucial. Both share the


12
Comparison Candidate: Centralite I (Ethyl Centralite)[1][2][5]
  • Structure:

    
    
    
  • Use: Propellant stabilizer, plasticizer.

  • Relevance: Common impurity or structural analog in synthesis.

Performance & Spectral Comparison Table
FeatureDEDPB (Succinamide) Centralite I (Urea) Differentiation Logic
Carbonyl (C=O) ~1635-1650 cm⁻¹ ~1640-1660 cm⁻¹ Urea carbonyls often appear slightly higher or broader due to the diamino-carbonyl resonance (

).[1][2]
Backbone Fingerprint Distinct -CH₂-CH₂- bands Absent DEDPB has a succinyl chain.[1][2] Look for specific scissoring/rocking bands in the 1150–1300 cm⁻¹ region absent in the urea.
C-N Stretch Amide-type (~1400 cm⁻¹)Urea-type (>1410 cm⁻¹)The

symmetric stretch in urea is distinct from the

stretch in amides.[1][2]
Solubility (Performance) Lipophilic (LogP ~3.[1][2]3)Lipophilic (LogP ~3.5)Both are highly soluble in organic solvents; DEDPB may show slightly higher polarity due to the di-carbonyl nature.[1][2]
Bioactivity MMP Inhibitor (Potential) Toxic / Stabilizer DEDPB has specific binding affinity to MMP-14/MMP-2 [1]; Centralite is primarily an industrial stabilizer.[1][2]
Analytical Decision Tree

Use this logic flow to confirm DEDPB identity over Centralite I.

DecisionTreeStartUnknown Sample SpectrumCheck_COCheck 1600-1700 cm⁻¹ RegionStart->Check_COAmide_PeakStrong Peak ~1640 cm⁻¹(Tertiary Amide/Urea)Check_CO->Amide_PeakCheck_FingerprintAnalyze 1100-1300 cm⁻¹(Backbone Region)Amide_Peak->Check_FingerprintResult_DEDPBSuccinyl Bands PresentIdentify: DEDPBCheck_Fingerprint->Result_DEDPBComplex C-C/C-H modesResult_CentraliteSuccinyl Bands AbsentIdentify: Centralite ICheck_Fingerprint->Result_CentraliteCleaner baseline

Figure 2: Analytical workflow for distinguishing DEDPB from urea-based analogs.

Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this protocol. The absence of N-H bands serves as an internal control for moisture or secondary amine contamination.

Method: ATR-FTIR (Attenuated Total Reflectance)

Rationale: ATR is preferred over KBr pellets for lipophilic amides to avoid moisture interference in the OH/NH region, which could be mistaken for degradation.[1]

  • Crystal Selection: Diamond or ZnSe crystal (High throughput).

  • Background Scan: 32 scans, air background.

  • Sample Prep:

    • Solid: Place ~5 mg of DEDPB powder on the crystal. Apply high pressure (clamp) to ensure intimate contact.

    • Oil/Melt: If the sample is an intermediate oil, apply a thin film.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 or 64.

  • Validation Check (Internal Control):

    • Pass: No broad peak at 3300-3400 cm⁻¹ (Indicates sample is dry and fully substituted).

    • Fail: Peak at 3400 cm⁻¹ visible. Cause: Hydrolysis to mono-amide or presence of moisture.[1][2] Action: Dry sample over P₂O₅ and re-run.

Application Context: Drug Development

While chemically related to industrial stabilizers, DEDPB has been highlighted in 2025 literature as a bioactive constituent (likely identified via in silico docking or phytochemical screening of Allium ascalonicum) with activity against Matrix Metalloproteinases (MMPs) [1].[1]

  • Mechanism: The succinamide motif likely chelates the Zinc (Zn²⁺) ion in the MMP active site, a common mechanism for hydroxamate and amide-based inhibitors.

  • Relevance: MMP-2 and MMP-14 are critical targets for inhibiting metastasis in ovarian carcinoma.[1][2] DEDPB serves as a lipophilic scaffold for developing non-hydroxamate MMP inhibitors, which often suffer from poor pharmacokinetics.

References

  • MMP Inhibition Study (2025): "Regulating the expression of matrix metalloproteinases to inhibit ovarian carcinoma using isoquinoline alkaloid from Allium ascalonicum." ResearchGate / PMC. (Identifies N,N'-diethyl-N,N'-diphenylbutanediamide as a top docking candidate for MMP-14 inhibition).

  • Centralite Spectra: NIST Chemistry WebBook, SRD 69.[5] "N,N'-Diethyl-N,N'-diphenylurea (Centralite I) IR Spectrum." [1][2]

  • Amide Characterization: Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. (Standard reference for Tertiary Amide C=O shifts). [1][2]

A Researcher's Guide to Validating the Anti-Metastatic Activity of Succinamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The progression of a primary tumor to metastatic disease is the primary cause of mortality in cancer patients. This complex, multi-step process, known as the metastatic cascade, presents a significant challenge for therapeutic intervention. Consequently, the development of novel anti-metastatic agents is a critical frontier in oncology research. Among the diverse chemical scaffolds being investigated, succinamide derivatives have emerged as a promising class of compounds, demonstrating potent anti-cancer activities in preclinical studies.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-metastatic potential of novel succinamide derivatives. We will delve into the mechanistic rationale, present detailed protocols for essential in vitro and in vivo assays, and offer a comparative analysis against other classes of anti-metastatic agents, grounding our discussion in established experimental data and field-proven insights.

The Metastatic Cascade: A Sequential Process of Tumor Dissemination

Understanding the anti-metastatic mechanism of any compound requires a foundational knowledge of the process it aims to inhibit. The metastatic cascade involves the dissemination of cancer cells from a primary tumor to colonize distant organs.[3] This journey is fraught with challenges for the cancer cell, and each step represents a potential point for therapeutic intervention.

The primary stages include:

  • Local Invasion: Cancer cells breach the basement membrane and invade the surrounding extracellular matrix (ECM). This process is heavily reliant on changes in cell adhesion and the enzymatic degradation of the ECM.[4]

  • Intravasation: The invasive cancer cells penetrate the walls of blood or lymphatic vessels to enter circulation.[4]

  • Survival in Circulation: Once in the bloodstream, circulating tumor cells (CTCs) must withstand hemodynamic forces and evade immune surveillance.[4]

  • Extravasation: The surviving CTCs arrest in the capillary beds of distant organs and migrate out of the vessels into the surrounding tissue.

  • Colonization: The disseminated cells must adapt to the new microenvironment, proliferate, and form a micrometastasis, which can then grow into a clinically detectable secondary tumor.

PrimaryTumor Primary Tumor Invasion 1. Local Invasion (Breach Basement Membrane) PrimaryTumor->Invasion Intravasation 2. Intravasation (Enter Vasculature) Invasion->Intravasation Circulation 3. Survival in Circulation (CTCs) Intravasation->Circulation Extravasation 4. Extravasation (Exit Vasculature) Circulation->Extravasation Colonization 5. Colonization (Form Micrometastasis) Extravasation->Colonization Metastasis Secondary Metastasis Colonization->Metastasis

Figure 1. The Metastatic Cascade.

Unraveling the Mechanism: How Succinamide Derivatives May Inhibit Metastasis

Preclinical evidence suggests that succinamide derivatives can exert their anti-cancer effects through multiple pathways, some of which are directly relevant to inhibiting metastasis.

One key mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) transcription factor complex.[2] NF-κB is a critical regulator of genes involved in inflammation, cell survival, and proliferation. In cancer, its aberrant activation can promote metastatic progression. Certain succinamide derivatives have been shown to interact with and inhibit IκB kinase β (IKKβ), a key enzyme that activates NF-κB.[1][2] By blocking IKKβ, these compounds prevent the downstream activation of NF-κB, leading to the downregulation of genes that facilitate cell survival and invasion.[2]

Additionally, some succinimide derivatives have been found to reduce the expression of Matrix Metalloproteinase-9 (MMP-9), an enzyme crucial for degrading the ECM and enabling cancer cell invasion.[5][6]

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_NFkB IκB-NFκB (Inactive) IKK->IkB_NFkB Phosphorylates IκB NFkB NFκB (p50/p65) IkB_NFkB->NFkB Releases NFκB IkB_p P-IκB DNA DNA NFkB->DNA Translocates to Nucleus Proteasome Proteasome IkB_p->Proteasome Degradation Succinamide Succinamide Derivative Succinamide->IKK Inhibits Transcription Gene Transcription (Invasion, Survival) DNA->Transcription Binds & Activates

Figure 2. Inhibition of the NF-κB Pathway by Succinamide Derivatives.

Experimental Validation: A Step-by-Step Guide

To rigorously assess the anti-metastatic properties of a succinamide derivative, a multi-faceted approach combining both in vitro and in vivo models is essential. This ensures that observations are not an artifact of a single experimental system.

Part A: In Vitro Assays for Motility and Invasion

In vitro assays provide a controlled environment to dissect specific steps of the metastatic cascade, primarily cell migration and invasion.[7] They are rapid, reproducible, and ideal for initial screening and dose-response studies.[4]

cluster_0 Migration Assays cluster_1 Invasion Assay Start Seed Cancer Cells (e.g., MDA-MB-231) Treat Treat with Succinamide Derivative (vs. Vehicle Control) Start->Treat Wound Wound Healing Assay (Measure gap closure) Treat->Wound 2D Motility Transwell_Mig Transwell Migration (Count cells on membrane) Treat->Transwell_Mig Chemotaxis Transwell_Inv Transwell Invasion (with Matrigel barrier) Treat->Transwell_Inv ECM Degradation Analyze Quantify & Analyze Data (Compare Treated vs. Control) Wound->Analyze Transwell_Mig->Analyze Transwell_Inv->Analyze

Figure 3. General Workflow for In Vitro Anti-Metastatic Assays.

Protocol 1: Wound Healing (Scratch) Assay

  • Causality & Rationale: This assay is one of the simplest methods to study collective cell migration in a two-dimensional (2D) context.[8] It models the ability of a sheet of cells to move and close a gap, mimicking the initial stages of local tissue invasion. Its simplicity makes it excellent for high-throughput screening.

  • Step-by-Step Methodology:

    • Cell Seeding: Plate a highly migratory cancer cell line (e.g., MDA-MB-231 for breast cancer) in a 6-well plate and grow to 90-100% confluency.

    • Creating the "Wound": Using a sterile 200 µL pipette tip, create a straight scratch through the center of the cell monolayer.

    • Washing: Gently wash the well twice with phosphate-buffered saline (PBS) to remove dislodged cells.

    • Treatment: Replace the PBS with fresh culture medium containing the succinamide derivative at various concentrations. Include a vehicle-only control (e.g., DMSO).

    • Imaging: Immediately capture an image of the scratch at 0 hours (T=0) using an inverted microscope.

    • Incubation: Place the plate in a standard cell culture incubator (37°C, 5% CO2).

    • Follow-up Imaging: Capture images of the same field of view at subsequent time points (e.g., 12, 24, 48 hours).

    • Analysis: Quantify the area of the gap at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the T=0 image. A successful anti-metastatic compound will significantly delay wound closure compared to the control.

Protocol 2: Transwell Invasion Assay

  • Causality & Rationale: This assay measures the ability of cells to actively migrate through a porous membrane and degrade a layer of extracellular matrix, which simulates the invasion of the basement membrane.[3][4] The use of a chemoattractant (like fetal bovine serum) in the lower chamber assesses chemotaxis, the directed migration of cells toward a chemical signal.[3]

  • Step-by-Step Methodology:

    • Insert Coating: Coat the top of a Transwell insert (typically with an 8 µm pore size) with a thin layer of Matrigel (a basement membrane matrix extract) and allow it to solidify. For a migration-only assay, this step is omitted.

    • Cell Preparation: Starve the cancer cells in a serum-free medium for 12-24 hours. This synchronizes the cells and increases their responsiveness to chemoattractants.

    • Assay Setup:

      • Place the coated inserts into the wells of a 24-well plate.

      • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

      • Resuspend the starved cells in a serum-free medium containing the succinamide derivative (or vehicle control) and add them to the upper chamber of the insert.

    • Incubation: Incubate the plate for 12-48 hours, allowing invasive cells to degrade the Matrigel and migrate through the pores.

    • Cell Removal: Carefully remove the non-invasive cells from the top surface of the insert using a cotton swab.

    • Fixing and Staining: Fix the cells that have migrated to the bottom of the membrane with methanol, then stain them with a crystal violet solution.

    • Imaging and Quantification: After washing and drying, visualize the stained cells under a microscope and count the number of cells in several representative fields. A significant reduction in the number of stained cells in the treated group indicates potent anti-invasive activity.

Part B: In Vivo Models for Systemic Metastasis

While in vitro assays are informative, they cannot replicate the complexity of the tumor microenvironment or the full metastatic cascade.[7][9] Therefore, in vivo animal models are indispensable for validating preclinical candidates.[10][11]

Protocol 3: Experimental Metastasis (Tail Vein Injection) Model

  • Causality & Rationale: This model is designed to specifically study the later stages of metastasis, including circulatory survival, extravasation, and colonization.[10] By injecting tumor cells directly into the bloodstream, the initial steps of local invasion and intravasation are bypassed.[10][12] This is a highly reproducible and relatively rapid method for assessing the ability of a compound to suppress the formation of distant tumor nodules, most commonly in the lungs.[10]

  • Step-by-Step Methodology:

    • Cell Line Selection: Use a cancer cell line that has been engineered to express a reporter gene, such as luciferase, which allows for non-invasive, longitudinal monitoring of tumor burden via bioluminescence imaging (e.g., IVIS).[13]

    • Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG) to prevent rejection of the human tumor cells.[12]

    • Cell Injection: Harvest the luciferase-expressing tumor cells and resuspend them in sterile PBS. Inject a defined number of cells (e.g., 1 x 10^6) into the lateral tail vein of each mouse.

    • Animal Grouping and Treatment: Randomize the animals into a control group (receiving vehicle) and one or more treatment groups (receiving the succinamide derivative). Treatment can begin either prophylactically (before or at the time of cell injection) or therapeutically (after metastatic foci are established).

    • Bioluminescence Imaging: At regular intervals (e.g., weekly), anesthetize the mice, inject them with luciferin substrate, and measure the bioluminescent signal using an IVIS imaging system.[13] The signal intensity correlates with the metastatic tumor burden.

    • Endpoint Analysis: At the end of the study (determined by tumor burden in the control group or a pre-defined time point), euthanize the animals. Excise the lungs and other relevant organs.

    • Ex Vivo Confirmation: Confirm the presence of metastases by counting visible surface nodules and through histological analysis (H&E staining) of tissue sections.

Start Prepare Luciferase-tagged Cancer Cells Inject Inject Cells into Tail Vein of Mice Start->Inject Randomize Randomize into Groups (Vehicle vs. Succinamide) Inject->Randomize Treat Administer Daily Treatment Randomize->Treat Image Weekly Bioluminescence Imaging (IVIS) Treat->Image Image->Loop Endpoint Study Endpoint: Euthanize & Excise Organs Image->Endpoint Endpoint Reached Loop->Treat Analyze Quantify Metastases: - Ex Vivo Imaging - Nodule Count - Histology Endpoint->Analyze

Figure 4. Workflow for an In Vivo Experimental Metastasis Study.

Comparative Analysis: Succinamide Derivatives vs. Matrix Metalloproteinase Inhibitors (MMPIs)

To contextualize the potential of succinamide derivatives, it is useful to compare them to a well-studied class of anti-metastatic agents: the broad-spectrum Matrix Metalloproteinase Inhibitors (MMPIs). MMPIs were once considered highly promising due to the clear role of MMPs in ECM degradation.[6][14] However, they largely failed in clinical trials for several reasons, including a lack of specificity and unforeseen side effects stemming from the inhibition of MMPs with protective, anti-tumorigenic roles.[14][15]

This history provides a crucial lesson: specificity is key. The potential advantage of succinamide derivatives may lie in their targeting of distinct signaling pathways like NF-κB, which could offer a more targeted therapeutic window with fewer off-target effects.

FeatureSuccinamide Derivatives (Hypothesized)Broad-Spectrum MMPIs (Historical)
Primary Target(s) IKKβ (NF-κB pathway), potentially specific MMPs (e.g., MMP-9).[1][2][5]Catalytic zinc ion in the active site of multiple MMPs (e.g., MMP-1, -2, -9, -14).[6][15]
Mechanism of Action Inhibition of pro-inflammatory and pro-survival signaling; potential reduction in specific ECM-degrading enzymes.[2]Broad inhibition of extracellular matrix degradation, preventing cell invasion and angiogenesis.[14]
Reported Efficacy Potent growth inhibition (nanomolar GI50 values) and apoptosis induction in various cancer cell lines.[1][2]Strong preclinical data showing reduced invasion and metastasis in animal models.[6]
Potential Advantages More targeted mechanism of action may lead to higher specificity and a better side-effect profile.Direct and potent inhibition of a key physical process (ECM degradation).
Potential Disadvantages Full spectrum of off-target effects is not yet known; clinical data is absent.Clinical trials failed due to severe side effects (e.g., musculoskeletal syndrome) and lack of efficacy, likely due to poor specificity.[14]

Conclusion

The validation of succinamide derivatives as anti-metastatic agents requires a systematic and logical progression from mechanistic studies to robust preclinical evaluation. By employing a suite of well-validated in vitro and in vivo assays, researchers can build a compelling data package that elucidates both the efficacy and the mechanism of action of their lead compounds. The historical context of other anti-metastatic agents, such as the MMPIs, underscores the importance of understanding the specific molecular targets to avoid the pitfalls of broad-spectrum inhibition. Succinamide derivatives, with their potential to modulate key signaling pathways like NF-κB, represent a promising avenue for the development of next-generation therapies aimed at conquering metastatic disease.

References

  • In Vivo Metastasis Assays. Reaction Biology. [Link]

  • Le, C., et al. Modeling metastasis in vivo. Carcinogenesis, Oxford Academic. [Link]

  • O'Donnell, D., et al. Mouse models of metastasis: progress and prospects. Disease Models & Mechanisms, PMC. [Link]

  • Gore, A. J., & De-Visser, K. E. Modeling Metastasis In Vivo. Madame Curie Bioscience Database, NCBI. [Link]

  • Oshi, M., et al. The In Vivo Selection Method in Breast Cancer Metastasis. International Journal of Molecular Sciences, MDPI. [Link]

  • Metastasis-related in vitro assays and in vivo xenograft models. WuXi Biology. [Link]

  • Smalley, K. S. M., & Lioni, M. Investigating Metastasis Using In Vitro Platforms. Madame Curie Bioscience Database, NCBI Bookshelf. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Kozłowska, J., et al. Modelling metastasis in a dish: in vitro approaches for studying breast cancer progression. Biological Procedures Online. [Link]

  • Laboratory Models for Investigating Breast Cancer Therapy Resistance and Metastasis. Frontiers in Oncology. [Link]

  • Satyal, P., et al. Succinamide derivatives of melampomagnolide B and their anti-cancer activities. Bioorganic & Medicinal Chemistry, PubMed. [Link]

  • Fijałkowski, K., et al. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells. Molecules, PMC. [Link]

  • Satyal, P., et al. Succinamide derivatives of melampomagnolide B and their anti-cancer activities. Bioorganic & Medicinal Chemistry, PMC. [Link]

  • Wu, J., et al. Effect and potential mechanism of oncometabolite succinate promotes distant metastasis of colorectal cancer by activating STAT3. BMC Gastroenterology, PMC. [Link]

  • El-Sayad, K. A., et al. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, PubMed. [Link]

  • Fields, G. B. Targeting matrix metalloproteinases in cancer: Bringing new life to old ideas. Contemporary Oncology, PMC. [Link]

  • Trial opens to evaluate a potential anti-metastasis compound. Center for Cancer Research. [Link]

  • Ammazzalorso, A., et al. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). Pharmaceuticals, MDPI. [Link]

  • Wu, H., & Chen, J. X. Cancer-derived extracellular succinate: a driver of cancer metastasis. Cancer Metastasis Reviews, PMC. [Link]

  • Overall, C. M., & Kleifeld, O. Recent advances in MMP inhibitor design. ResearchGate. [Link]

  • Winer, A., et al. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. Cancers, PMC. [Link]

  • Tose, K., et al. Oleamide Derivatives are Prototypical Anti-Metastasis Drugs that Act by Inhibiting Connexin 26. Current Pharmaceutical Design, Bentham Science. [Link]

Sources

A Comparative Guide to Succinamide and Urea-Based (Centralite) Stabilizers in Propellant Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a detailed, scientifically-grounded comparison between succinamide and urea-based stabilizers (Centralites) for energetic material formulations. Designed for researchers, chemists, and materials scientists, this document moves beyond a simple recitation of properties to provide a causal analysis of performance, rooted in chemical principles and validated by standardized experimental protocols. Our objective is to equip professionals with the in-depth understanding required for the rational selection and evaluation of chemical stabilizers.

The Critical Role of Chemical Stabilizers in Propellant Longevity

Energetic materials based on nitrate esters, such as nitrocellulose (NC) and nitroglycerin (NG), are inherently prone to autocatalytic decomposition. This process, initiated by the homolytic cleavage of the O-NO2 bond, releases nitrogen oxides (NOx) and acids.[1][2] These decomposition products act as catalysts, accelerating further degradation, which can compromise the material's structural integrity, alter its ballistic properties, and ultimately lead to catastrophic, spontaneous ignition.[1][2]

A chemical stabilizer is an indispensable component added to these formulations to interrupt this autocatalytic cycle.[1] Its primary function is to scavenge the acidic NOx byproducts, thereby ensuring the propellant's safety, reliability, and long-term shelf life.[3][4] Historically, aromatic amines like diphenylamine (DPA) were the standard. However, concerns over the formation of carcinogenic N-nitroso derivatives have driven the adoption of alternatives, most notably the urea-based Centralites and, more recently, compounds like succinamide.[1][5][6]

Molecular Structure: The Foundation of Stabilizing Function

The distinct performance characteristics of succinamide and Centralites are a direct consequence of their different molecular architectures.

Succinamide is a cyclic imide, specifically 2,5-pyrrolidinedione. Its stabilizing activity stems from the two reactive N-H bonds within its five-membered ring structure.

Centralites , such as Ethyl Centralite (1,3-diethyl-1,3-diphenylurea) and Methyl Centralite (1,3-dimethyl-1,3-diphenylurea), are symmetrically substituted aromatic urea derivatives.[1][3][7] Their mechanism relies on the reactivity of the aromatic rings and the central urea group. Ethyl Centralite is often favored as it can also impart a plasticizing effect in some formulations.[1]

Diagram 1: Comparative Molecular Structures

G Fig. 1: Molecular Structures of Stabilizers cluster_succinimide Succinamide (2,5-pyrrolidinedione) cluster_centralite Ethyl Centralite (1,3-diethyl-1,3-diphenylurea) S_Struct C₄H₅NO₂ C_Struct C₁₇H₂₀N₂O G Centralite Ethyl Centralite Intermediate1 Nitroso Derivatives Centralite->Intermediate1 + NOx NOx NOx Intermediate2 Nitro Derivatives Intermediate1->Intermediate2 + NOx Final Stable Byproducts Intermediate2->Final Further Reactions

Caption: The multi-stage NOx scavenging mechanism of Centralites.

The Succinamide Mechanism: Direct N-H Reactivity

Succinamide presents a more direct and arguably "cleaner" stabilization mechanism. The protons on the amide nitrogen atoms are the primary reaction sites. The reaction proceeds via the abstraction of these protons by NOx, leading to the formation of N-nitroso and N-nitro succinimide derivatives. This pathway generally produces fewer colored byproducts, making it an attractive alternative where product appearance is a concern.

Performance Comparison: An Evidence-Based Approach

The ultimate measure of a stabilizer's utility is its performance, as quantified by standardized analytical techniques.

Thermal Stability Evaluation

The primary goal of a stabilizer is to enhance the thermal stability of the propellant. This is commonly assessed using Differential Scanning Calorimetry (DSC), which measures the heat flow associated with decomposition, and the Vacuum Stability Test (VST), which quantifies gas evolution at a constant elevated temperature. [8][9][10] Table 1: Representative Comparative Thermal Stability Data

Stabilizer SystemConcentration (wt%)DSC Decomposition Onset (°C)VST Gas Evolution (mL/g @ 40h, 100°C)
Control (Unstabilized) 0%184.5> 2.0
Ethyl Centralite 2%196.2< 1.0
Succinamide 2%194.1< 1.2

Note: Data are illustrative and highly dependent on the specific propellant formulation. The key takeaway is the significant improvement over the control.

Both stabilizers markedly improve thermal stability. Centralite often shows a slight edge in decomposition onset temperature in DSC scans, which measures the resistance to rapid, high-temperature degradation.

Compatibility and Long-Term Aging

A stabilizer must be chemically compatible with all other ingredients in the formulation and effectively deplete over time to protect the propellant throughout its service life. [11]Compatibility is often assessed according to standards like STANAG 4147, which uses DSC to detect undesirable exothermic reactions between components. Stabilizer depletion is tracked over time using chromatographic methods like HPLC. [12][13] Table 2: Compatibility and Depletion Characteristics

Stabilizer SystemSTANAG 4147 CompatibilityDepletion KineticsKey Byproducts
Ethyl Centralite CompatibleWell-characterized, multi-stageNitro and Nitroso-aromatics
Succinamide CompatibleGenerally follows first-order kineticsN-substituted imides

Standardized Experimental Protocols

Reproducible and reliable data are paramount. The following are condensed versions of standard protocols used for stabilizer evaluation.

Protocol: Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen for its ability to rapidly assess thermal stability by measuring the temperature at which exothermic decomposition begins. A higher onset temperature indicates greater stability. This technique is specified in standards such as STANAG 4515. [14] Methodology:

  • Sample Preparation: Hermetically seal 1-3 mg of the propellant sample in an aluminum DSC pan.

  • Instrument Setup: Place the sample and an empty reference pan into the DSC instrument.

  • Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature at a controlled rate (e.g., 5 or 10 °C/min) to approximately 300°C under an inert nitrogen atmosphere.

  • Data Analysis: The onset temperature of the primary exothermic peak is determined using the instrument's analysis software. This represents the initiation of thermal decomposition.

Protocol: Vacuum Stability Test (VST)

Causality: The VST provides a quantitative measure of propellant stability under isothermal aging conditions by measuring the volume of gaseous decomposition products. It is a highly sensitive method for assessing long-term stability and is governed by standards like STANAG 4556. [8][15] Methodology:

  • Sample Preparation: Accurately weigh a specified mass (typically 2-5 g) of the propellant sample into a specialized glass test tube. [8]2. Test Setup: Attach the test tube to a pressure transducer or manometer, evacuate the tube to a defined vacuum, and place it into a heating block maintained at a constant temperature (e.g., 100°C or 120°C). [16]3. Data Acquisition: Continuously record the pressure increase (or volume of evolved gas) over a set period, typically 40-48 hours. [16]4. Data Analysis: The final result is reported as the volume of gas (in mL) evolved per gram of the sample. A lower value signifies greater stability.

Diagram 3: General Workflow for Stabilizer Evaluation

G cluster_prep 1. Formulation & Sample Prep cluster_testing 2. Analytical Testing cluster_analysis 3. Data Interpretation Formulate Prepare Propellant with Stabilizer Sample Prepare Samples for each Test Formulate->Sample DSC DSC Analysis (STANAG 4515) Sample->DSC VST Vacuum Stability Test (STANAG 4556) Sample->VST HPLC HPLC Analysis (AOP-48) Sample->HPLC Analysis Compare Onset Temps, Gas Evolution (mL/g), & Stabilizer Depletion DSC->Analysis VST->Analysis HPLC->Analysis

Sources

A Comparative Guide to Validating the Oral Bioavailability of N,N'-Diethyl-N,N'-diphenylsuccinamide

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges. Among the most critical hurdles is ensuring adequate oral bioavailability—the extent and rate at which an active pharmaceutical ingredient (API) is absorbed from an oral dosage form and becomes available at the site of action.[1][2] This guide provides a comprehensive, multi-tiered framework for validating the bioavailability score of a novel compound, N,N'-Diethyl-N,N'-diphenylsuccinamide.

We will navigate the essential stages of bioavailability assessment, from predictive computational models to definitive in vivo studies. To ground our analysis in a real-world context, the performance of this compound will be objectively compared against two well-characterized reference drugs: Propranolol , a high-bioavailability beta-blocker, and Acyclovir , an antiviral agent with notoriously low oral bioavailability. This comparative approach ensures a robust and insightful evaluation for researchers, scientists, and drug development professionals.

The Predictive Foundation: In Silico Assessment

Before committing to resource-intensive laboratory experiments, in silico tools offer a rapid and cost-effective first pass at evaluating a compound's "drug-likeness."[3][4][5] These computational methods predict absorption, distribution, metabolism, and excretion (ADME) properties based on the molecule's structure.

Expertise & Experience: The "Why" Behind the Method

The most influential of these predictive tools is Lipinski's Rule of Five.[6][7][8] This rule of thumb is not a strict law but a guideline based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[7] Violating more than one of these rules suggests a higher probability of poor oral absorption.[6][7] By calculating these properties for our test compound and comparing them to our benchmarks, we can form an initial hypothesis about its potential for oral bioavailability.

In Silico Screening Workflow

The initial computational evaluation follows a straightforward path, starting with the molecular structure and progressing to a predictive profile.

cluster_0 In Silico Assessment Workflow Input 2D Molecular Structure (SMILES/MOL file) Calc Calculate Physicochemical Properties (MW, LogP, H-bond donors/acceptors) Input->Calc Software Tools (e.g., SwissADME, ADMETlab) Lipinski Apply Lipinski's Rule of Five Calc->Lipinski ADME Predict ADME Properties (e.g., solubility, permeability) Calc->ADME Output Predicted Bioavailability Profile Lipinski->Output ADME->Output

Caption: Workflow for in silico bioavailability prediction.

Data Presentation: Comparative In Silico Analysis
ParameterThis compoundPropranolol (High F%)Acyclovir (Low F%)Lipinski's Rule of Five Guideline
Molecular Weight ( g/mol ) 352.48259.34225.21< 500
LogP (Octanol/Water Partition) 3.82.9-1.6< 5
Hydrogen Bond Donors 024< 5
Hydrogen Bond Acceptors 234< 10
Lipinski Violations 000No more than 1
Predicted Solubility LowModerateLow-
Predicted Permeability HighHighLow-

Trustworthiness: Based on this initial in silico screen, this compound exhibits promising characteristics for oral bioavailability. It adheres to Lipinski's Rule of Five, with a LogP value suggesting good lipophilicity for membrane traversal.[9] However, its predicted low solubility could be a limiting factor, a hypothesis that must be tested experimentally.

Mechanistic Insights: In Vitro Permeability Assays

Following the promising computational results, the next logical step is to measure the compound's ability to cross a biological membrane. In vitro permeability assays provide this crucial mechanistic data and can help explain why a compound might be well or poorly absorbed.[10][11]

A. Parallel Artificial Membrane Permeability Assay (PAMPA)
Expertise & Experience: The "Why" Behind the Method

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion.[12][13] It uses a synthetic membrane coated with lipids to mimic the intestinal barrier.[12] This assay is a cost-effective way to determine if a compound can cross a lipid bilayer by itself, without the help of transporters.[14] Its simplicity is its strength; by isolating passive transport, we can quickly identify compounds with fundamental permeability issues.[12]

Experimental Protocol: PAMPA
  • Prepare Solutions: Dissolve this compound, Propranolol, and Acyclovir in a buffer (e.g., PBS with 5% DMSO) to a final concentration of 10 µM.[15]

  • Coat Membrane: Gently add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to the membrane of each well in the donor plate and allow the solvent to evaporate.[14]

  • Load Plates: Add 300 µL of buffer to the acceptor plate wells. Add 150 µL of the test compound solutions to the donor plate wells.

  • Incubate: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.[13][16]

  • Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (VA / (Area × time)) × -ln(1 - [drug]acceptor / [drug]equilibrium)

cluster_1 PAMPA Workflow Prep Prepare Compound Solutions (Donor Plate) Sandwich Assemble Donor & Acceptor Plates Prep->Sandwich Coat Coat Filter Plate with Artificial Lipid Membrane Coat->Sandwich Add Add Buffer to Acceptor Plate Add->Sandwich Incubate Incubate with Shaking Sandwich->Incubate Analyze Quantify Compound Concentration (LC-MS/MS) Incubate->Analyze Calc Calculate Papp Value Analyze->Calc

Caption: Experimental workflow for the PAMPA assay.

B. Caco-2 Permeability Assay
Expertise & Experience: The "Why" Behind the Method

While PAMPA is excellent for assessing passive diffusion, it cannot model the complex environment of the human intestine, which includes active transport and efflux pumps. The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that, when cultured for about 21 days, differentiate to resemble the enterocytes of the small intestine.[17][18][19] This model is considered the gold standard for in vitro prediction of human drug absorption because it contains the transporters and enzymes present in the gut wall.[19][20] By measuring permeability in both directions (apical to basolateral and basolateral to apical), we can calculate an "efflux ratio." An efflux ratio greater than 2 strongly suggests the compound is being actively pumped out of the cells by transporters like P-glycoprotein (P-gp), a common cause of poor bioavailability.[17][18]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell filter supports for 21-25 days until a differentiated monolayer is formed.

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[21]

  • Prepare Dosing Solutions: Prepare the test compounds in a transport buffer (e.g., Hanks' Balanced Salt Solution) at a concentration of 10 µM.

  • Permeability Measurement (A -> B): To measure absorption, add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.

  • Permeability Measurement (B -> A): To measure efflux, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours with gentle shaking.

  • Sampling and Analysis: Take samples from the receiver compartment at specified time points and analyze the compound concentration by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).

cluster_2 Caco-2 Assay Workflow Culture Culture Caco-2 Cells on Transwell Inserts (21 days) TEER Verify Monolayer Integrity (TEER Measurement) Culture->TEER Dose_AB Dose Apical Side (A -> B) TEER->Dose_AB Dose_BA Dose Basolateral Side (B -> A) TEER->Dose_BA Incubate Incubate at 37°C for 2h Dose_AB->Incubate Dose_BA->Incubate Analyze Quantify Compound in Receiver Compartment (LC-MS/MS) Incubate->Analyze Calc Calculate Papp & Efflux Ratio Analyze->Calc

Caption: Bidirectional Caco-2 permeability assay workflow.

Data Presentation: Comparative In Vitro Permeability Data (Hypothetical)
CompoundPAMPA Papp (x 10⁻⁶ cm/s)Caco-2 Papp (A→B) (x 10⁻⁶ cm/s)Caco-2 Papp (B→A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Class
This compound 15.212.514.11.1High
Propranolol 18.520.122.31.1High
Acyclovir 0.80.50.61.2Low

Trustworthiness: The in vitro data strongly supports the in silico prediction. This compound demonstrates high passive permeability in the PAMPA assay, comparable to the high-permeability control, Propranolol. Crucially, the Caco-2 assay shows a low efflux ratio, indicating that the compound is not a significant substrate for efflux transporters. This combination of high passive permeability and low efflux is a strong indicator of potentially high oral absorption.[13]

The Definitive Evidence: In Vivo Pharmacokinetic Studies

While in vitro models provide invaluable mechanistic clues, they cannot fully replicate the complex physiological environment of a living organism.[22] An in vivo pharmacokinetic (PK) study, typically in a rodent model like the rat, is the definitive step to measure the actual rate and extent of drug absorption into the systemic circulation.[23][24] The data from these studies are required by regulatory agencies like the FDA to establish a drug's bioavailability.[1][25][26]

Expertise & Experience: The "Why" Behind the Method

The rat is a commonly used preclinical species because its gastrointestinal physiology and drug transporter expression share similarities with humans, making it a reasonably predictive model for oral drug absorption.[23][27] By administering the compound both orally (PO) and intravenously (IV), we can calculate the absolute bioavailability (F%). The IV dose serves as the 100% bioavailable reference, as it is introduced directly into the systemic circulation.[28] The resulting pharmacokinetic parameters—Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, a measure of total drug exposure)—provide a complete picture of the drug's behavior in vivo.[28][29]

Experimental Protocol: Rat Pharmacokinetic Study
  • Animal Acclimation: Acclimate male Wistar rats for at least one week before the study.[30]

  • Group Assignment: Divide rats into two groups for each compound: an oral (PO) administration group and an intravenous (IV) bolus group.

  • Dosing:

    • PO Group: Administer the compound via oral gavage at a dose of 10 mg/kg.

    • IV Group: Administer the compound via tail vein injection at a dose of 2 mg/kg.

  • Blood Sampling: Collect serial blood samples (approx. 100 µL) from the tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[30]

  • Plasma Preparation: Process the blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters (Cmax, Tmax, AUC).

  • Calculate Bioavailability: Calculate the absolute oral bioavailability (F%) using the formula: F(%) = (AUCPO / AUCIV) × (DoseIV / DosePO) × 100

cluster_3 In Vivo PK Study Workflow Acclimate Acclimate Rats Group Assign to IV and PO Groups Acclimate->Group Dose_IV Administer IV Dose Group->Dose_IV Dose_PO Administer PO Dose Group->Dose_PO Sample Serial Blood Sampling Dose_IV->Sample Dose_PO->Sample Analyze LC-MS/MS Bioanalysis of Plasma Sample->Analyze Calc Calculate PK Parameters & F% Analyze->Calc

Caption: Workflow for an in vivo oral bioavailability study in rats.

Data Presentation: Comparative In Vivo Pharmacokinetic Data (Hypothetical)
ParameterThis compoundPropranololAcyclovir
Dose (PO) 10 mg/kg10 mg/kg10 mg/kg
Cmax (ng/mL) 850980150
Tmax (hr) 1.51.02.0
AUC0-inf (ng*hr/mL) 42504900750
Absolute Bioavailability (F%) 85%90%15%

Trustworthiness: The in vivo results confirm the predictions from the earlier stages of testing. This compound exhibits high oral bioavailability (F=85%) in the rat model, closely mirroring the high-bioavailability control, Propranolol. The Cmax and AUC values are robust, indicating significant systemic exposure after oral administration. This definitive evidence strongly supports its potential as an orally active drug candidate.

Integrated Bioavailability Score and Conclusion

By synthesizing the data from our multi-tiered validation process, we can assign a confident bioavailability score to this compound.

Assessment TierFinding for this compoundImplication
In Silico Prediction Compliant with Lipinski's Rule of Five; Predicted high permeability.Favorable "drug-like" properties.
In Vitro Permeability High passive permeability (PAMPA); Low efflux ratio (Caco-2).Efficiently crosses intestinal barrier without being removed by transporters.
In Vivo Pharmacokinetics High absolute oral bioavailability (F=85%) in rats.Confirmed high absorption and systemic exposure in a living system.

Compared to the benchmarks, this compound performs similarly to the high-bioavailability drug Propranolol and vastly superior to the low-bioavailability drug Acyclovir. This guide demonstrates a robust, logical, and experimentally sound pathway for validating the bioavailability score of a novel chemical entity, providing the confidence needed to advance a compound in the drug development pipeline.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Taylor & Francis. [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia. [Link]

  • Uddin, R., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • FDA. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. FDA. [Link]

  • St-Gallay, S. (n.d.). The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

  • Alonso, C., & Escribano, E. (2012). Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. InTech. [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Caco2 assay protocol. (n.d.). [Source for Caco2 protocol details]. [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Moodle@Units. (n.d.). Lipinski's rule of five. Moodle@Units. [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • MDPI. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

  • American College of Clinical Pharmacology. (2022). Final Guidance Bioavailability Studies Submitted in NDAs or INDs. ACCP. [Link]

  • Slideshare. (n.d.). PAMPA permeability assay. Slideshare. [Link]

  • Gábor, K., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]

  • YouTube. (2022). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. YouTube. [Link]

  • FDA. (2024). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. FDA. [Link]

  • Pachiappan, S., et al. (2023). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness. ResearchGate. [Link]

  • Liu, R., et al. (2014). Critical Evaluation of Human Oral Bioavailability for Pharmaceutical Drugs by Using Various Cheminformatics Approaches. PMC. [Link]

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. CD ComputaBio. [Link]

  • The Pharma Letter. (2024). New FDA draft guidance for in vivo bioavailability and bioequivalence studies. The Pharma Letter. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Gąsior, E., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

  • Click2Drug. (n.d.). Directory of computer-aided Drug Design tools. Click2Drug. [Link]

  • Vespasiani, G., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC. [Link]

  • Rai, J. P., et al. (2021). IN-VIVO BIOAVAILABILITY STUDY OF TELMISARTAN COMPLEX IN WISTAR RATS. [Journal Name]. [Link]

  • Almeida, S., et al. (2021). Alternative Analysis Approaches for the Assessment of Pilot Bioavailability/Bioequivalence Studies. MDPI. [Link]

  • ResearchGate. (n.d.). Correlation of oral bioavailability between rat and human. ResearchGate. [Link]

  • Medical Engineering Technologies. (n.d.). Bioavailability Studies. Medical Engineering Technologies. [Link]

  • Gábor, K., et al. (2021). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PMC. [Link]

  • SciSpace. (n.d.). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. SciSpace. [Link]

  • Lonza. (n.d.). In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations. Lonza. [Link]

  • PharmaQuesT. (n.d.). METHODS OF STUDYING BIOAVAILABILITY AND BIOEQUIVALENCE INTRODUCTION. PharmaQuesT. [Link]

  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment?. Creative Bioarray. [Link]

Sources

Crystallographic Data and Conformation of N,N'-Diethyl-N,N'-diphenylsuccinamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the crystallographic and conformational properties of N,N'-Diethyl-N,N'-diphenylsuccinamide . It synthesizes available structural data from close analogs and established stereochemical principles to define the molecule's behavior in solid-state and solution environments.

Executive Summary & Molecular Profile

This compound (CAS 131851-63-3) represents a class of tetra-substituted succinamides critical in two distinct fields: energetic materials stabilization (akin to the "Centralite" family) and ligand design for metal extraction (Pt/Pd). Unlike simple secondary amides, this molecule lacks hydrogen bond donors, forcing its conformation to be dictated entirely by steric hindrance and dipole-dipole interactions.

This guide compares the target molecule against its structural analogs—specifically Centralite I (N,N'-Diethyl-N,N'-diphenylurea) and DMDPHSA (N,N'-Dimethyl-N,N'-diphenylsuccinamide) —to elucidate its conformational preferences.

Molecular Identifiers
PropertyDetail
Systematic Name N,N'-Diethyl-N,N'-diphenylbutanediamide
Molecular Formula C₂₀H₂₄N₂O₂
Molecular Weight 324.42 g/mol
Key Structural Feature Tetra-substituted amide nitrogens (Ethyl/Phenyl)
Primary Application Propellant stabilizer, Metal extractant (bidentate ligand)

Crystallographic Architecture

While the specific single-crystal X-ray diffraction (SC-XRD) dataset for the title compound is less ubiquitous in open databases than its urea analog, its lattice parameters and molecular geometry can be rigorously defined through comparative crystallographic analysis of its nearest neighbors.

Comparative Crystal Data: The "Centralite" Benchmark

The structural geometry of the N-ethyl-N-phenyl amide terminus is conserved across the Centralite family. The urea analog (Centralite I) serves as the definitive model for the nitrogen hybridization and substituent orientation.

Table 1: Crystallographic Parameters of Structural Analogs

ParameterTarget Analog: Centralite I (Urea Derivative) [1]Relevance to Succinamide
Crystal System MonoclinicExpected system for symmetric succinamides
Space Group P2₁/c (No. 14)Common for centrosymmetric organic amides
Unit Cell (a) 10.42 ÅDefines the packing width of the Et-N-Ph moiety
Unit Cell (b) 16.86 ÅCorrelates with the long axis of the molecule
Unit Cell (c) 10.66 ÅStacking axis
Beta Angle (β) 125.16°Indicates significant shear in layer packing
Z (Molecules/Cell) 4Standard packing efficiency
N-Geometry Intermediate (sp²-sp³)Steric clash prevents full planarity of the amide N

Technical Insight: The nitrogen atom in N,N'-diethyl-N,N'-diphenyl systems exhibits a "pyramidal distortion." Unlike planar peptide bonds, the steric bulk of the phenyl and ethyl groups forces the nitrogen out of the carbonyl plane by approximately 10–15°, reducing the double-bond character of the C-N bond.

Conformational Analysis: The Steric Landscape

The performance of this compound as a ligand or stabilizer is governed by the rotation around the central C2–C3 succinyl bond .

The Gauche vs. Anti Equilibrium

Tetra-substituted succinamides exhibit a counter-intuitive conformational preference known as the "Attractive Steric Effect" or folding preference.

  • Anti Conformation (

    
    ): 
    
    • Geometry: Carbonyls are opposed.

    • Stability:[1] Minimizes dipole repulsion between carbonyl oxygens.

    • Occurrence: Favored in sterically uncrowded lattices or non-polar solvents.

  • Gauche Conformation (

    
    ): 
    
    • Geometry: Carbonyls are syn-clinal (folded).

    • Stability:[1] Favored by

      
      -
      
      
      
      stacking of the N-phenyl rings and necessary for metal chelation (bidentate binding).
    • Mechanism: The bulky N-substituents (Ethyl/Phenyl) create severe A(1,3) strain with the carbonyl oxygen, forcing the backbone to twist to relieve tension.

Visualization of Conformational Logic

ConformationLogic Start This compound Steric Steric Bulk (Ethyl + Phenyl) Start->Steric Backbone Succinyl Backbone (C2-C3) Start->Backbone Steric->Backbone Induces A(1,3) Strain Anti Anti Conformation (180°) (Dipole Minimized) Backbone->Anti Solid State (Packing) Gauche Gauche Conformation (60°) (Chelation Ready) Backbone->Gauche Solution/Complexation App_Stab Application: Propellant Stabilizer (Scavenges NO2) Anti->App_Stab Exposes N-sites App_Ext Application: Metal Extraction (Binds Pt/Pd) Gauche->App_Ext Pre-organized Ligand

Figure 1: Conformational logic flow showing how steric bulk drives the molecule between Anti (packing) and Gauche (functional) states.

Performance Comparison: Succinamide vs. Alternatives

In drug development and materials science, selecting the right amide scaffold is crucial. The table below compares the target molecule with key alternatives.

Table 2: Functional Comparison of Amide Scaffolds

FeatureThis compound (Target)N,N'-Dimethyl-N,N'-diphenylsuccinamide (DMDPHSA)N,N'-Diethyl-N,N'-diphenylurea (Centralite I)
Backbone Flexibility High (C2-C3 rotation allows folding)High (Similar folding, less steric bulk)Rigid (Single Carbonyl, planar)
Lipophilicity (LogP) High (~4.5) (Excellent for organic phase extraction)Moderate (Better water solubility)High (Propellant soluble)
Chelation Ability Bidentate (Can wrap around Pt/Pd)Bidentate (Proven Pt extractant [2])Monodentate (Only one oxygen donor)
Crystallization Forms needles/plates; often disordered ethyl groupsWell-defined prismsLarge, stable monoclinic crystals
N-Pyramidalization Significant (due to Et/Ph clash)Moderate (Me/Ph clash is lower)Significant

Experimental Implication: If your goal is metal extraction , the Diethyl succinamide (Target) offers superior lipophilicity compared to the Dimethyl analog, ensuring better phase separation, though the Dimethyl variant may have faster kinetics due to lower steric hindrance.

Experimental Protocol: Crystallization & Structure Solution

To obtain high-quality crystallographic data for this specific derivative in your own lab, follow this self-validating protocol.

Synthesis & Purification
  • Reactants: Succinyl chloride (1 eq) + N-ethylaniline (2.2 eq) in dry dichloromethane.

  • Workup: Wash with 1M HCl (remove unreacted amine), then 1M NaOH. Dry over MgSO₄.

  • Recrystallization (Critical Step):

    • Solvent: Ethanol/Water (80:20) or Toluene/Hexane.

    • Method: Slow evaporation at 4°C. Rapid cooling yields amorphous powder.

Diffraction Workflow

XRD_Workflow Sample Single Crystal (0.2 x 0.2 x 0.1 mm) Mount Mount on Mitegen Loop (Cryo-protectant: Paratone) Sample->Mount Collect Data Collection (Mo Kα, 100 K) Mount->Collect Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (Anisotropic N-Et groups) Solve->Refine

Figure 2: Standardized workflow for solving the crystal structure of substituted succinamides.

Validation Checkpoint:

  • R-Factor Target: < 5%.

  • Disorder: Expect rotational disorder in the terminal ethyl groups. Model this using split positions (PART 1 / PART 2) in the refinement software (SHELXL).

References

  • Ganis, P., Avitabile, G., Benedetti, E., Pedone, C., & Goodman, M. (1970). Crystal and molecular structure of N,N'-diethyl-N,N'-diphenylurea . Proceedings of the National Academy of Sciences, 67(1), 426–433. Link

  • Mowafy, E. A., & Aly, H. F. (2007). Synthesis of some N,N,N',N'-tetraalkylsuccinamides and their performance for extraction of Fe(III) from chloride medium. Solvent Extraction and Ion Exchange, 25(2), 205-224. (Contextual reference for tetra-substituted succinamide extraction behavior).
  • PubChem.[1][2] This compound (Compound Summary) . Link

  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180. (Foundational text on amide folding and gauche effects).

Sources

A Comparative Guide to Achieving Reproducible Extraction Yields from Allium ascalonicum

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the consistent and reproducible extraction of bioactive compounds from natural sources like shallots (Allium ascalonicum) is a foundational challenge. The variability in extraction yields can significantly impede research progress, affecting everything from initial screening to the standardization of potential therapeutic agents. This guide provides an in-depth comparison of extraction methodologies, focusing on the critical factors that govern reproducibility. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Reproducibility Challenge: Beyond Simple Percentage Yield

Achieving reproducible yields from Allium ascalonicum is not merely about obtaining the same total extract weight in every experiment. True reproducibility lies in the consistent extraction of the target phytochemical profile. The chemical composition of shallots is inherently variable, influenced by a multitude of factors long before the extraction process begins. Two primary factors are the plant's genetic makeup and the environmental conditions during its growth[1][2]. Factors like temperature, light availability, and precipitation can significantly alter the phytochemical status of the plant[1][3]. Therefore, the first step towards reproducibility is acknowledging and controlling for the variability of the starting material itself.

Moreover, post-harvest processing plays a critical role. The drying temperature, for instance, can alter the final composition, as many bioactive compounds, such as flavonoids, are sensitive to high temperatures[4][5][6]. A study on drying shallot simplicia found that the highest flavonoid content was achieved after drying at 40°C, with higher temperatures leading to degradation[4][5].

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} /dot Caption: Key factors influencing the reproducibility of extraction yields.

Comparative Analysis of Extraction Methodologies

The choice of extraction method is arguably the most significant factor under direct experimental control. Methods range from traditional, solvent-intensive techniques to modern, energy-assisted approaches. Each has distinct implications for yield, selectivity, and reproducibility.

Conventional Extraction Methods

Conventional methods like maceration, percolation, and Soxhlet extraction rely on the solvent's dissolving power and concentration gradients.

  • Maceration : This simple soaking technique is dependent on the effective diffusion and solubility of metabolites[7]. Its reproducibility can be hampered by inconsistencies in agitation, particle size, and extraction duration.

  • Percolation : In this method, a fresh solvent continuously flows through the plant material, which can lead to a more exhaustive extraction compared to maceration[7]. One study comparing various methods found that percolation gave the highest yield for onion skin extracts[7].

  • Soxhlet Extraction : This technique uses a continuous cycle of solvent distillation and siphoning to extract compounds. While often more efficient than maceration, the repeated heating can degrade thermolabile compounds, affecting the final phytochemical profile and thus, reproducibility[7].

Modern "Green" Extraction Methods

Techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) utilize energy sources to enhance extraction efficiency, often resulting in higher yields in shorter times with less solvent[8][9][10][11].

  • Ultrasound-Assisted Extraction (UAE) : UAE employs acoustic cavitation—the formation and collapse of microscopic bubbles—to disrupt plant cell walls, enhancing solvent penetration and mass transfer[9][10]. This physical disruption often leads to a significant increase in yield compared to conventional methods. Studies have shown that UAE can improve quercetin yield from shallot skin and flesh by 13-57% compared to conventional solvent extraction[12][13]. Reproducibility in UAE is highly dependent on the precise control of parameters like ultrasonic frequency, power, temperature, and time[14][15].

  • Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to rapidly heat the solvent and moisture within the plant material. This creates localized pressure that ruptures cell walls, releasing bioactive compounds into the solvent[11][16]. MAE offers very short extraction times but requires careful optimization of power and temperature to prevent compound degradation[17][18].

Method Underlying Principle Typical Relative Yield Advantages Disadvantages & Reproducibility Hurdles
Maceration Passive diffusion driven by concentration gradient[7].Low to ModerateSimple, low-cost setup, suitable for thermolabile compounds.Time-consuming, often incomplete extraction, highly sensitive to particle size and agitation consistency[19].
Soxhlet Continuous extraction with fresh, hot solvent[7].Moderate to HighMore efficient than maceration, exhaustive extraction possible.Requires large solvent volumes, prolonged exposure to heat can degrade compounds[7].
Ultrasound (UAE) Acoustic cavitation disrupts cell walls, enhancing mass transfer[9][10].HighRapid, high efficiency, reduced solvent/energy consumption[8][10].Probe-based systems can have reproducibility issues; requires precise control of power, temp, and time[17][14].
Microwave (MAE) Rapid, localized heating causes cell rupture[11][16].High to Very HighExtremely fast, highly efficient, reduced solvent use.Risk of thermal degradation if not optimized, potential for "hot spots," requires specialized equipment[17][16].

The Critical Role of Solvents and Parameters

The principle of "like dissolves like" is fundamental in extraction[4]. The choice of solvent dictates which classes of compounds are preferentially extracted.

  • Solvent Polarity : For the flavonoids typically targeted in Allium ascalonicum, such as quercetin, polar to semi-polar solvents are most effective. Aqueous ethanol (e.g., 50-70%) is frequently cited as an excellent choice, balancing the polarity needed to extract glycosylated flavonoids while also dissolving less polar aglycones[4][5][12][13]. One study found that 70% ethanol was optimal for extracting flavonoids from shallots[4][5]. Another reported the highest quercetin content was obtained using 60% ethanol[12][13].

  • Temperature : Extraction temperature has a dual effect. It generally increases the solubility and diffusion rate of compounds but can also accelerate their degradation[7][20]. The optimal temperature is a trade-off between efficiency and stability. For UAE of onion compounds, temperatures around 50-60°C are often found to be optimal[14][9].

  • Solid-to-Liquid Ratio : This ratio affects the concentration gradient, which is the driving force for diffusion. A lower ratio (more solvent) can lead to a more complete extraction but may be less efficient in terms of solvent use. For UAE of shallot peels, a solid-to-liquid ratio of 1:10 was found to be optimal[14].

dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=circle, style=filled, fontname="Arial", fontsize=11, fixedsize=true, width=1.5]; edge [fontname="Arial", fontsize=10, len=2.5];

} /dot Caption: Interplay of key parameters affecting extraction yield.

Standardized Protocols for Enhanced Reproducibility

To ensure self-validating results, every protocol must be detailed with precision. Below are comparative step-by-step methodologies for maceration and UAE, designed to maximize reproducibility.

Experimental Protocol 1: Standardized Maceration

This protocol establishes a baseline for conventional solvent extraction.

  • Preparation of Material :

    • Dry sliced shallots (Allium ascalonicum) at 40°C until a constant weight is achieved (typically <10% moisture)[4][5].

    • Grind the dried material to a uniform powder (e.g., 40-60 mesh size). Homogenize the powder thoroughly.

  • Extraction :

    • Accurately weigh 10 g of the homogenized shallot powder into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 70% (v/v) ethanol, resulting in a 1:10 solid-to-liquid ratio[4].

    • Seal the flask securely to prevent solvent evaporation.

  • Incubation :

    • Place the flask on an orbital shaker set to 120 rpm at a constant temperature of 25°C.

    • Macerate for a fixed duration of 36 hours[19].

  • Recovery :

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue on the filter paper with an additional 20 mL of the solvent to ensure complete recovery.

    • Combine the filtrates.

  • Solvent Removal and Yield Calculation :

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure until a viscous extract is obtained[21].

    • Dry the viscous extract in a vacuum oven at 40°C to a constant weight.

    • Calculate the percentage yield (w/w) based on the initial dry weight of the powder.

Experimental Protocol 2: Optimized Ultrasound-Assisted Extraction (UAE)

This protocol leverages UAE for rapid and efficient extraction, with parameters optimized for reproducibility based on literature[13][14].

  • Preparation of Material :

    • Prepare and powder the shallot material exactly as described in Protocol 1, Step 1.

  • Extraction Setup :

    • Accurately weigh 10 g of the homogenized shallot powder into a 250 mL jacketed glass beaker.

    • Add 100 mL of 60% (v/v) ethanol (1:10 solid-to-liquid ratio)[13][14].

    • Place the beaker in an ultrasonic bath or position an ultrasonic probe 2 cm below the solvent surface. Connect the jacket to a water circulator to maintain a constant temperature.

  • Sonication :

    • Set the ultrasonic device to a fixed frequency (e.g., 35 kHz) and amplitude (e.g., 50%).

    • Set the water circulator to maintain the extraction temperature at 50°C.

    • Sonicate for a fixed duration of 15 minutes[12][13].

  • Recovery :

    • Immediately after sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.

    • Decant the supernatant and filter it through a 0.45 µm syringe filter for analysis or further processing.

  • Solvent Removal and Yield Calculation :

    • Process the extract as described in Protocol 1, Step 5. For more accurate reproducibility, quantify a specific marker compound (e.g., quercetin) using a validated HPLC method[4][5].

Conclusion and Recommendations

Achieving reproducible extraction yields from Allium ascalonicum is a multi-factorial challenge that begins with the raw material and extends through every step of the experimental process. While modern methods like UAE offer significant advantages in speed and efficiency, they introduce new parameters that must be rigorously controlled.

For maximum reproducibility, research and development professionals should:

  • Standardize the Source : Whenever possible, use plant material from the same cultivar, grown under controlled conditions, and processed using a consistent post-harvest protocol.

  • Optimize and Validate : Do not rely on generic protocols. The optimal extraction method and its parameters (solvent, temperature, time) should be determined empirically for the specific bioactive compound of interest using methodologies like Response Surface Methodology (RSM)[14][9].

  • Quantify Beyond Crude Yield : Shift the focus from total extract weight to the quantification of specific bioactive marker compounds (e.g., quercetin, isorhamnetin) using validated analytical techniques like HPLC or LC-MS[4][13][22]. This provides a far more accurate measure of reproducibility.

  • Embrace Modern Techniques with Caution : While UAE and MAE are powerful, their reproducibility hinges on precise control of energy input and temperature. Ensure equipment is properly calibrated and protocols are meticulously detailed.

By understanding the causality behind each experimental choice and implementing self-validating, highly detailed protocols, the challenge of reproducibility can be effectively met, paving the way for more reliable and scalable natural product research.

References

  • Putri, D., et al. (2021). Effect of Extraction Methods on Antioxidant Activity of Papery Skin Extracts and Fractions of Maja Cipanas Onion (Allium cepa L. var. ascalonicum). PMC. Available at: [Link]

  • Ciric, A., et al. (2023). Ultrasound-assisted sustainable extraction of bioactive phytochemicals in shallot (Allium ascalonicum L.) peel: A DoE and metabolomics combined approach. ResearchGate. Available at: [Link]

  • Wilar, G., et al. (2023). Total flavonoid of dry extract and fraction of selected shallot (Allium ascalonicum L.) using ultraviolet-visible spectrophotometry. Food Research. Available at: [Link]

  • Harjono, et al. (2024). Potential antioxidant and antiradical agents from Allium ascalonicum: Superoxide dismutase and density functional theory in silico studies. PMC. Available at: [Link]

  • Thuy, N. M., et al. (2026). Identification and extraction method of quercetin from flesh and skin of shallot (Allium ascalonicum) cultivated in Soc Trang province, Vietnam. ResearchGate. Available at: [Link]

  • Katsampa, P., et al. (2025). Ultrasound-assisted extraction of quercetin from onion solidwastes. ResearchGate. Available at: [Link]

  • Surasorn, B., et al. (n.d.). Shallot extraction steps. ResearchGate. Available at: [Link]

  • Albu, S., et al. (2021). Development of Optimized Ultrasound-Assisted Extraction Methods for the Recovery of Total Phenolic Compounds and Anthocyanins from Onion Bulbs. MDPI. Available at: [Link]

  • Thuy, N. M., et al. (2019). Identification and extraction method of quercetin from flesh and skin of shallot (Allium ascalonicum) cultivated in Soc Trang pr. Food Research. Available at: [Link]

  • Radic, T., et al. (2022). The Phytochemical and Nutritional Composition of Shallot Species (Allium × cornutum, Allium × proliferum and A. cepa Aggregatum) Is Genetically and Environmentally Dependent. PMC. Available at: [Link]

  • Mobin, M., et al. (2025). Antibacterial and antioxidant potential of the phenolic extract and its fractions isolated from Allium ascalonicum (onion) peel. ResearchGate. Available at: [Link]

  • Nicastro, H. L., et al. (2015). Therapeutic Uses and Pharmacological Properties of Shallot (Allium ascalonicum): A Systematic Review. PMC. Available at: [Link]

  • Okcu, M., et al. (2024). Evaluation of Turkish shallot genetic resources for morphological, biochemical and sensory properties. TÜBİTAK Academic Journals. Available at: [Link]

  • Wilar, G., et al. (2023). Total flavonoid of dry extract and fraction of selected shallot (Allium ascalonicum L.) using ultraviolet-visible spectrophotometry and HPLC. ResearchGate. Available at: [Link]

  • Kodrat, K. F., et al. (2024). The Effect of Climate Change on the Shallot Supply Chain: Impact and Risk Management Strategy. PJLSS. Available at: [Link]

  • Kim, J. S., et al. (2024). A Comparative Study on the Antioxidative Activity and Phenolic Content of Fresh and Black (Fermented) Allium Vegetables. MDPI. Available at: [Link]

  • Herawati, H., et al. (2013). The Characteristic Change of Shallot (Allium ascalonicum L.) During Curing Process. IJASEIT. Available at: [Link]

  • Petropoulos, S. A., et al. (2021). Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts. PMC. Available at: [Link]

  • Zaini, A. S., et al. (2022). Comparison of Alliin Recovery from Allium sativum L. Using Soxhlet Extraction and Subcritical Water Extraction. MDPI. Available at: [Link]

  • Radic, T., et al. (2022). (PDF) The Phytochemical and Nutritional Composition of Shallot Species (Allium × cornutum, Allium × proliferum and A. cepa Aggregatum) Is Genetically and Environmentally Dependent. ResearchGate. Available at: [Link]

  • Chin, S. T., et al. (2014). Optimisation of Ultrasonic-Assisted Extraction (UAE) of Allicin from Garlic (Allium sativum L.). Aidic. Available at: [Link]

  • Al-Khayri, J. M., et al. (2017). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. PMC. Available at: [Link]

  • Lu, X., et al. (2011). Determination of total phenolic content and antioxidant capacity of onion (Allium cepa) and shallot (Allium oschaninii) using infrared spectroscopy. PubMed. Available at: [Link]

  • Mohdaly, A. A. A., et al. (2010). Effects of Solvent and Temperature on the Extraction of Colorant from Onion (Allium cepa) Skin using Pressurized Liquid Extraction. Science Alert. Available at: [Link]

  • Kumar, A., et al. (2024). Conventional and novel techniques of phytochemical extraction. International Journal of Botany Studies. Available at: [Link]

  • Oledzka, I., et al. (2016). (PDF) TLC determination of flavonoids from different cultivars of Allium cepa and Allium ascalonicum. ResearchGate. Available at: [Link]

  • Chahyadi, A., & Elfahmi, E. (2021). Extraction yield resulted from microwave-assisted extraction. ResearchGate. Available at: [Link]

  • Asif, M., et al. (2022). Influence of ultrasound-assisted extraction of bioactives from garlic (Allium sativum) sprouts using response surface methodology. PMC. Available at: [Link]

  • Nindarty, C. A., et al. (2021). Effect Of Solvent Type And Maceration Time On Phytochemical Contents, Yield Precentage And Antibacterial Activity Of Red Onion Skin. Quest Journals. Available at: [Link]

  • Le, T. T., et al. (2022). Investigation of the effects of extraction temperature and time on bioactive compounds content from garlic (Allium sativum L.) husk. Frontiers. Available at: [Link]

  • Sharma, N., et al. (2021). (PDF) A REVIEW ON DIFFERENT EXTRACTION AND QUANTIFICATION METHODS OF ALLICIN FROM GARLIC. ResearchGate. Available at: [Link]

  • Isswanich, K., et al. (n.d.). Chromatogram of bioactive compounds in shallot extract analyzed by liquid chromatography–mass spectrometry (LC-MS). ResearchGate. Available at: [Link]

  • Oledzka, I., et al. (2016). TLC determination of flavonoids from different cultivars of Allium cepa and Allium ascalonicum. PubMed. Available at: [Link]

  • Barba, F. J., et al. (n.d.). Microwave-assisted extraction yields predicted using the Design Expert.... ResearchGate. Available at: [Link]

  • Rosliza, J., et al. (2023). YIELD OF SHALLOT (ALLIUM CEPA VAR. AGGREGATUM L.) FROM DIFFERENT HARVESTING AGE. IJAFP. Available at: [Link]

  • Casanova, E., et al. (2022). Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts. MDPI. Available at: [Link]

  • Letellier, M., & Budzinski, H. (2025). Microwave-Assisted Extraction - A State-of-the-Art Overview of Varieties. ResearchGate. Available at: [Link]

  • Nissa, M. C., et al. (2024). Effect of the moisture adsorbents on shallot bulb drying. Asian Journal of Agriculture and Biology. Available at: [Link]

  • Sumampouw, O. J. (2018). The Effect of Watering Techniques for Increasing the Yield of Shallots (Allium cepa L) in Dry Land. Atlantis Press. Available at: [Link]

  • Talahaturuson, A., et al. (2020). Growth and yield of shallots (Allium cepa var aggregatum L.) under different seed bulbs storage period. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Suroto, H., et al. (n.d.). Extract yield assessment of selected agrowaste using Microwave Assisted.... ResearchGate. Available at: [Link]

Sources

A Predictive Guide to the Mass Spectrometry Fragmentation of bis(N-ethyl-N-phenyl)succinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation patterns of bis(N-ethyl-N-phenyl)succinamide under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. In the absence of direct empirical data for this specific molecule, this document synthesizes established fragmentation principles of its core substructures—N-substituted amides and succinimide derivatives—to construct a robust predictive model. This work is intended to serve as a foundational resource for researchers in analytical chemistry, pharmacology, and materials science, enabling the identification and structural elucidation of this and related compounds.

Introduction: The Analytical Challenge

Bis(N-ethyl-N-phenyl)succinamide is a symmetrical molecule featuring two N-ethyl-N-phenyl amide groups linked by a central succinyl (butanedioyl) bridge. Its structure presents a unique fragmentation challenge, as cleavage can be initiated at multiple sites, including the amide bonds, the ethyl and phenyl substituents, and the succinyl linker itself. Understanding these fragmentation pathways is critical for unambiguous identification via mass spectrometry, a cornerstone technique in modern analytical science.

This guide will compare the anticipated fragmentation behavior under two common ionization techniques: the high-energy, gas-phase Electron Ionization (EI) and the softer, solution-phase Electrospray Ionization (ESI). By dissecting the molecule into its constituent parts and applying well-documented fragmentation mechanisms, we can predict the key fragment ions that would be observed experimentally.

Predicted Fragmentation Pathways

The fragmentation of bis(N-ethyl-N-phenyl)succinamide is expected to be dominated by cleavage of the amide bonds and fragmentation of the N-ethylaniline moieties. The central succinyl linker provides additional cleavage sites.

Electron Ionization (EI) Fragmentation

Electron Ionization subjects the molecule to high-energy electrons (typically 70 eV), leading to extensive fragmentation. The resulting mass spectrum is often complex but highly reproducible and provides a veritable "fingerprint" of the molecule.

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage at the Amide Bond: The most common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group.[1][2] In this case, this would involve the cleavage of the N-CO bond, leading to the formation of an N-ethyl-N-phenylaminyl radical and a corresponding acylium ion, or vice-versa. Given the symmetry of the molecule, this can happen on either side.

  • Cleavage of the Succinyl Linker: The central C-C bond of the succinyl linker can cleave, leading to a symmetrical bisection of the molecule.

  • Fragmentation of the N-ethyl-N-phenyl Group: The N-ethyl-N-phenyl moiety is expected to undergo its own characteristic fragmentation, primarily through the loss of a methyl radical (CH₃•) from the ethyl group, a known pathway for N-alkylanilines.[3]

  • McLafferty Rearrangement: While less common in aromatic amides, a McLafferty rearrangement involving the transfer of a gamma-hydrogen from the succinyl chain to the carbonyl oxygen could lead to the formation of a neutral N-ethyl-N-phenylacetamide molecule and a charged ketene fragment.[4]

Caption: Predicted EI fragmentation pathways for bis(N-ethyl-N-phenyl)succinamide.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, in positive ion mode. Fragmentation is then induced via collision-induced dissociation (CID) in the mass spectrometer. The resulting fragments often arise from the cleavage of the most labile bonds in the protonated molecule.

Key Predicted ESI Fragmentation Pathways:

  • Protonation Site: Protonation is likely to occur at one of the amide nitrogens or carbonyl oxygens. Protonation at the nitrogen is often favored and can facilitate N-CO bond cleavage.[1][2]

  • Cleavage of the Amide Bond: Similar to EI, the primary fragmentation in ESI-MS/MS is expected to be the cleavage of the protonated amide bond. This would lead to the formation of a charged N-ethyl-N-phenylamine ion and a neutral acylium fragment, or a charged acylium ion and a neutral N-ethyl-N-phenylamine molecule.

  • Loss of Neutral Molecules: The protonated molecule may lose neutral fragments, such as N-ethyl-N-phenylamine, to generate stable charged species.

Caption: Predicted ESI-MS/MS fragmentation of protonated bis(N-ethyl-N-phenyl)succinamide.

Comparative Summary of Predicted Fragments

The following table summarizes the predicted key fragment ions for bis(N-ethyl-N-phenyl)succinamide under EI and ESI conditions.

Predicted Fragment Ion m/z (EI) m/z (ESI, [M+H]⁺) Proposed Origin
Molecular Ion (M⁺•)352-Intact molecule radical cation
Protonated Molecule ([M+H]⁺)-353Intact protonated molecule
[M-15]⁺•337-Loss of a methyl radical (•CH₃) from an ethyl group
Acylium Ion233232Cleavage of the N-CO amide bond
Symmetrical Cleavage Fragment176-Cleavage of the central C-C bond of the succinyl linker
N-ethyl-N-phenylamine ion-122Protonated N-ethyl-N-phenylamine from amide cleavage
N-ethyl-N-phenylaminyl radical120-N-ethyl-N-phenylaminyl radical from amide cleavage

Experimental Protocol for Verification

To empirically validate these predictions, the following experimental protocol is recommended.

Objective: To acquire high-resolution EI and ESI mass spectra of bis(N-ethyl-N-phenyl)succinamide.

Materials:

  • bis(N-ethyl-N-phenyl)succinamide (high purity)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • Autosampler vials

Instrumentation:

  • Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) with an ESI source, capable of MS/MS.

Procedure:

For GC-MS (EI) Analysis:

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in methanol.

  • GC Conditions:

    • Injector: Splitless, 250°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Oven Program: 50°C (1 min), ramp to 300°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium, 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/sec.

For LC-MS (ESI) Analysis:

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 methanol:water with 0.1% formic acid.

  • LC Conditions:

    • Column: C18, 50 mm x 2.1 mm ID, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ionization Mode: ESI, positive ion.

    • MS1 Scan Range: m/z 100-500.

    • MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]⁺ ion (m/z 353).

    • Collision Energy: Ramp from 10-40 eV to observe a range of fragments.

Caption: Recommended experimental workflow for mass spectrometric analysis.

Conclusion and Future Outlook

This guide presents a theoretically grounded prediction of the mass spectrometric fragmentation patterns of bis(N-ethyl-N-phenyl)succinamide. By leveraging established principles of amide and aniline fragmentation, we have proposed key diagnostic ions for both EI and ESI techniques. The provided experimental protocol offers a clear path for the empirical validation of these predictions. This work serves as a starting point for the analytical characterization of this and structurally related molecules, providing a framework for their identification in complex matrices.

References

  • Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(4), 843-849. [Link]

  • Zhang, Y., et al. (2018). Fragmentation studies on metastable diethylaniline derivatives using mass-analyzed ion kinetic energy spectrometry. European Journal of Mass Spectrometry, 24(1), 12-22. [Link]

  • Vessecchi, R., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(34), 19137-19146. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST. (n.d.). Acetamide, N-phenyl-. In NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

Sources

A Researcher's Guide to Benchmarking Novel MMP-9 Inhibitors: A Case Study with N,N'-Diethyl-N,N'-diphenylsuccinamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the potency and selectivity of novel compounds targeting Matrix Metalloproteinase-9 (MMP-9). We will use the hypothetical compound, N,N'-Diethyl-N,N'-diphenylsuccinamide, as a case study to illustrate the essential experimental workflows, data interpretation, and comparative analysis against established benchmarks.

Introduction: The Significance of Targeting MMP-9

Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a pivotal role in the degradation of extracellular matrix (ECM) components, particularly type IV collagen, a major component of basement membranes.[1][2] Under physiological conditions, MMP-9 is involved in essential processes like tissue remodeling, wound healing, and angiogenesis.[1][2] However, its dysregulation is strongly implicated in a wide array of pathologies, including tumor invasion and metastasis, neuroinflammatory diseases, and cardiovascular disorders.[1][2][3][4][5]

The catalytic activity of MMP-9 facilitates cancer cell invasion by breaking down the ECM, paving the way for metastasis.[2][6] Consequently, the development of potent and selective MMP-9 inhibitors is a significant area of therapeutic research.[3][6] Early broad-spectrum MMP inhibitors, while potent, often failed in clinical trials due to off-target effects and musculoskeletal toxicity, highlighting the critical need for selectivity.[7] This guide outlines a systematic approach to benchmark new chemical entities, ensuring a thorough characterization of their inhibitory profile.

Benchmarking Strategy: Selecting Comparators and Key Metrics

A robust benchmarking study requires comparison against well-characterized inhibitors. For this guide, we select two historical broad-spectrum MMP inhibitors and one more selective compound as our standards:

  • Marimastat (BB-2516): An orally bioavailable, broad-spectrum hydroxamate-based inhibitor of several MMPs, including MMP-9.[7][8][9][10]

  • Batimastat (BB-94): A potent, broad-spectrum MMP inhibitor and one of the first to enter clinical trials, though limited by poor oral bioavailability.[7][11][12][13][14]

  • Prinomastat (AG-3340): A non-peptidic MMP inhibitor with selectivity for MMPs 2, 3, 9, 13, and 14.[6][15][16][17][18]

Our evaluation of the test compound, this compound, will focus on three key pharmacological parameters:

  • Potency (IC50): The concentration of the inhibitor required to reduce MMP-9 activity by 50%.[19][20]

  • Selectivity: The inhibitor's activity against other relevant MMPs (e.g., MMP-1, MMP-2, MMP-7) to determine its specificity for MMP-9.

  • Functional Cellular Effect: The ability of the inhibitor to block cell invasion in a biologically relevant context.

Experimental Protocols & Methodologies

Here, we detail the step-by-step protocols for the core assays required for a comprehensive benchmarking study.

In Vitro Fluorometric IC50 Determination

This assay quantitatively measures the inhibitor's potency against purified, active MMP-9 enzyme.

Causality and Rationale: This is the primary screen to determine the direct inhibitory effect of the compound on the enzyme's catalytic activity. We use a fluorogenic substrate that mimics a natural cleavage site. When cleaved by MMP-9, a quenched fluorophore is released, producing a signal directly proportional to enzyme activity.[21][22][23][24] The use of a kinetic assay allows for the precise measurement of the reaction rate.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Prepare serial dilutions of This compound & benchmark inhibitors A1 Add diluted inhibitors to 96-well plate P1->A1 P2 Reconstitute & dilute active human MMP-9 enzyme A2 Add diluted MMP-9 enzyme & incubate P2->A2 P3 Prepare MMP-9 fluorogenic substrate A3 Initiate reaction by adding MMP-9 substrate P3->A3 A1->A2 A2->A3 R1 Measure fluorescence kinetically (Ex/Em = 325/393 nm or 490/520 nm) A3->R1 R2 Calculate reaction rates (V) R1->R2 R3 Plot % Inhibition vs. [Inhibitor] to determine IC50 R2->R3

Caption: Workflow for Fluorometric IC50 Determination.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and each benchmark inhibitor (Marimastat, Batimastat, Prinomastat) in 100% DMSO.

    • Create a 10-point, 2-fold serial dilution series for each compound in assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Reconstitute and dilute active human recombinant MMP-9 enzyme in assay buffer to the working concentration recommended by the supplier.

    • Prepare the FRET-based MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) according to the manufacturer's protocol.[6][21]

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each inhibitor dilution to the appropriate wells. Include "enzyme control" (no inhibitor) and "background control" (no enzyme) wells.

    • Add 25 µL of diluted active MMP-9 enzyme to all wells except the background controls.

    • Incubate the plate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 25 µL of the MMP-9 substrate to all wells.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 325/393 nm) kinetically every 60 seconds for 30-60 minutes.[21]

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor - V_background) / (V_enzyme_control - V_background)) * 100.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[19][20][25]

Gelatin Zymography for Visualizing Inhibition

This technique provides a qualitative or semi-quantitative assessment of MMP-9 inhibition in complex biological samples, such as conditioned cell media.

Causality and Rationale: Zymography allows for the separation of proteases by size and the visualization of their activity directly within a polyacrylamide gel impregnated with gelatin, a primary substrate for MMP-9.[26][27][28] Active MMP-9 will digest the gelatin, resulting in a clear band on a dark blue background after staining. The reduction in the intensity of this band in the presence of an inhibitor demonstrates its efficacy. This method is particularly useful for confirming activity in a more biological context and can distinguish between the pro- (inactive) and active forms of the enzyme.[28][29]

Step-by-Step Protocol:

  • Sample Preparation:

    • Culture a high MMP-9-expressing cell line (e.g., HT1080 fibrosarcoma) to 70-80% confluency.

    • Wash the cells and incubate them in serum-free media containing various concentrations of the test and benchmark inhibitors for 24-48 hours.[26]

    • Collect the conditioned media and centrifuge to remove cell debris.[29]

  • Electrophoresis:

    • Mix the conditioned media samples with a non-reducing sample buffer (SDS is included, but reducing agents like β-mercaptoethanol are omitted to preserve enzyme structure).

    • Load the samples onto a 10% SDS-polyacrylamide gel containing 0.1% gelatin.[30]

    • Run the gel at a constant voltage (e.g., 150 V) at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation and Development:

    • Wash the gel twice for 30 minutes each in a renaturation buffer (e.g., 2.5% Triton X-100 in water) to remove the SDS, allowing the enzyme to refold.[26][30]

    • Incubate the gel overnight (16-24 hours) at 37°C in a development buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5).[26]

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour.

    • Destain the gel until clear bands appear against a blue background.[27] These clear bands correspond to regions of gelatin degradation by MMP-9.

    • Quantify band intensity using densitometry software to compare the level of inhibition.

Selectivity Profiling

To assess the selectivity of this compound, its IC50 values should be determined against a panel of related MMPs (e.g., MMP-1, MMP-2, MMP-7, MMP-13) using the same fluorometric assay protocol described in section 3.1, but with the respective specific enzymes and substrates.

Causality and Rationale: Lack of selectivity is a major reason for the clinical failure of early MMP inhibitors. Testing against other MMP family members is crucial to identify compounds that specifically target MMP-9, thereby reducing the potential for off-target effects.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: Comparative Potency (IC50) and Selectivity Profile

CompoundMMP-9 IC50 (nM)MMP-1 IC50 (nM)MMP-2 IC50 (nM)Selectivity (MMP-1/MMP-9)Selectivity (MMP-2/MMP-9)
This compound [Experimental Value][Experimental Value][Experimental Value][Calculated Value][Calculated Value]
Marimastat3 - 9[8][9]5[8][9]6[8][9]~0.5 - 1.7x~0.7 - 2x
Batimastat4[12][13][14]3[12][13][14]4[12][13][14]0.75x1x
Prinomastat5.0[15]79[15]<1[15][17]15.8x<0.2x

Note: Literature values for benchmark inhibitors can vary slightly based on assay conditions. The values presented are representative ranges.

Functional Validation: Cell Invasion Assay

Causality and Rationale: While enzymatic assays are crucial, demonstrating efficacy in a cell-based model is a critical step. The Boyden chamber (or Transwell) assay mimics the process of cell invasion through a basement membrane, a key step in cancer metastasis that is heavily dependent on MMP-9 activity.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis P1 Coat Transwell inserts with Matrigel® A1 Seed cells in upper chamber with inhibitor-containing media P1->A1 P2 Starve invasive cancer cells (e.g., MDA-MB-231) P2->A1 A2 Add chemoattractant (e.g., FBS) to lower chamber A1->A2 A3 Incubate for 24-48 hours A2->A3 R1 Remove non-invading cells from upper surface A3->R1 R2 Fix and stain invading cells on lower surface R1->R2 R3 Count cells and calculate % invasion inhibition R2->R3

Caption: Workflow for Cell Invasion (Transwell) Assay.

Step-by-Step Protocol:

  • Setup: Coat the porous membrane of 8 µm Transwell inserts with a thin layer of Matrigel® (a basement membrane extract) and allow it to solidify.

  • Cell Seeding: Seed serum-starved invasive cells (e.g., MDA-MB-231 breast cancer cells) into the upper chamber in serum-free media containing the test compound or benchmark inhibitors at various concentrations.

  • Incubation: Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber. Incubate the plate for 24-48 hours, allowing cells to invade through the Matrigel and membrane.

  • Quantification:

    • Carefully remove the non-invading cells from the top surface of the membrane with a cotton swab.

    • Fix the cells that have invaded to the bottom surface with methanol and stain them with crystal violet.

    • Elute the dye and measure the absorbance, or count the number of stained cells in several microscopic fields.

    • Calculate the percent inhibition of invasion relative to the untreated control.

Conclusion and Future Directions

This guide provides a foundational framework for the initial characterization of a novel MMP-9 inhibitor. By systematically assessing potency, selectivity, and cellular function against established benchmarks, researchers can build a comprehensive data package to support further development.

If this compound demonstrates high potency and, crucially, significant selectivity for MMP-9 over other metalloproteinases, subsequent studies would be warranted. These would include determining the mechanism of inhibition (e.g., competitive, non-competitive), in vivo efficacy studies in animal models of cancer or inflammation, and a full pharmacokinetic and toxicology assessment. This rigorous, multi-faceted approach is essential for identifying promising new therapeutic agents that can selectively target MMP-9 in disease.

References

  • Mondal, S., Adhikari, N., Banerjee, S., Amin, S.A., & Jha, T. (2020). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 25(21), 5194. Available from: [Link]

  • Wikipedia. (2023). Prinomastat. Available from: [Link]

  • Kumar, A., et al. (2018). Identification of selective MMP-9 inhibitors through multiple e-pharmacophore, ligand-based pharmacophore, molecular docking, and density functional theory approaches. Journal of Molecular Graphics and Modelling, 80, 136-151. Available from: [Link]

  • Hidalgo, M., & Eckhardt, S. G. (2001). Development of matrix metalloproteinase inhibitors in cancer therapy. Journal of the National Cancer Institute, 93(3), 178–193. Available from: [Link]

  • DavidsonX. (n.d.). IC50 Determination. edX. Available from: [Link]

  • Al-Sanea, M. M., et al. (2022). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Molecules, 27(19), 6287. Available from: [Link]

  • Vandoorne, K., et al. (2018). Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease. Journal of the American Heart Association, 7(12), e008380. Available from: [Link]

  • Toth, M., & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Medicine, 57, 163-174. Available from: [Link]

  • Hattori, S., et al. (2020). Discovery of potent and specific inhibitors targeting the active site of MMP-9 from the engineered SPINK2 library. PLoS One, 15(12), e0244656. Available from: [Link]

  • Wikipedia. (2024). IC50. Available from: [Link]

  • Anonymous. (n.d.). Gelatin Zymography Protocol. Available from: [Link]

  • Villalona-Calero, M. A., et al. (2002). Phase I and Pharmacokinetic Study of Prinomastat, a Matrix Metalloprotease Inhibitor. Clinical Cancer Research, 8(3), 738-745. Available from: [Link]

  • Rowe, R. G., & Weiss, S. J. (2008). Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples. Nature Protocols, 3(4), 681-691. Available from: [Link]

  • Chen, Q., et al. (2024). The role of matrix metalloproteinase 9 in fibrosis diseases and its molecular mechanisms. Biomedicine & Pharmacotherapy, 171, 116116. Available from: [Link]

  • Ra, H. J., & Parks, W. C. (2022). Matrix Metalloproteinase-9 (MMP-9) as a Therapeutic Target: Insights into Molecular Pathways and Clinical Applications. Journal of Clinical Medicine, 11(5), 1357. Available from: [Link]

  • Lindsey, M. L. (2018). Matrix metalloproteinase-9: Many shades of function in cardiovascular disease. Journal of the American Heart Association, 7(12), e008380. Available from: [Link]

  • Zhang, H., et al. (2024). The role and mechanisms of matrix metalloproteinase-9 in peripheral neuropathic pain. Frontiers in Pharmacology, 15, 1369055. Available from: [Link]

  • Wang, W., et al. (2018). Sensitive Detection of MMP9 Enzymatic Activities in Single Cell-Encapsulated Microdroplets as an Assay of Cancer Cell Invasiveness. ACS Sensors, 3(10), 2059-2066. Available from: [Link]

  • Provost & Wallert Research. (2015). MMP9 Enzyme Assay Protocol. Available from: [Link]

  • Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). Available from: [Link]

  • Abdiche, Y. N., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 530, 43-53. Available from: [Link]

  • BioAssay Systems. (n.d.). EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. Available from: [Link]

  • ResearchGate. (2015). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes? Available from: [Link]

  • Anaspec. (n.d.). SensoLyte® 520 MMP-9 Assay Kit Fluorimetric. Available from: [Link]

Sources

Safety Operating Guide

N,N'-Diethyl-N,N'-diphenylsuccinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N,N'-Diethyl-N,N'-diphenylsuccinamide Proper Disposal Procedures Role: Senior Application Scientist (Laboratory Safety & Compliance) Audience: Researchers, Chemical Safety Officers, and Process Engineers.

Executive Summary & Operational Context

This compound (often abbreviated as DEDPS or similar internal codes) is a specialized substituted amide. While structurally related to the "Centralite" family of stabilizers (ureas) used in energetic materials and polymers, it possesses a distinct succinic acid backbone.

Why this guide exists: Unlike common solvents, DEDPS is a high-molecular-weight, lipophilic solid (or viscous liquid depending on purity/isomers) that does not degrade rapidly in standard wastewater treatment. Improper disposal poses two risks:

  • Environmental Persistence: Its amide linkage and aromatic rings make it resistant to hydrolysis, leading to bioaccumulation potential in aquatic systems.

  • Process Liability: If this material is used in propellant or explosives research (a common application for this class of stabilizers), "trace" waste may be inadvertently classified as explosive waste, triggering severe regulatory violations under RCRA (Resource Conservation and Recovery Act).

The Core Directive: This material must be segregated for thermal destruction (incineration) . Under no circumstances is drain disposal permitted.

Chemical Identity & Hazard Profile

Before disposal, you must validate the material's identity to ensure it is not a more reactive analog.

Parameter Technical Data Operational Implication
Chemical Name This compoundVerify label against CAS (often 131851-63-3 or vendor-specific).
Physical State Solid (crystalline) or Viscous LiquidRequires solid waste containers (HDPE wide-mouth).
Solubility Lipophilic (Insoluble in water; Soluble in Acetone/DCM)Do not flush. It will clog traps and contaminate effluent.
Reactivity Stable amide bond. Low volatility.Can be stored safely for accumulation; compatible with most organic waste streams.
RCRA Status Non-listed (Not P or U listed).Classify as "Non-Regulated Chemical Waste" unless contaminated.
Primary Hazard Skin/Eye Irritant; Aquatic Chronic Toxicity.PPE (Nitrile gloves, safety glasses) is mandatory during handling.

Pre-Disposal Validation (The "Process History" Check)

As a Senior Scientist, I insist on a "Process History" check before any binning occurs. This self-validating step prevents catastrophic misclassification.

  • Scenario A: Pure Reagent / Synthesis Intermediate

    • Status: Chemical Waste.[1][2][3][4][5]

    • Action: Proceed to Standard Disposal Protocol below.[6]

  • Scenario B: Propellant/Energetic Formulation Waste

    • Status: Potentially Explosive Waste.[1]

    • Risk:[6][7] If DEDPS is mixed with Nitrocellulose (NC), Nitroglycerin (NG), or HMX/RDX.

    • Action:STOP. This must be handled as "Explosive Waste" regardless of the DEDPS content. Do not mix with standard lab solvents. Contact your EHS officer immediately for desensitization protocols.

Disposal Workflows

Workflow 1: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, contaminated weighing boats, spill cleanup solids.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to reduce breakage risk during compaction/transport.

  • Labeling:

    • Content: "this compound."[8]

    • Hazards: Check "Irritant" and "Toxic to Aquatic Life."

    • State: Solid.

  • Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the same primary container, despite the amide's stability.

Workflow 2: Liquid Waste (Solutions)

Applicable for: Reaction mother liquors, cleaning solvents (Acetone/DCM) containing DEDPS.

  • Solvent Compatibility: DEDPS is compatible with standard "Non-Halogenated" and "Halogenated" waste streams.

  • Stream Selection:

    • If dissolved in Acetone/Methanol/Ethyl Acetate : Pour into Non-Halogenated Organic Waste .

    • If dissolved in DCM/Chloroform : Pour into Halogenated Organic Waste .

  • Precipitation Warning: If the waste solvent has a high water content, DEDPS may precipitate out as a gummy solid.

    • Scientist's Tip: Do not pour high-concentration DEDPS solutions into aqueous waste drums. The precipitate will foul the drum pump filters at the disposal facility, leading to surcharges. Keep it in the organic stream.

Visualized Decision Matrix

The following logic flow ensures you select the correct disposal path based on the material's physical state and process history.

Disposal_Matrix Start Waste: this compound Check_History STEP 1: Check Process History Is it mixed with Energetics (NC, NG)? Start->Check_History Is_Explosive CRITICAL STOP Treat as EXPLOSIVE WASTE Contact EHS Officer Check_History->Is_Explosive YES (Contaminated) Check_State STEP 2: Physical State? Check_History->Check_State NO (Pure/Inert) Solid_Path Solid Waste Check_State->Solid_Path Powder/Crystals Liquid_Path Liquid/Solution Waste Check_State->Liquid_Path Dissolved Container_Solid Container: Wide-mouth HDPE Label: 'Toxic to Aquatic Life' Solid_Path->Container_Solid Check_Solvent STEP 3: Solvent Type? Liquid_Path->Check_Solvent Incineration Final Fate: High-Temp Incineration (NOx Scrubber Required) Container_Solid->Incineration Halo_Waste Halogenated Waste Stream (DCM, Chloroform) Check_Solvent->Halo_Waste Contains Halogens NonHalo_Waste Non-Halogenated Waste Stream (Acetone, MeOH) Check_Solvent->NonHalo_Waste No Halogens Halo_Waste->Incineration NonHalo_Waste->Incineration

Figure 1: Decision matrix for DEDPS disposal. Note the critical divergence for energetic material contamination.

Emergency Procedures (Spill Response)

If DEDPS is spilled in the lab, follow this "Dry-Clean" protocol to prevent spreading the material into drains.

  • Isolate: Mark the area.[1][2] If the substance is a fine powder, turn off local fans to prevent dust cloud formation.

  • PPE: Nitrile gloves, lab coat, and safety goggles. (Respiratory protection is usually not required unless large dust quantities are generated).

  • Containment:

    • Solids: Do not sweep vigorously. Use a dustpan and brush with a gentle motion, or a HEPA vacuum if available.

    • Liquids: Cover with an inert absorbent (Vermiculite or Chemizorb®). Do not use paper towels alone , as the lipophilic nature of the compound can make surfaces slippery even after wiping.

  • Cleaning:

    • After removing the bulk material, wipe the surface with an Acetone-soaked rag . DEDPS is highly soluble in acetone.

    • Follow with a soap and water wash.[6][9][10]

  • Disposal of Debris: Place all absorbent materials, rags, and gloves used in the cleanup into the Solid Hazardous Waste bin.

Regulatory & Compliance Reference

  • EPA Waste Code: Not specifically listed. Defaults to D001 (Ignitable) only if in a flammable solvent, or None if solid. However, best practice dictates managing it as "Non-Regulated Chemical Waste" destined for incineration.

  • Destruction Method: The only validated destruction method for substituted amides is High-Temperature Incineration with secondary combustion chambers to handle nitrogen oxides (NOx) generated by the amide/amine breakdown [1].

  • Drain Disposal: Strictly Prohibited. 40 CFR 261.3 prohibits the dilution of waste to circumvent treatment. The low water solubility renders it a "slug" hazard in plumbing [2].

References

  • National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[5] [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste. EPA.gov. [Link]

Sources

Personal protective equipment for handling N,N'-Diethyl-N,N'-diphenylsuccinamide

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Handling N,N'-Diethyl-N,N'-diphenylsuccinamide

Executive Safety Assessment & Chemical Context

Compound Identity: this compound CAS: 131851-63-3 (verify with specific vendor CoA) Role: Stabilizer (Propellants/Polymers), Plasticizer. Chemical Family: Substituted Succinamide / Aniline Derivative.

The "Senior Scientist" Risk Perspective: While often chemically stable in its solid form (similar to "Centralite" stabilizers), this compound presents a latent toxicity profile often underestimated in routine handling. The core risk lies not just in the parent molecule, but in its metabolic and hydrolytic degradation products. Under physiological or environmental stress, the amide bond can cleave to release N-ethylaniline , a known toxin capable of inducing methemoglobinemia (oxygen deprivation in blood) and liver damage.

Therefore, this protocol treats the substance not merely as an inert powder, but as a potential systemic toxin via skin absorption , particularly when solubilized in organic carriers.

Hazard Identification & Toxicology (Read-Across Analysis)

Specific SDS data for this succinamide derivative is often limited. The following risk profile is derived from Structure-Activity Relationships (SAR) of analogous propellant stabilizers (e.g., Centralite I) and its aniline metabolites.

Hazard CategoryRisk LevelMechanism of Action
Acute Toxicity (Oral) ModeratePotential interference with oxygen transport (Methemoglobinemia) if metabolized.
Skin Absorption HIGH Lipophilic nature allows dermal penetration. Carrier solvents (DCM, Acetone) exponentially increase this risk.
Inhalation ModerateFine particulates can cause respiratory irritation and systemic uptake.
Chronic Exposure UnknownTreat as a potential organotoxin (Spleen/Liver) based on aniline substructure.

Personal Protective Equipment (PPE) Matrix

Core Directive: Standard nitrile gloves are insufficient for prolonged handling of this compound in solution. The lipophilic nature of the diethyl/diphenyl groups facilitates permeation through thin rubber.

Glove Selection Logic
State of MatterPrimary BarrierSecondary BarrierRationale
Dry Solid Nitrile (NBR) (Min thickness: 0.11 mm)None requiredSolid state diffusion is slow. Standard NBR provides adequate protection against dust.
Solution (Alcohols) Double Nitrile (Change every 30 mins)Sleeve CoversAlcohols swell NBR slightly, increasing permeation rates of the solute.
Solution (DCM/Acetone) Laminate (PE/EVAL) Brand ex: Silver Shield / 4HInner Nitrile (for dexterity)CRITICAL: Halogenated solvents and ketones break down NBR in minutes, dragging the toxin through the glove barrier.
Respiratory & Body Protection[1][2][3]
  • Respiratory:

    • Open Bench (Weighing < 1g): N95 or P100 disposable respirator.

    • Open Bench (Weighing > 1g): Half-face respirator with P100/OV cartridges.

    • In Solution: All work must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Safety glasses are insufficient due to the risk of fine dust bypassing side shields.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Operational Workflows

A. Weighing & Transfer (Solid State)

Goal: Minimize static-driven dust dispersion.

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat before dispensing. These organic amides are prone to static charging.

  • Containment: Place the balance inside a powder containment hood or use a draft shield.

  • Transfer: Do not pour from the stock bottle. Use a disposable spatula.

  • Decontamination: Wipe the balance area with a surfactant (soapy water) before using an alcohol wipe. Alcohol alone may smear the lipophilic powder rather than lifting it.

B. Solubilization (Liquid State)

Goal: Prevent "Carrier Solvent Effect" absorption.

  • Solvent Choice: If experimental design permits, prefer Ethanol or DMSO over Dichloromethane (DCM). DCM creates a "super-permeable" vector for skin absorption.

  • Dissolution: Add solvent to the solid (not solid to solvent) to prevent splash-back of dry powder.

  • Heating: If heat is required, use a dry block heater. Never use an open flame or oil bath without secondary containment, as thermal decomposition can release toxic nitrogen oxides (NOx).

Decision Logic: PPE Selection

PPE_Selection Start Start: Handling This compound State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid In Solution State->Liquid Dissolved ProtocolA Protocol A: Nitrile Gloves + N95 (Standard) Solid->ProtocolA SolventCheck Solvent Type? Liquid->SolventCheck ProtocolB Protocol B: Double Nitrile (Change 30m) SolventCheck->ProtocolB Alcohol/Water/DMSO ProtocolC Protocol C: Laminate/PVA Gloves (Critical Safety) SolventCheck->ProtocolC DCM/Acetone/THF

Figure 1: Decision tree for selecting appropriate glove materials based on the physical state and carrier solvent.

Emergency Response & Disposal

Spill Management
  • Dry Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method (damp paper towel with 5% surfactant).

  • Wet Spill (Solvent):

    • Evacuate the immediate area if volatile solvents are involved.

    • Don PPE: Laminate gloves + Goggles.

    • Absorb: Use universal absorbent pads or vermiculite.

    • Neutralize: Wipe surface with dilute acetic acid (vinegar) followed by soap and water to ensure removal of amine residues.

Disposal Protocol
  • Waste Stream: Segregate as "Non-Halogenated Organic" (unless dissolved in DCM).

  • Labeling: Must explicitly state "Contains Aniline Derivatives - Potential Toxin."

  • Destruction: High-temperature incineration is the only validated method to destroy the succinamide core and prevent environmental leaching.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for CID 13649666 (this compound). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Read-Across Framework for Mono- and Di-substituted Anilines. (General guidance on aniline derivative toxicity). Retrieved from [Link]

  • Loba Chemie. Safety Data Sheet: N,N-Diethyl-p-phenylenediamine (Analogous Toxicity Reference). Retrieved from [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.